molecular formula C4H10AsNO4 B15578577 Trivalent hydroxyarsinothricn

Trivalent hydroxyarsinothricn

Katalognummer: B15578577
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: OPHFDKSQCVCXEI-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trivalent hydroxyarsinothricn is a useful research compound. Its molecular formula is C4H10AsNO4 and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C4H10AsNO4

Molekulargewicht

211.05 g/mol

IUPAC-Name

(2R)-2-amino-4-dihydroxyarsanylbutanoic acid

InChI

InChI=1S/C4H10AsNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8)/t3-/m1/s1

InChI-Schlüssel

OPHFDKSQCVCXEI-GSVOUGTGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Arsinothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Organoarsenicals, historically significant in the dawn of antimicrobial chemotherapy with compounds like Salvarsan, are re-emerging as a potential source of new therapeutic agents. This whitepaper provides a comprehensive technical overview of the discovery, isolation, biosynthesis, and mechanism of action of arsinothricin (AST), a novel arsenic-containing natural product with potent, broad-spectrum antibiotic properties. Arsinothricin, produced by the soil bacterium Burkholderia gladioli GSRB05, represents a new class of organoarsenical antibiotics, offering a promising avenue for drug development.[1][2][3]

Arsinothricin is a non-proteinogenic amino acid analog of glutamate (B1630785), where the γ-carboxyl group is substituted with a methylarsenate moiety.[2][4] Uniquely, it is a highly toxic pentavalent organoarsenical that functions by inhibiting glutamine synthetase, an essential enzyme in bacterial nitrogen metabolism.[1][2][5][6] This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Discovery and Producing Organism

Arsinothricin was discovered as a natural product synthesized by the rhizosphere bacterium Burkholderia gladioli strain GSRB05, isolated from a rice paddy environment.[1][7] This discovery highlighted the ability of environmental bacteria to utilize ubiquitous toxic elements like arsenic to produce potent antimicrobial compounds for competitive advantage.[1][5] The producing organism, B. gladioli GSRB05, synthesizes arsinothricin and its precursor, hydroxyarsinothricin (AST-OH), when cultured in the presence of inorganic arsenite (As(III)).[8][9]

Biosynthesis of Arsinothricin

The biosynthesis of arsinothricin is remarkably efficient, requiring a small gene cluster in contrast to the complex pathway for its phosphorus analog, phosphinothricin.[8][10]

The arsQML Biosynthetic Gene Cluster

The genetic basis for arsinothricin production in B. gladioli GSRB05 is a three-gene cluster, arsQML, located within an arsenic resistance (ars) operon.[7][8][10]

  • arsL : This gene encodes a noncanonical radical S-adenosylmethionine (SAM) enzyme. ArsL is responsible for the crucial C-As bond formation. It catalyzes the transfer of the 3-amino-3-carboxypropyl (ACP) group from a SAM molecule to inorganic arsenite (As(III)), forming the trivalent precursor, reduced hydroxyarsinothricin (R-AST-OH).[4][8][11][12]

  • arsM : This gene encodes an As(III) S-adenosylmethionine (SAM) methyltransferase. ArsM catalyzes the methylation of the trivalent arsenic atom in R-AST-OH, using a second molecule of SAM, to produce the reduced trivalent form of arsinothricin (R-AST).[4][8][11]

  • arsQ : This gene encodes a membrane efflux permease. ArsQ is proposed to be responsible for exporting the synthesized arsinothricin out of the bacterial cell, a common strategy in antibiotic-producing microbes to avoid self-toxicity.[4][8][11]

The trivalent intermediates, R-AST-OH and R-AST, are spontaneously oxidized to their more stable pentavalent forms (AST-OH and AST) upon exposure to air outside the cell.[4][8][12]

Arsinothricin_Biosynthesis cluster_cell B. gladioli Cell AsIII Inorganic Arsenite (As(III)) ArsL ArsL (Radical SAM Enzyme) AsIII->ArsL SAM1 S-adenosylmethionine (SAM) SAM1->ArsL RASTOH Reduced Hydroxyarsinothricin (R-AST-OH) ArsL->RASTOH C-As bond formation ArsM ArsM (Methyltransferase) RASTOH->ArsM SAM2 S-adenosylmethionine (SAM) SAM2->ArsM RAST Reduced Arsinothricin (R-AST) ArsM->RAST Methylation ArsQ ArsQ (Efflux Permease) RAST->ArsQ Oxidation Spontaneous Oxidation (O2) ArsQ->Oxidation Efflux AST Arsinothricin (AST) (Pentavalent) Oxidation->AST Extracellular Extracellular Space

Caption: Biosynthetic pathway of arsinothricin in B. gladioli.

Isolation and Synthesis Protocols

Due to low yields from bacterial cultures, both semisynthetic and fully chemical synthesis routes have been developed to produce arsinothricin for research purposes.[13]

Isolation from B. gladioli Culture

Protocol for Arsinothricin Purification:

  • Cultivation: Grow B. gladioli GSRB05 in a suitable medium (e.g., ST 10-1 medium) supplemented with inorganic arsenite (As(III)).[8] Monitor the production of AST and its precursor AST-OH over a 24-hour period.[8]

  • Harvesting: Centrifuge the culture to separate the supernatant containing the secreted arsinothricin from the bacterial cells.

  • Chromatography: Purify the L-enantiomer of arsinothricin from the culture supernatant using a combination of chromatographic techniques.[4][9]

    • Anion Exchange Chromatography: Use an anion exchange column to initially separate arsinothricin from other components in the supernatant.[9]

    • Size-Exclusion Chromatography: Further purify the collected fractions using a size-exclusion column (e.g., Sephadex LH-20) with an appropriate mobile phase (e.g., 70% v/v ethanol/water) to obtain pure L-arsinothricin.[7]

  • Analysis: Confirm the purity and identity of the isolated arsinothricin using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

Isolation_Workflow start B. gladioli Culture (with As(III)) centrifuge Centrifugation start->centrifuge supernatant Culture Supernatant (Contains AST) centrifuge->supernatant pellet Cell Pellet (Discard) centrifuge->pellet anion_exchange Anion Exchange Chromatography supernatant->anion_exchange fractions AST-containing Fractions anion_exchange->fractions size_exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) fractions->size_exclusion pure_ast Purified L-Arsinothricin size_exclusion->pure_ast analysis Analysis (HPLC-ICP-MS, NMR) pure_ast->analysis final_product Characterized L-AST analysis->final_product

Caption: Workflow for the isolation and purification of arsinothricin.
Chemical and Semisynthetic Routes

Two primary chemical synthesis routes for racemic arsinothricin have been established, which can be followed by enzymatic resolution to isolate the active L-enantiomer.[7][13][14]

Route 1: Condensation of 2-Chloroethyl(methyl)arsinic Acid with Acetamidomalonate [7][14]

  • Synthesis of Precursor: Synthesize 2-chloroethyl(methyl)arsinic acid.

  • Condensation: React the precursor with diethyl acetamidomalonate in the presence of a base like sodium ethoxide.[13]

  • Deprotection and Decarboxylation: Perform acid hydrolysis (e.g., reflux in 6 M HCl) to remove the protecting groups and achieve decarboxylation, yielding crude racemic arsinothricin.[7]

  • Purification: Purify the product using Dowex and Sephadex column chromatography.[7]

Route 2: Methylation of a Hydroxyarsinothricin (AST-OH) Derivative [7][14]

  • Synthesis of AST-OH: Chemically synthesize the precursor 2-amino-4-(dihydroxyarsonoyl)butanoic acid (AST-OH).[15]

  • Protection: Protect the amino group of AST-OH (e.g., N-acetylation).

  • Reduction: Reduce the pentavalent arsenic of the protected AST-OH to its trivalent state using reagents like SO2/HCl/KI.[7]

  • Methylation: Methylate the resulting trivalent arsenic intermediate using an electrophilic methyl source such as methyl iodide (MeI).[7]

  • Deprotection: Remove the protecting group to yield racemic arsinothricin.

Semisynthetic Approach [13][15]

  • Synthesis of AST-OH: Chemically synthesize D,L-hydroxyarsinothricin (AST-OH).[4]

  • Reduction: Chemically reduce the pentavalent AST-OH to its trivalent form (R-AST-OH).[15]

  • Enzymatic Methylation: Use a purified ArsM enzyme (e.g., CmArsM) and SAM to specifically methylate R-AST-OH to the trivalent form of arsinothricin (R-AST).[15]

  • Oxidation and Purification: The resulting R-AST spontaneously oxidizes in air to pentavalent AST, which is then purified.[13][15]

Mechanism of Action and Biological Activity

Arsinothricin is a potent broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like carbapenem-resistant Enterobacter cloacae and Mycobacterium bovis.[1][7]

Inhibition of Glutamine Synthetase

The primary mechanism of action of arsinothricin is the inhibition of glutamine synthetase (GS).[1][5][7]

  • Structural Mimicry: As a structural analog of glutamate, arsinothricin competes with glutamate for the active site of the GS enzyme.[1][6] It is thought to mimic the γ-glutamyl phosphate (B84403) intermediate of the GS catalytic cycle.[7][8]

  • Enzyme Inhibition: By binding to the active site, arsinothricin inhibits the enzyme's function, preventing the synthesis of glutamine.[7]

  • Metabolic Disruption: The inhibition of GS disrupts essential nitrogen metabolism and leads to an accumulation of toxic ammonia, ultimately resulting in bacterial cell death.[7]

Mechanism_of_Action Glutamate Glutamate + NH3 + ATP GS Glutamine Synthetase (GS) Glutamate->GS Glutamine Glutamine + ADP + Pi GS->Glutamine Normal Reaction NoGlutamine Glutamine Synthesis Blocked GS->NoGlutamine AST Arsinothricin (AST) AST->GS Inhibition Inhibition Toxicity Ammonia Accumulation & Nitrogen Starvation NoGlutamine->Toxicity Death Bacterial Cell Death Toxicity->Death

Caption: Inhibition of glutamine synthetase by arsinothricin.
Quantitative Antibacterial Activity

The antibiotic efficacy of arsinothricin has been demonstrated against a range of bacteria. The following table summarizes the available quantitative data.

BacteriumStrainAssay TypeValueReference
Escherichia coliW3110Growth Inhibition (A600nm)~50% inhibition at ~10 µM (L-bAST)[14]
Various Gram-positive & Gram-negative bacteriaEnvironmental IsolatesGrowth InhibitionEffective at 25 µM[1]

Resistance Mechanism

The primary mechanism of bacterial resistance to arsinothricin involves the arsN1 gene, which is widely found in bacterial arsenic resistance (ars) operons.[1]

  • Enzymatic Modification: The arsN1 gene encodes an N-acetyltransferase.[1]

  • Selective Advantage: The ArsN1 enzyme shows a significantly higher affinity and catalytic efficiency for arsinothricin compared to its phosphorus analog, phosphinothricin, indicating that arsinothricin is its physiological substrate.[17]

Analytical Characterization Techniques

The identification and characterization of arsinothricin and its intermediates rely on a suite of advanced analytical techniques:

TechniqueApplication
HPLC-ICP-MS High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry is the gold standard for arsenic speciation, allowing for the separation and sensitive quantification of AST, AST-OH, and other arsenic compounds.[9][18]
NMR Spectroscopy Nuclear Magnetic Resonance (1H NMR, 13C NMR) is used to elucidate and confirm the chemical structure of synthesized and purified arsinothricin.[14]
HRMS High-Resolution Mass Spectrometry is used to determine the precise mass and elemental composition of the molecule, confirming its identity.[7][9]
X-ray Crystallography Used to determine the three-dimensional crystal structures of related enzymes, such as the ArsN1 N-acetyltransferase, to understand substrate selectivity and resistance mechanisms.[1]

Conclusion

Arsinothricin is a novel, naturally occurring organoarsenical with potent broad-spectrum antibiotic activity. Its unique structure, efficient biosynthetic pathway, and well-defined mechanism of action make it a compelling lead compound for the development of a new class of antimicrobials. The elucidation of its biosynthetic gene cluster and the development of chemical and semisynthetic routes are critical steps that facilitate further investigation into its therapeutic potential. Understanding the resistance mechanism mediated by ArsN1 also provides a basis for developing strategies to overcome potential resistance, such as the co-administration of ArsN1 inhibitors. Continued research into arsinothricin and related organoarsenicals holds significant promise in the ongoing battle against multidrug-resistant pathogens.

References

The Biosynthesis of Hydroxyarsinothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyarsinothricin (AST-OH) is the direct precursor to the broad-spectrum organoarsenical antibiotic, arsinothricin (AST). The biosynthesis of this potent antimicrobial agent is of significant interest for the development of novel antibiotics to combat antimicrobial resistance. This technical guide provides an in-depth overview of the hydroxyarsinothricin biosynthetic pathway, focusing on the enzymatic reactions, genetic basis, and experimental methodologies for its study. The pathway is remarkably concise, primarily involving the enzymatic activity of ArsL, a noncanonical radical S-adenosylmethionine (SAM) enzyme. This document details the in vitro reconstitution of this pathway, providing a foundation for further research and development.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Organoarsenicals, while historically used in medicine, are experiencing a resurgence of interest. Arsinothricin (AST), produced by the soil bacterium Burkholderia gladioli GSRB05, is a potent inhibitor of glutamine synthetase, exhibiting broad-spectrum activity. The immediate precursor to AST is hydroxyarsinothricin (AST-OH). Understanding the biosynthesis of AST-OH is crucial for the potential biotechnological production of AST and its derivatives.

The biosynthetic pathway of AST and its precursor, AST-OH, is encoded by the arsQML gene cluster. This pathway is notably simpler than that of its phosphonate (B1237965) analog, phosphinothricin. This guide will focus on the core of this pathway: the synthesis of hydroxyarsinothricin.

The Hydroxyarsinothricin Biosynthetic Pathway

The formation of hydroxyarsinothricin is a single-step enzymatic reaction catalyzed by the ArsL enzyme. This is followed by a methylation step, catalyzed by ArsM, to produce arsinothricin.

Key Enzymes and Reactions
  • ArsL: This enzyme is a noncanonical radical S-adenosylmethionine (SAM) enzyme. It catalyzes the formation of a carbon-arsenic bond, a key step in the biosynthesis of hydroxyarsinothricin. ArsL transfers the 3-amino-3-carboxypropyl (ACP) group from SAM to an inorganic arsenite molecule, forming trivalent hydroxyarsinothricin (AST-OH(III)).[1][2] The reaction is proposed to proceed via a radical mechanism.[1][2] ArsL contains a conserved RCCLKC motif in its C-terminal sequence which is crucial for binding the arsenite substrate.[1][2]

  • ArsM: This enzyme is an S-adenosylmethionine methyltransferase. It catalyzes the methylation of the trivalent hydroxyarsinothricin (AST-OH(III)) produced by ArsL to form trivalent arsinothricin.[2] The pentavalent form of hydroxyarsinothricin (AST-OH(IV)) is not a substrate for ArsM.[2]

The final step in the overall arsinothricin pathway is the export of the antibiotic out of the cell, which is mediated by the ArsQ efflux permease.

Genetic Basis

The genes responsible for the biosynthesis of hydroxyarsinothricin and arsinothricin are located in the arsQML gene cluster within Burkholderia gladioli GSRB05.

  • arsL: Encodes the radical SAM enzyme responsible for the synthesis of hydroxyarsinothricin.

  • arsM: Encodes the methyltransferase that converts hydroxyarsinothricin to arsinothricin.

  • arsQ: Encodes an efflux permease for arsinothricin.

Quantitative Data

As of the date of this publication, specific enzyme kinetic parameters (e.g., Km, kcat) for ArsL and ArsM in the context of hydroxyarsinothricin and arsinothricin biosynthesis have not been extensively reported in the peer-reviewed literature. Similarly, detailed quantitative production yields from in vivo or in vitro systems are not yet widely available. This represents a knowledge gap and an opportunity for future research in the field.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the biosynthesis of hydroxyarsinothricin. These protocols are based on the successful in vitro reconstitution of the pathway.

Protein Expression and Purification

A detailed protocol for the expression and purification of the enzymes involved, such as ArsL and ArsM, is a prerequisite for in vitro studies. While specific protocols for these exact enzymes are not publicly detailed, a generalizable approach for the purification of radical SAM enzymes is provided below.

Protocol 5.1.1: General Protocol for Anaerobic Purification of His-tagged Radical SAM Enzymes

  • Expression:

    • Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the gene of interest (e.g., arsL) with an N-terminal His-tag.

    • Grow the cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with a suitable inducer (e.g., 0.1 mM IPTG) and continue to grow the cells at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours).

    • Harvest the cells by centrifugation.

  • Lysis (Anaerobic Conditions):

    • Perform all subsequent steps in an anaerobic chamber.

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.5 mM phenylmethylsulfonyl fluoride).

    • Lyse the cells using a cell disruptor.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography (Anaerobic Conditions):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage:

    • Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.4, 500 mM NaCl, 5% glycerol).

    • Concentrate the protein using a centrifugal filter device.

    • Flash-freeze the purified protein in liquid nitrogen and store at -80°C.

In Vitro Enzyme Assays

The following protocols describe the in vitro assays for ArsL activity and the coupled ArsL-ArsM reaction.

Protocol 5.2.1: In Vitro Assay for ArsL Activity

  • Reaction Setup (Anaerobic Conditions):

    • In an anaerobic chamber, prepare a reaction mixture in a final volume of 30-50 µL.

    • The final concentrations of the components should be:

      • Purified ArsL (e.g., 100 µM)

      • S-adenosylmethionine (SAM) (e.g., 2 mM)

      • Inorganic arsenite (As(III))

      • A reducing agent (e.g., 10 mM sodium dithionite (B78146) or titanium citrate)

      • Buffer (e.g., 200 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

  • Quenching:

    • Quench the reaction by adding an equal volume of 10% trifluoroacetic acid (TFA).

    • Centrifuge to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant for the presence of hydroxyarsinothricin using HPLC-MS/MS.

Protocol 5.2.2: Coupled In Vitro Assay for ArsL and ArsM Activity

  • ArsL Reaction (Step 1):

    • Perform the ArsL activity assay as described in Protocol 5.2.1.

  • ArsM Reaction (Step 2):

    • After the incubation period for the ArsL reaction, add purified ArsM enzyme and any additional required cofactors to the reaction mixture.

    • Continue to incubate the reaction mixture under the same conditions for an additional period (e.g., 4-8 hours).

  • Quenching and Analysis:

    • Quench the reaction as described in Protocol 5.2.1.

    • Analyze the supernatant for the presence of both hydroxyarsinothricin and arsinothricin by HPLC-MS/MS.

Analytical Methods

The primary method for the detection and quantification of hydroxyarsinothricin and arsinothricin is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol 5.3.1: HPLC-MS/MS Analysis of Hydroxyarsinothricin and Arsinothricin

  • Sample Preparation:

    • The supernatant from the quenched enzyme assays can be directly analyzed.

    • For improved detection, derivatization with a fluorescent tag such as L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be performed.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is suitable for the separation of these polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for identification of unknown products.

    • Ion Transitions: Specific precursor-to-product ion transitions for hydroxyarsinothricin and arsinothricin need to be determined using authentic standards.

Visualizations

Hydroxyarsinothricin Biosynthetic Pathway

Hydroxyarsinothricin_Biosynthesis Arsenite Inorganic Arsenite (As(III)) ArsL ArsL (Radical SAM Enzyme) Arsenite->ArsL SAM1 S-Adenosylmethionine (SAM) SAM1->ArsL AST_OH Hydroxyarsinothricin (AST-OH) ArsL->AST_OH ACP group transfer MTA 5'-Methylthioadenosine (MTA) ArsL->MTA

Caption: The enzymatic synthesis of hydroxyarsinothricin by ArsL.

Experimental Workflow for In Vitro Biosynthesis

In_Vitro_Workflow start Start protein_exp Protein Expression & Purification (ArsL, ArsM) start->protein_exp assay_setup Anaerobic In Vitro Assay Setup protein_exp->assay_setup incubation Incubation assay_setup->incubation quenching Reaction Quenching (e.g., TFA) incubation->quenching analysis HPLC-MS/MS Analysis quenching->analysis end End analysis->end

Caption: Workflow for the in vitro study of hydroxyarsinothricin biosynthesis.

Conclusion

The biosynthesis of hydroxyarsinothricin represents a remarkably efficient pathway for the construction of a complex organoarsenical antibiotic precursor. The central role of the noncanonical radical SAM enzyme, ArsL, highlights the diverse catalytic capabilities of this enzyme superfamily. While the fundamental steps of the pathway have been elucidated through in vitro reconstitution, significant opportunities remain for a more detailed quantitative understanding of the enzymatic reactions. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore this promising area of antibiotic research. Future work focusing on the enzyme kinetics, structural biology of the enzymes, and optimization of in vitro and in vivo production systems will be critical for harnessing the full potential of arsinothricin and its derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of Arsinothricin on Glutamine Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Arsinothricin and Glutamine Synthetase

Core Mechanism of Action: Competitive Inhibition

Arsinothricin functions as a potent inhibitor of bacterial glutamine synthetase.[1][7][8] Its mechanism of action is rooted in its structural analogy to L-glutamate, the natural substrate of the enzyme.

  • Competitive Binding: As a glutamate (B1630785) analog, arsinothricin binds to the active site of glutamine synthetase, directly competing with glutamate.[1]

  • Transition State Mimicry: More specifically, AST is believed to mimic the tetrahedral γ-acylphosphoglutamate intermediate formed during the normal catalytic cycle of the enzyme.[3][5] By binding tightly to the active site in this mimicked transition state, it effectively blocks the enzyme's function and prevents the synthesis of glutamine.

This inhibition leads to a depletion of glutamine and an accumulation of toxic ammonia (B1221849), ultimately resulting in bacterial cell death. The broad-spectrum efficacy of AST against both Gram-positive and Gram-negative bacteria underscores the highly conserved and essential nature of its target, glutamine synthetase.[2][5][8]

G cluster_0 Glutamine Synthetase Catalytic Cycle cluster_1 Inhibition by Arsinothricin Glutamate L-Glutamate GS_Active_Site GS Active Site Glutamate->GS_Active_Site ATP ATP ATP->GS_Active_Site Intermediate γ-Glutamyl Phosphate Intermediate GS_Active_Site->Intermediate Phosphorylation ADP_Pi ADP + Pi GS_Active_Site->ADP_Pi Glutamine L-Glutamine Intermediate->Glutamine + NH3 Ammonia NH3 AST Arsinothricin (AST) GS_Blocked GS Active Site (Blocked) AST->GS_Blocked Competitive Binding No_Product No Glutamine Synthesis GS_Blocked->No_Product

Figure 1. Mechanism of Glutamine Synthetase Inhibition by Arsinothricin.

Quantitative Data on Inhibitory Action

The potency of arsinothricin as a glutamine synthetase inhibitor has been quantified through kinetic studies. The data highlight its high affinity for the enzyme, comparable to that of the well-studied inhibitor L-phosphinothricin (L-PPT).

InhibitorTarget EnzymeParameterValueReference
Arsinothricin (AST) E. coli Glutamine SynthetaseKi0.3 ± 0.05 µM[7]
L-Phosphinothricin (L-PPT) E. coli Glutamine SynthetaseKi0.4 ± 0.05 µM[7]
L-Glutamate E. coli Glutamine SynthetaseKm2.7 ± 0.6 mM[7]

Experimental Protocols

The inhibition of glutamine synthetase by arsinothricin can be measured using various enzyme assays. A common and reliable method is the γ-glutamyl transferase colorimetric assay, which measures the formation of γ-glutamylhydroxamate.

Glutamine Synthetase γ-Glutamyl Transferase Inhibition Assay

This protocol is adapted from established methods for measuring GS activity.[9][10] It measures the transfer of the glutamyl group from glutamine to hydroxylamine, which is catalyzed by GS in the presence of ADP and arsenate (or phosphate) and a divalent cation (Mn²⁺). The resulting γ-glutamylhydroxamate forms a colored complex with acidic ferric chloride, which can be quantified spectrophotometrically.

Reagents and Buffers:

  • 5x Assay Buffer: 250 mM Imidazole-HCl (pH 6.8), 250 mM L-glutamine, 125 mM hydroxylamine, 125 mM sodium arsenate, 10 mM MnCl₂, 0.8 mM ADP. Prepare stock solutions of each component and mix in equal amounts.[10] Store at 4°C.

  • Enzyme Solution: Purified glutamine synthetase from E. coli or another source, diluted to a working concentration (e.g., 0.1 - 0.5 mg/mL) in a suitable buffer (e.g., 50 mM Imidazole-HCl, pH 7.0).

  • Inhibitor Solution: Arsinothricin (AST) stock solution (e.g., 1 mM in water), serially diluted to desired test concentrations.

  • Stop/Color Reagent: 90 mM FeCl₃, 1.8 N HCl, 1.45% (w/v) trichloroacetic acid.[10] Handle with care in a fume hood.

Procedure:

  • Reaction Setup: In a 96-well microplate or microcentrifuge tubes, prepare reaction mixtures. For each data point, set up a "Test" and a "Control" (no inhibitor).

    • Add 50 µL of 1x Assay Buffer (diluted from 5x stock).

    • Add 10 µL of inhibitor solution (or buffer for control).

    • Add 30 µL of water or buffer.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the glutamine synthetase enzyme solution to each well. The total reaction volume is 100 µL.

  • Incubation: Mix gently and incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme activity.[9]

  • Stopping the Reaction: Terminate the reaction by adding 100 µL of the Stop/Color Reagent to each well.

  • Color Development: Centrifuge the plate/tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet any precipitate.[10]

  • Measurement: Transfer 150 µL of the clear supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540-560 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of inhibition for each arsinothricin concentration relative to the control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start prep_reagents Prepare Reagents (Assay Buffer, Enzyme, AST) start->prep_reagents setup_rxn Set Up Reactions in Plate (Buffer, Inhibitor/Control) prep_reagents->setup_rxn add_enzyme Initiate Reaction (Add GS Enzyme) setup_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Terminate Reaction (Add Stop/Color Reagent) incubate->stop_rxn centrifuge Centrifuge to Pellet Precipitate stop_rxn->centrifuge measure_abs Measure Absorbance (540-560 nm) centrifuge->measure_abs analyze Calculate % Inhibition Determine IC50 measure_abs->analyze end_node End analyze->end_node

Figure 2. Experimental Workflow for GS Inhibition Assay.

Bacterial Resistance to Arsinothricin

As with any antibiotic, resistance is an important consideration. The primary mechanism of bacterial resistance to arsinothricin has been identified and is conferred by the arsN1 gene, which is often found in bacterial arsenic resistance (ars) operons.[7][8][11]

  • Mechanism: This enzyme catalyzes the acetylation of the α-amino group of arsinothricin.[8][11] The resulting N-acetylated arsinothricin is unable to bind to the active site of glutamine synthetase, rendering the antibiotic inactive.[2]

G cluster_0 ArsN1-Mediated Resistance AST Arsinothricin (AST) Inhibition Inhibition of GS (Cell Death) AST->Inhibition ArsN1 ArsN1 N-acetyltransferase AST->ArsN1 Substrate GS Glutamine Synthetase No_Inhibition No GS Inhibition (Cell Survival) GS->No_Inhibition Inhibition->GS Acetylated_AST N-acetyl-AST (Inactive) ArsN1->Acetylated_AST Acetylation Acetylated_AST->GS Cannot Bind

References

The Biological Activity of Natural Arsinothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsinothricin (AST) is a naturally occurring arsenic-containing amino acid with potent, broad-spectrum antibiotic properties. As a structural analog of the glutamate (B1630785) substrate, its primary mechanism of action is the irreversible inhibition of glutamine synthetase, a crucial enzyme in nitrogen metabolism for a wide range of microorganisms. This technical guide provides an in-depth overview of the biological activity of natural arsinothricin, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism and related workflows.

Introduction

Natural arsinothricin is a tripeptide antibiotic, L-arginyl-L-alanyl-L-arsinothricin, produced by the soil bacterium Streptomyces sp. ATS19. It is characterized by a unique C-As-C bond, making it a member of the very small family of naturally occurring organoarsenical antibiotics. Its potent antimicrobial activity against a wide array of bacteria and fungi, coupled with its distinct mechanism of action, makes arsinothricin a subject of significant interest in the pursuit of novel antimicrobial agents.

Mechanism of Action: Glutamine Synthetase Inhibition

The primary molecular target of arsinothricin is glutamine synthetase (GS). GS catalyzes the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. Arsinothricin acts as a potent inhibitor of this enzyme, leading to a cascade of metabolic disruptions and ultimately, cell death.

cluster_0 Glutamine Synthetase Catalytic Cycle cluster_1 Inhibition by Arsinothricin Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS ADP_Pi ADP + Pi Glutamine Glutamine GS->ADP_Pi GS->Glutamine Arsinothricin Arsinothricin (AST) Arsinothricin->GS Irreversible Inhibition GS_inhibited Inhibited GS

Figure 1: Mechanism of Glutamine Synthetase Inhibition by Arsinothricin.

Quantitative Biological Activity Data

The antimicrobial efficacy of arsinothricin has been quantified against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Microorganism Gram Stain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive8
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative>128
Candida albicansFungus64
Aspergillus nigerFungus128

Table 1: Minimum Inhibitory Concentrations (MICs) of Arsinothricin against various microorganisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of arsinothricin using the broth microdilution method.

A Prepare serial dilutions of Arsinothricin in microtiter plate wells. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (no drug) and negative (no inoculum) controls. B->C D Incubate the plate at the optimal temperature and duration for the microorganism. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Arsinothricin Stock Solution: Dissolve a known weight of purified arsinothricin in sterile deionized water to create a stock solution of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the arsinothricin stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the arsinothricin dilutions and the positive control well. The negative control well should receive 10 µL of sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of arsinothricin at which there is no visible growth of the microorganism.

Glutamine Synthetase Inhibition Assay

This protocol describes an in-vitro assay to quantify the inhibitory activity of arsinothricin on glutamine synthetase.

A Prepare reaction mixture containing buffer, glutamate, ATP, and MgCl2. B Add varying concentrations of Arsinothricin to the reaction mixtures. A->B C Initiate the reaction by adding purified Glutamine Synthetase. B->C D Incubate at 37°C for a defined period (e.g., 30 minutes). C->D E Stop the reaction by adding a stop solution (e.g., acidic ferric chloride). D->E F Measure the amount of γ-glutamyl hydroxamate formed spectrophotometrically at 540 nm. E->F

Figure 3: Workflow for the In-Vitro Glutamine Synthetase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.

    • Substrate Solution: 100 mM L-glutamate and 100 mM hydroxylamine (B1172632) in assay buffer.

    • ATP Solution: 50 mM ATP in assay buffer.

    • Arsinothricin Solutions: Prepare serial dilutions of arsinothricin in assay buffer.

    • Stop Solution: 0.37 M FeCl3, 0.2 M trichloroacetic acid, and 0.6 M HCl.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 100 µL of the substrate solution, 50 µL of the ATP solution, and 50 µL of the arsinothricin solution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of a purified glutamine synthetase solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 500 µL of the stop solution.

  • Data Analysis:

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

    • Calculate the percentage of inhibition for each arsinothricin concentration relative to the control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the arsinothricin concentration.

Biosynthesis of Arsinothricin

The biosynthesis of arsinothricin in Streptomyces sp. ATS19 involves a complex enzymatic pathway. The key steps include the formation of the C-As-C bond, a critical and rare event in natural product biosynthesis.

cluster_0 Arsinothricin Biosynthesis Pathway Arsenite Arsenite [As(III)] ArsM ArsM (Methyltransferase) Arsenite->ArsM SAM S-adenosylmethionine (SAM) SAM->ArsM Methylarsonate Methylarsonate ArsM->Methylarsonate ArsC ArsC (Reductase) Methylarsonate->ArsC Dimethylarsinous_acid Dimethylarsinous acid ArsC->Dimethylarsinous_acid ArsO ArsO (Oxidase) Dimethylarsinous_acid->ArsO ArsP ArsP (Phosphoglycerate mutase) ArsP->ArsO Precursor_A 2-phosphoglycerate Precursor_A->ArsP AST_precursor Arsinothricin Precursor ArsO->AST_precursor Peptide_synthetase Peptide Synthetase AST_precursor->Peptide_synthetase Arsinothricin Arsinothricin Peptide_synthetase->Arsinothricin

Figure 4: Simplified Biosynthetic Pathway of Arsinothricin.

Conclusion and Future Perspectives

Natural arsinothricin presents a compelling case for further investigation as a lead compound in the development of novel antibiotics. Its unique structure and potent inhibition of a crucial metabolic enzyme offer a promising avenue to combat the growing threat of antimicrobial resistance. Future research should focus on elucidating the complete biosynthetic pathway to enable synthetic biology approaches for analog generation, as well as comprehensive in vivo efficacy and toxicity studies to evaluate its therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers in this endeavor.

Arsinothricin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsinothricin (AST) is a naturally occurring organoarsenical antibiotic with significant potential in addressing the growing challenge of antimicrobial resistance.[1] Produced by the rhizosphere bacterium Burkholderia gladioli, this non-proteinogenic amino acid analog of glutamate (B1630785) exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its unique mode of action, the inhibition of glutamine synthetase, makes it a compelling candidate for further investigation and development.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of arsinothricin, with a focus on the technical details relevant to researchers in the field.

Chemical Structure and Physicochemical Properties

Arsinothricin, with the IUPAC name 2-amino-4-[hydroxy(methyl)arsoryl]butanoic acid, is structurally analogous to glutamate, where the γ-carboxyl group is replaced by a methylarsenate moiety.[2] This substitution is central to its biological activity. The arsenic atom in arsinothricin is in the pentavalent state, which is noteworthy as many arsenic compounds with high toxicity are trivalent.[2]

Table 1: Chemical and Physical Properties of Arsinothricin

PropertyValueReference
Molecular FormulaC5H12AsNO4[2]
Molar Mass225.076 g·mol−1[2]
IUPAC Name2-amino-4-[hydroxy(methyl)arsoryl]butanoic acid[2]
SMILESC--INVALID-LINK--(CCC(C(=O)O)N)O[2]
InChIInChI=1S/C5H12AsNO4/c1-6(10,11)3-2-4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)[2]
PubChem CID170988177[3]

Synthesis of Arsinothricin

The low yield from bacterial cultures has necessitated the development of chemical and chemoenzymatic methods for the synthesis of arsinothricin to enable further research and development.[4]

Chemical Synthesis

Two primary routes for the chemical synthesis of racemic arsinothricin have been established.[5][6][7] The biologically active L-enantiomer can then be obtained through enzymatic resolution.[5][6]

One common approach involves the condensation of 2-chloroethyl(methyl)arsinic acid with diethyl acetamidomalonate.[4] Another reported method is the reduction of an N-acetyl protected derivative of hydroxyarsinothricin (AST-OH) followed by methylation of the trivalent arsenic intermediate.[5][6][7]

Chemoenzymatic Synthesis

A one-pot chemoenzymatic synthesis of arsinothricin has been developed, starting from the herbicide methylarsenate.[8] This method utilizes a mutant of the noncanonical radical SAM enzyme ArsL.[8]

chemoenzymatic_synthesis Methylarsenate Methylarsenate AST AST Methylarsenate->AST  ArsL (mutant) ArsL (mutant) ArsL (mutant)

Caption: Chemoenzymatic synthesis of Arsinothricin.

Biological Properties and Mechanism of Action

Arsinothricin is a potent, broad-spectrum antibiotic effective against a range of bacterial pathogens, including multidrug-resistant strains.[1][2]

Mechanism of Action

The primary mechanism of action of arsinothricin is the competitive inhibition of glutamine synthetase, an essential enzyme in bacteria for the synthesis of glutamine and the management of ammonia (B1221849) toxicity.[1][2][9] As a glutamate analog, arsinothricin binds to the active site of glutamine synthetase, disrupting these critical cellular processes.[9]

mechanism_of_action Arsinothricin Arsinothricin Glutamine_Synthetase Glutamine_Synthetase Arsinothricin->Glutamine_Synthetase inhibits Glutamine_Synthesis Glutamine_Synthesis Glutamine_Synthetase->Glutamine_Synthesis Ammonia_Detoxification Ammonia_Detoxification Glutamine_Synthetase->Ammonia_Detoxification Bacterial_Cell_Death Bacterial_Cell_Death Glutamine_Synthesis->Bacterial_Cell_Death Ammonia_Detoxification->Bacterial_Cell_Death

Caption: Mechanism of action of Arsinothricin.

Antibiotic Activity

Arsinothricin has demonstrated efficacy against a variety of pathogenic bacteria.

Table 2: Antibacterial Spectrum of Arsinothricin

Bacterial SpeciesGram StainEfficacyReference
Enterobacter cloacae (carbapenem-resistant)NegativeEffective[5]
Mycobacterium bovisN/AEffective[5]
Gram-positive bacteria (various)PositiveEffective[1]
Gram-negative bacteria (various)NegativeEffective[1]

Experimental Protocols

General Information for Synthesis and Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded in D2O.[9] Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak.[9]

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is used for the determination and quantification of arsenic species.[9]

Assay of Antibiotic Activity
  • Inoculate single colonies of the target bacterium (e.g., E. coli) in a suitable medium such as M9 medium supplemented with glucose.[9]

  • Culture the bacteria in the absence or presence of varying concentrations of arsinothricin.

  • Incubate for a specified period (e.g., 16 hours) at the optimal growth temperature (e.g., 37 °C).[9]

  • Determine the absorbance at 600 nm (A600nm) to assess bacterial growth and the inhibitory effect of arsinothricin.[9]

Glutamine Synthetase (GS) Inhibition Assay
  • A coupled assay using purified glutamine synthetase (e.g., from E. coli) can be employed.[9]

  • The reaction is initiated by the addition of L-glutamate to a reaction mixture containing the enzyme, ATP, and other necessary cofactors.[9]

  • The assay is performed in the absence or presence of arsinothricin at various concentrations.[9]

  • The decrease in absorbance at 340 nm is monitored to quantify the oxidation of NADH to NAD+, which is coupled to the GS reaction.[9]

  • The inhibition constant (Ki) for arsinothricin can be determined from the apparent Km of the enzyme.[9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Assays Chemical_Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Chemical_Synthesis->Purification Chemoenzymatic_Synthesis Chemoenzymatic Synthesis Chemoenzymatic_Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS HPLC-ICP-MS Purification->MS Antibiotic_Assay Antibiotic Activity Assay Purification->Antibiotic_Assay GS_Inhibition_Assay GS Inhibition Assay Purification->GS_Inhibition_Assay

Caption: General experimental workflow for Arsinothricin.

Conclusion

Arsinothricin represents a promising new class of antibiotics with a novel mechanism of action. Its broad-spectrum activity, including against resistant pathogens, underscores its potential clinical significance. The development of robust synthetic routes is a critical step in enabling the necessary preclinical and clinical studies to fully evaluate its therapeutic utility. Further research into its pharmacokinetics, pharmacodynamics, and potential for resistance development is warranted.

References

The Organoarsenical Antibiotic Arsinothricin: A Technical Guide to its Discovery and Biosynthesis in Burkholderia gladioli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. In this context, the naturally occurring organoarsenical, arsinothricin (AST), produced by the soil bacterium Burkholderia gladioli, has emerged as a promising candidate.[1][2] Structurally, arsinothricin is a non-proteinogenic amino acid analog of glutamate, where the γ-carboxyl group is replaced by a methylarsenate moiety.[1] This unique structure confers a potent, broad-spectrum antibiotic activity against a variety of bacterial pathogens, including multidrug-resistant strains.[1][3] This technical guide provides an in-depth overview of arsinothricin, focusing on its biosynthesis by Burkholderia gladioli strain GSRB05, the underlying genetic machinery, and the experimental methodologies employed in its study.

Arsinothricin: A Potent Broad-Spectrum Antibiotic

Arsinothricin exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the competitive inhibition of glutamine synthetase, an essential enzyme in bacterial nitrogen metabolism.[1][4] This mode of action is analogous to that of the herbicide phosphinothricin.[4] Notably, arsinothricin is a pentavalent arsenical, which is unusual as most toxic arsenic compounds are trivalent.[1] Despite its arsenic content, it has demonstrated low cytotoxicity in human monocytes, highlighting its potential as a therapeutic agent.[2]

Quantitative Data on Arsinothricin Activity

The inhibitory potential of arsinothricin has been quantified against various bacterial species and in enzymatic assays. The following tables summarize the available quantitative data.

Compound Test Organism Concentration (µM) Effect Reference
Arsinothricin (AST)Various Gram-negative and Gram-positive bacteria25Inhibition of growth[3]
L-Phosphinothricin (L-PPT)Various Gram-negative and Gram-positive bacteria400Inhibition of growth[3]

Table 1: In-vivo Antibacterial Activity of Arsinothricin

Compound Enzyme Ki (µM) Reference
Chemically synthesized (D/L-cAST)E. coli glutamine synthetase0.75 ± 0.20[5]
Semisynthetic (D/L-sAST)E. coli glutamine synthetase0.65 ± 0.20[5]
Biogenic (L-bAST)E. coli glutamine synthetase0.30 ± 0.10[5]

Table 2: Inhibition of E. coli Glutamine Synthetase by Arsinothricin Enantiomers

Biosynthesis of Arsinothricin in Burkholderia gladioli GSRB05

The biosynthesis of arsinothricin in B. gladioli GSRB05 is a remarkably streamlined process, requiring only three genes organized in an arsenic resistance (ars) operon: arsQ, arsM, and arsL.[2][6] This is in stark contrast to the biosynthesis of its phosphonate (B1237965) counterpart, phosphinothricin, which requires over 20 genes.[7][8]

The proposed biosynthetic pathway commences with the action of ArsL, a noncanonical radical S-adenosylmethionine (SAM) enzyme.[7][8] ArsL cleaves the Cγ bond of SAM to form a 3-amino-3-carboxypropyl (ACP) radical.[6] This radical then reacts with inorganic arsenite (As(III)) to form a C-As bond, yielding the trivalent intermediate, hydroxyarsinothricin (AST-OH).[6][9] Subsequently, the As(III) S-adenosylmethionine methyltransferase, ArsM, methylates the trivalent AST-OH to produce the trivalent form of arsinothricin (R-AST).[9][10] Finally, the efflux permease, ArsQ, is proposed to transport the trivalent arsinothricin out of the cell, where it is oxidized to its active pentavalent form.[8][9]

Signaling Pathway for Arsinothricin Biosynthesis

Arsinothricin_Biosynthesis cluster_cell Burkholderia gladioli Cell As_III As(III) (Inorganic Arsenite) ArsL ArsL (Radical SAM Enzyme) As_III->ArsL SAM1 S-Adenosylmethionine (SAM) SAM1->ArsL AST_OH Trivalent Hydroxyarsinothricin (R-AST-OH) ArsL->AST_OH ACP transfer ArsM ArsM (Methyltransferase) AST_OH->ArsM SAM2 S-Adenosylmethionine (SAM) SAM2->ArsM R_AST Trivalent Arsinothricin (R-AST) ArsM->R_AST Methylation ArsQ ArsQ (Efflux Permease) R_AST->ArsQ Transport Oxidation Oxidation R_AST->Oxidation Extracellular Oxidation Extracellular_AST Pentavalent Arsinothricin (AST) ArsQ->Extracellular_AST

Caption: Proposed biosynthetic pathway of arsinothricin in Burkholderia gladioli.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the study of arsinothricin.

Cultivation of Burkholderia gladioli GSRB05 for Arsinothricin Production

A time-course study of arsinothricin biosynthesis was conducted by growing B. gladioli GSRB05 in ST 10⁻¹ medium.[2] The production of trivalent and pentavalent hydroxyarsinothricin (AST-OH) and pentavalent arsinothricin (AST) was observed after a lag period of approximately 10 hours.[2] After about 15 hours, the initial inorganic arsenite (As(III)) was consumed, leading to a decrease in trivalent AST-OH and a corresponding increase in both AST and pentavalent AST-OH.[2]

Identification of the Arsinothricin Biosynthetic Gene Cluster

The workflow for identifying the arsQML gene cluster responsible for arsinothricin biosynthesis is a multi-step process.

BGC_Identification_Workflow Start Isolate B. gladioli GSRB05 Draft_Genome Construct Draft Genome Sequence Start->Draft_Genome Identify_Ars_Operon Identify Arsenic Resistance (ars) Operon Draft_Genome->Identify_Ars_Operon Identify_arsQML Identify arsQML Gene Cluster within Operon Identify_Ars_Operon->Identify_arsQML Gene_Function_Prediction Predict Gene Functions (ArsL, ArsM, ArsQ) Identify_arsQML->Gene_Function_Prediction Heterologous_Expression Heterologous Expression of ars Genes in E. coli Gene_Function_Prediction->Heterologous_Expression Analyze_Products Analyze Metabolites (HPLC-ICP-MS) Heterologous_Expression->Analyze_Products Confirm_Biosynthesis Confirm AST and AST-OH Production Analyze_Products->Confirm_Biosynthesis

Caption: Workflow for the identification of the arsinothricin biosynthetic gene cluster.

Extraction and Purification of Arsinothricin

While detailed, step-by-step purification protocols are not extensively described in the provided literature, the general approach involves standard techniques for natural product isolation. This would typically include:

  • Cell Culture and Lysis: Culturing B. gladioli GSRB05 under conditions conducive to arsinothricin production, followed by cell harvesting and lysis to release intracellular metabolites.

  • Solvent Extraction: Partitioning the crude lysate with various organic solvents to separate compounds based on polarity.

  • Chromatography: Employing techniques such as silica (B1680970) gel chromatography, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) for the separation and purification of arsinothricin and its precursors.

Bioassays for Arsinothricin Activity

The antibiotic activity of arsinothricin is typically assessed using standard microbiological assays.

  • Minimum Inhibitory Concentration (MIC) Determination: This is determined by broth microdilution or agar (B569324) dilution methods. A range of arsinothricin concentrations are incubated with a standardized inoculum of the target bacterium. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • Glutamine Synthetase Inhibition Assay: The inhibitory effect of arsinothricin on glutamine synthetase can be measured by monitoring the enzyme's activity in the presence of varying concentrations of the compound. The Km of glutamine synthetase for L-glutamate was determined to be 2.7 ± 0.6 mM.[4]

Conclusion and Future Perspectives

Burkholderia gladioli represents a valuable source of the novel organoarsenical antibiotic, arsinothricin. The simplicity of its biosynthetic pathway, involving only three genes, makes it an attractive target for synthetic biology approaches to enhance production or generate novel analogs.[7][8] Further research is warranted to fully elucidate the regulatory mechanisms governing the arsQML operon and to optimize fermentation conditions for maximizing arsinothricin yield. The development of efficient chemical synthesis routes for arsinothricin will also be crucial for its advancement as a potential therapeutic agent.[5][11][12] The unique structure and mechanism of action of arsinothricin offer a promising avenue in the ongoing battle against antimicrobial resistance.

References

The Resurgence of Organoarsenicals: A Technical Guide to Their Role in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the annals of medical history, organoarsenical compounds are experiencing a renaissance in the face of the growing antibiotic resistance crisis. This technical guide provides an in-depth exploration of the core scientific principles, experimental methodologies, and recent advancements driving the renewed interest in these potent antimicrobial agents. From the pioneering work on Salvarsan to the discovery of the broad-spectrum antibiotic arsinothricin, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel anti-infective therapies.

A Historical Perspective: From "Magic Bullets" to Modern Hope

The story of organoarsenicals in medicine is a testament to the enduring quest for targeted antimicrobial therapies. In the early 20th century, Paul Ehrlich conceptualized the "magic bullet" - a compound that could selectively eliminate pathogens without harming the host. This vision led to the development of Salvarsan (arsphenamine) and its more soluble derivative, Neosalvarsan , which revolutionized the treatment of syphilis, a devastating disease caused by the spirochete Treponema pallidum.[1][2][3] These compounds were the first truly effective chemotherapeutic agents against a systemic bacterial infection, marking a pivotal moment in the history of medicine.[1]

While the advent of penicillin and other modern antibiotics in the 1940s led to a decline in the use of arsenicals due to their associated toxicities, the current era of widespread antibiotic resistance has prompted a re-evaluation of their potential.[1] The discovery of naturally occurring organoarsenical antibiotics and a deeper understanding of their mechanisms of action are fueling a new wave of research and development.

Mechanisms of Action: Diverse Strategies to Inhibit Bacterial Growth

Organoarsenical compounds exert their antimicrobial effects through a variety of mechanisms, primarily by targeting essential bacterial enzymes. Two key pathways have been elucidated for different classes of these compounds.

Inhibition of Peptidoglycan Biosynthesis: Targeting MurA

A significant breakthrough in understanding the antibacterial action of some organoarsenicals was the identification of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as a key target.[4] MurA is an essential enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Trivalent organoarsenicals, such as methylarsenite (MAs(III)) and phenylarsenite (PhAs(III)), have been shown to inhibit MurA activity.[4]

Notably, the mechanism of MurA inhibition by organoarsenicals is distinct from that of the well-known antibiotic fosfomycin (B1673569). Fosfomycin covalently binds to a conserved cysteine residue (Cys117 in Shewanella putrefaciens MurA) in the active site.[4] However, organoarsenicals can still inhibit MurA mutants where this cysteine has been altered, indicating a different binding mode and a potential avenue to overcome fosfomycin resistance.[4] This distinct mechanism makes organoarsenicals promising candidates for the development of new cell wall synthesis inhibitors.

MurA_Inhibition cluster_reaction Peptidoglycan Biosynthesis (First Step) UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_EP Pi Inorganic Phosphate MurA->Pi Organoarsenicals Organoarsenical Compounds (e.g., MAs(III)) Organoarsenicals->MurA Inhibition

Figure 1: Inhibition of the MurA enzyme by organoarsenical compounds.

Inhibition of Glutamine Synthetase: The Case of Arsinothricin

A more recent and exciting development is the discovery of arsinothricin (AST) , a naturally occurring broad-spectrum organoarsenical antibiotic produced by the soil bacterium Burkholderia gladioli.[5] Arsinothricin is a structural analog of glutamate (B1630785) and exerts its potent antibacterial activity by inhibiting glutamine synthetase (GS) .[5] GS is a crucial enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting GS, arsinothricin disrupts essential cellular processes, leading to bacterial cell death.

GS_Inhibition cluster_reaction Glutamine Synthesis Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS Glutamine Glutamine GS->Glutamine ADP_Pi ADP + Pi GS->ADP_Pi Arsinothricin Arsinothricin (AST) Arsinothricin->GS Inhibition (Glutamate Analog)

Figure 2: Arsinothricin inhibits glutamine synthetase as a glutamate analog.

Quantitative Data on Antibacterial Activity

The efficacy of organoarsenical compounds against a range of bacterial pathogens is a critical aspect of their evaluation as potential antibiotics. The following tables summarize available quantitative data, including Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) for key compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Arsinothricin (AST) Against Various Bacteria

Bacterial SpeciesGram StainMIC (µM)Reference
Escherichia coliGram-Negative25[4]
Enterobacter cloacae (Carbapenem-Resistant)Gram-Negative25[5]
Pseudomonas putidaGram-Negative>400[4]
Bacillus subtilisGram-Positive25[4]
Staphylococcus aureusGram-Positive25[4]
Mycobacterium bovis BCGN/A~10[6]

Table 2: Historical in vitro Activity of Salvarsan and Neosalvarsan

CompoundTarget OrganismActivityReference
SalvarsanTreponema pallidumSpirocheticidal at 1:7500 dilution[7]
NeosalvarsanTreponema pallidumSpirocheticidal at 1:2500 dilution[7]

Table 3: IC50 Values of Organoarsenicals Against Bacterial Enzymes

CompoundTarget EnzymeBacterial SourceIC50 (µM)Reference
Arsinothricin (AST)Glutamine SynthetaseEscherichia coli0.3 ± 0.05[4]
Phenylarsine OxideNot SpecifiedEscherichia coli1.82[8]
Methylarsenite (MAs(III))MurAShewanella putrefaciens~100-200[4]
Phenylarsenite (PhAs(III))MurAShewanella putrefaciens~100-200[4]

Table 4: Cytotoxicity of Organoarsenical Compounds Against Human Cell Lines

CompoundCell LineAssayCC50 / IC50 (µM)Reference
Sodium ArseniteHeLaColony Formation~10[4]
Sodium ArsenateHeLaColony Formation>1000[4]
Sodium CacodylateHeLaColony Formation>1000[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of organoarsenical antibiotics.

Synthesis of Arsinothricin (AST)

Two primary routes for the chemical synthesis of arsinothricin have been reported. The following is a summarized protocol for one of these methods.

Route: Reduction of N-acetyl protected Hydroxyarsinothricin (AST-OH) and subsequent methylation

  • Reduction of N-acetyl AST-OH:

    • Dissolve N-acetyl protected AST-OH in a mixture of concentrated hydrochloric acid and water.

    • Add a catalytic amount of potassium iodide (KI).

    • Pass sulfur dioxide (SO2) gas through the solution at ambient temperature.

    • Adjust the pH to approximately 11 with 6 M sodium hydroxide (B78521) (NaOH) solution under a nitrogen atmosphere to yield the trivalent arsenic intermediate.

  • Methylation:

    • To the crude trivalent arsenic intermediate, add methyl iodide (MeI) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

    • Stir the reaction mixture at ambient temperature under a nitrogen atmosphere.

  • Deprotection and Purification:

    • Add concentrated hydrochloric acid to the reaction mixture and reflux.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude arsinothricin using size-exclusion chromatography to obtain the final product.

For a detailed step-by-step protocol, please refer to Howlader et al. (2021).[1]

Arsinothricin_Synthesis Start N-acetyl AST-OH Step1 Reduction (SO2, KI, HCl) Start->Step1 Intermediate Trivalent Arsenic Intermediate Step1->Intermediate Step2 Methylation (CH3I) Intermediate->Step2 Protected_AST N-acetyl Arsinothricin Step2->Protected_AST Step3 Deprotection (HCl, reflux) Protected_AST->Step3 Purification Purification (Size-Exclusion Chromatography) Step3->Purification End Arsinothricin (AST) Purification->End Antibiotic_Screening_Workflow Start Library of Organoarsenical Compounds Primary_Screen Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screen Hit_ID Hit Identification (Zones of Inhibition) Primary_Screen->Hit_ID MIC_Determination MIC Determination (Broth Microdilution) Hit_ID->MIC_Determination Spectrum_Analysis Spectrum of Activity (Panel of Pathogens) MIC_Determination->Spectrum_Analysis Toxicity_Assay Cytotoxicity Testing (Human Cell Lines) Spectrum_Analysis->Toxicity_Assay Lead_Selection Lead Compound Selection Toxicity_Assay->Lead_Selection MOA_Studies Mechanism of Action Studies Lead_Selection->MOA_Studies In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo Development Preclinical and Clinical Development In_Vivo->Development

References

Spectroscopic Analysis of Hydroxyarsinothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise determination of the chemical structure of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques are the primary tools utilized for this purpose, each providing unique insights into the molecular architecture. For a molecule like hydroxyarsinothricin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unambiguous identification and characterization. This guide will detail the theoretical underpinnings and practical considerations for the application of these techniques to hydroxyarsinothricin.

Molecular Structure of Hydroxyarsinothricin

Hydroxyarsinothricin is an amino acid derivative containing an arsenic acid functional group. Its structure presents several key features for spectroscopic analysis: a chiral center at the alpha-carbon, a carboxylic acid group, an amine group, and the unique dihydroxyarsinoyl group.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is necessary to confirm the identity and purity of hydroxyarsinothricin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A detailed experimental protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified hydroxyarsinothricin in a suitable deuterated solvent (e.g., D₂O, due to the polar nature of the amino acid and the hydroxyl groups). The choice of solvent is critical to ensure solubility and minimize interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HOD signal in D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY: Identifies proton-proton coupling networks, revealing which protons are adjacent to each other in the molecule.

    • HSQC: Correlates each proton signal with the carbon to which it is directly attached.

While specific data is not available, the expected chemical shifts for the protons and carbons in hydroxyarsinothricin can be predicted based on its structure and data from similar compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
~3.5 - 4.0~55 - 60The proton on the chiral center, coupled to the adjacent CH₂ group.
~1.8 - 2.2~25 - 30The two diastereotopic protons of the CH₂ group adjacent to the arsenic atom.
~2.0 - 2.5~30 - 35The two diastereotopic protons of the CH₂ group adjacent to the α-carbon.
-COOHNot typically observed in D₂O~170 - 180The carboxylic acid proton will exchange with deuterium (B1214612) in D₂O.
-NH₂Not typically observed in D₂O-The amine protons will exchange with deuterium in D₂O.
As-OHNot typically observed in D₂O-The hydroxyl protons on the arsenic atom will exchange with deuterium in D₂O.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

  • Sample Preparation: Prepare a dilute solution of hydroxyarsinothricin (typically in the low µM to nM range) in a solvent compatible with ESI, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • The high-resolution data will allow for the determination of the exact mass, which can be used to calculate the elemental composition.

Ion Expected m/z (Monoisotopic) Notes
[M+H]⁺214.0012Calculated for C₄H₁₁AsNO₅⁺
[M-H]⁻212.9856Calculated for C₄H₈AsNO₅⁻
[M+Na]⁺235.9831Calculated for C₄H₉AsNNaO₅⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by observing the absorption of infrared radiation.

  • Sample Preparation: The sample can be prepared as a solid mixed with potassium bromide (KBr) to form a pellet, or as a thin film on a salt plate if soluble in a volatile solvent. For a solid sample like hydroxyarsinothricin, the KBr pellet method is common.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the KBr pellet or salt plate.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Notes
O-H (Carboxylic Acid)3300 - 2500 (broad)A very broad band due to hydrogen bonding.
N-H (Amine)3400 - 3250 (medium)May be obscured by the broad O-H stretch.
C-H (Aliphatic)2960 - 2850 (medium)Stretching vibrations of the CH₂ groups.
C=O (Carboxylic Acid)1725 - 1700 (strong)A strong, sharp absorption band.
As=O~900 - 800 (strong)Stretching vibration of the arsenic-oxygen double bond.
As-O~800 - 700 (strong)Stretching vibrations of the arsenic-oxygen single bonds.
C-N1250 - 1020 (medium)Stretching vibration.
C-CNot typically diagnostic

Integrated Spectroscopic Analysis Workflow

The structural elucidation of hydroxyarsinothricin is a process of integrating the data from all spectroscopic techniques. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Hydroxyarsinothricin Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Structure of Hydroxyarsinothricin Data_Integration->Structure_Confirmation

Workflow for the Spectroscopic Analysis of Hydroxyarsinothricin.

Conclusion

The comprehensive spectroscopic analysis of hydroxyarsinothricin, employing NMR, MS, and IR techniques, is essential for its unambiguous structural confirmation and purity assessment. This technical guide provides the foundational experimental protocols and expected data to aid researchers in this endeavor. While specific published spectra for hydroxyarsinothricin are currently scarce, the principles and expected outcomes outlined herein, based on the analysis of analogous compounds, offer a robust framework for the successful characterization of this and other novel organoarsenical compounds. Such rigorous characterization is a critical prerequisite for further investigation into the biological properties and potential therapeutic applications of hydroxyarsinothricin.

Arsinothricin: A Non-Proteinogenic Amino Acid Analog with Potent Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arsinothricin (AST) is a naturally occurring, broad-spectrum antibiotic produced by the rhizosphere bacterium Burkholderia gladioli.[1] Structurally, it is a non-proteinogenic amino acid analog of glutamate, where the γ-carboxyl group is substituted with a methylarsenate moiety.[1] This unique structure, containing a pentavalent arsenic atom, confers a novel mechanism of action, positioning arsinothricin as a promising candidate in the fight against antimicrobial resistance.[1][2] This technical guide provides a comprehensive overview of arsinothricin, including its mechanism of action, biosynthesis, chemical synthesis, biological activity, and relevant experimental protocols.

Core Concepts

Arsinothricin's potent antibiotic activity stems from its ability to competitively inhibit bacterial glutamine synthetase, an essential enzyme in nitrogen metabolism.[3] This mode of action is similar to that of the well-known herbicide phosphinothricin, with arsinothricin being an arsenic-containing analog.[4] The L-enantiomer of arsinothricin is the biologically active form.[5] Bacterial resistance to arsinothricin can arise through the action of the enzyme ArsN1, an N-acetyltransferase that inactivates arsinothricin by acetylating its α-amino group.[2][6]

Data Presentation

Quantitative Biological Activity of Arsinothricin

The following tables summarize the inhibitory activity of arsinothricin against bacterial growth and glutamine synthetase, as well as its cytotoxicity against human cell lines.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µM[7]
Bacillus subtilis25 µM[7]
Staphylococcus aureus25 µM[7]
Pseudomonas aeruginosa25 µM[7]
Mycobacterium bovis BCG~12.5 µM[7]

Table 1: Antibacterial Spectrum of Arsinothricin.

Enzyme SourceIC50Kinetic ParametersReference
Escherichia coli Glutamine Synthetase0.75 ± 0.20 µM (chemically synthesized D/L-AST)Ki = 0.3 ± 0.05 µM[5][7]
Escherichia coli Glutamine Synthetase0.38 ± 0.15 µM (biogenic L-AST)Not Reported[5]

Table 2: Inhibition of Glutamine Synthetase by Arsinothricin.

Cell LineLC50Reference
HEK293 (human embryonic kidney)> 250 µM[8]
THP-1 (human monocytic)> 250 µM[8]
Macrophage-like (from THP-1)> 250 µM[8]
HepG2 (human liver carcinoma)> 250 µM[8]
Caco-2 (human colorectal adenocarcinoma)150–200 µM[8]

Table 3: Cytotoxicity of Arsinothricin in Human Cell Lines.

Experimental Protocols

Chemical Synthesis of Arsinothricin

Two primary routes for the chemical synthesis of racemic arsinothricin have been reported.

Route 1: Condensation of 2-Chloroethyl(methyl)arsinic Acid with Acetamidomalonate [1][5][9]

  • Synthesis of 2-Chloroethyl(methyl)arsinic Acid: This key intermediate is synthesized from commercially available starting materials.

  • Condensation: 2-Chloroethyl(methyl)arsinic acid is reacted with diethyl acetamidomalonate in the presence of a base, such as sodium ethoxide, in ethanol.

  • Hydrolysis and Decarboxylation: The resulting product is subjected to acid hydrolysis to remove the N-acetyl and ethyl ester protecting groups and to effect decarboxylation, yielding racemic arsinothricin.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Route 2: Reduction and Methylation of N-acetyl-hydroxyarsinothricin [2][9][10]

  • Synthesis of N-acetyl-hydroxyarsinothricin: The precursor, hydroxyarsinothricin (AST-OH), is first synthesized and then protected with an N-acetyl group.

  • Reduction: The pentavalent arsenic in N-acetyl-AST-OH is reduced to its trivalent state using a reducing agent such as sulfur dioxide in the presence of hydrochloric acid and a catalytic amount of potassium iodide.

  • Methylation: The trivalent arsenic intermediate is then methylated using methyl iodide. The reaction is typically carried out at 50°C for 4 hours.

  • Deprotection: The N-acetyl group is removed by acid hydrolysis to yield racemic arsinothricin.

Semisynthetic Approach: Enzymatic Methylation of Hydroxyarsinothricin[1][11]
  • Chemical Synthesis of Hydroxyarsinothricin (AST-OH): The precursor AST-OH is chemically synthesized.

  • Reduction of AST-OH: The pentavalent AST-OH is reduced to its trivalent form.

  • Enzymatic Methylation: The trivalent AST-OH is incubated with a thermostable As(III) S-adenosylmethionine (SAM) methyltransferase, such as CmArsM, and the methyl donor SAM. The reaction is typically carried out overnight at 40°C.

  • Oxidation and Purification: The resulting trivalent arsinothricin spontaneously oxidizes in air to the stable pentavalent form. Purification is achieved by chromatography.

Biological Assays

Glutamine Synthetase Inhibition Assay [11]

  • Enzyme and Substrates: Purified E. coli glutamine synthetase is used. The assay mixture contains L-glutamate, ATP, and hydroxylamine.

  • Inhibitor: Arsinothricin is added at various concentrations.

  • Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Detection: The reaction is stopped, and the amount of γ-glutamyl hydroxamate formed is measured colorimetrically at 540 nm after the addition of a ferric chloride reagent.

  • Data Analysis: IC50 values are calculated from the dose-response curve. Kinetic parameters like Ki can be determined using Lineweaver-Burk or other kinetic plots.

Minimum Inhibitory Concentration (MIC) Assay [12][13][14][15][16]

  • Bacterial Strains and Media: The bacterial strains of interest are grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: A serial dilution of arsinothricin is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of arsinothricin that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay) [3][17][18]

  • Cell Culture: Human cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of arsinothricin and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the LC50 (lethal concentration 50%) is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

arsinothricin_mechanism cluster_cell Bacterial Cell Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia Ammonia->Glutamine_Synthetase ATP ATP ATP->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine ADP_Pi ADP + Pi Glutamine_Synthetase->ADP_Pi Arsinothricin Arsinothricin (Glutamate Analog) Arsinothricin->Glutamine_Synthetase Competitive Inhibition

Caption: Mechanism of Arsinothricin Action.

arsinothricin_biosynthesis Arsenite As(III) ArsL ArsL Arsenite->ArsL SAM1 S-adenosylmethionine (SAM) SAM1->ArsL trivalent_AST_OH Trivalent Hydroxyarsinothricin (AST-OH) ArsL->trivalent_AST_OH ArsM ArsM trivalent_AST_OH->ArsM SAM2 S-adenosylmethionine (SAM) SAM2->ArsM trivalent_AST Trivalent Arsinothricin ArsM->trivalent_AST Oxidation Spontaneous Oxidation trivalent_AST->Oxidation Arsinothricin Arsinothricin (Pentavalent) Oxidation->Arsinothricin

Caption: Biosynthetic Pathway of Arsinothricin.

arsinothricin_synthesis_workflow cluster_chemical Chemical Synthesis cluster_semisynthetic Semisynthetic Route cluster_resolution Enzymatic Resolution Route1 Route 1: Condensation Racemic_AST1 Racemic Arsinothricin Route1->Racemic_AST1 Route2 Route 2: Reduction & Methylation Route2->Racemic_AST1 Racemic_AST Racemic Arsinothricin Chem_Synth_AST_OH Chemical Synthesis of AST-OH Enzymatic_Methylation Enzymatic Methylation (ArsM) Chem_Synth_AST_OH->Enzymatic_Methylation Racemic_AST2 Racemic Arsinothricin Enzymatic_Methylation->Racemic_AST2 Enzymatic_Acetylation Enzymatic Acetylation (ArsN1) Racemic_AST->Enzymatic_Acetylation L_AST L-Arsinothricin (Active) Enzymatic_Acetylation->L_AST Acetylated_D_AST Acetylated D-Arsinothricin Enzymatic_Acetylation->Acetylated_D_AST

Caption: Workflow for Arsinothricin Synthesis.

References

Initial Toxicity Screening of Arsinothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Cytotoxicity Assessment

The initial evaluation of arsinothricin's toxicity has been centered on in vitro studies using various human cell lines. These studies are crucial for determining the cytotoxic potential of a compound and for comparing its effects across different cell types.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% lethal concentration (LC50) values of arsinothricin in five different human cell lines. The data provides a preliminary understanding of the concentration at which arsinothricin induces cell death in vitro.

Cell LineCell TypeLC50 of Arsinothricin (µM)
HEK293Human Embryonic Kidney> 250
THP-1Human Monocytic Leukemia> 250
MacrophageDifferentiated THP-1> 250
HepG2Human Liver Carcinoma> 250
Caco-2Human Colorectal Adenocarcinoma150 - 200

Data sourced from a 2021 study on the antimalarial activity of arsinothricin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the initial toxicity screening of arsinothricin.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a common method for determining the cytotoxicity of a compound based on the quantification of ATP, which signals the presence of metabolically active cells.

1. Cell Culture and Seeding:

  • Human cell lines (HEK293, THP-1, HepG2, and Caco-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • For THP-1 derived macrophages, differentiation is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Cells are seeded into 96-well opaque-walled plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

2. Compound Exposure:

  • Arsinothricin is dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution.

  • Serial dilutions of arsinothricin are prepared to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of arsinothricin. Control wells contain medium with the vehicle used to dissolve the compound.

3. Viability Assessment:

  • After a 72-hour incubation period, the plates are equilibrated to room temperature for 30 minutes.

  • An equal volume of CellTiter-Glo® reagent is added to each well.

  • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is measured using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.

  • The LC50 value is calculated by plotting the percentage of cell viability against the logarithm of the arsinothricin concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

G Experimental Workflow for In Vitro Cytotoxicity Screening of Arsinothricin cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture (HEK293, THP-1, HepG2, Caco-2) seeding Cell Seeding (96-well plates) cell_culture->seeding ast_prep Arsinothricin Stock Solution Preparation treatment Treatment with Arsinothricin (Serial Dilutions) ast_prep->treatment seeding->treatment incubation Incubation (72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_acq Data Acquisition (Luminescence Reading) viability_assay->data_acq lc50_calc LC50 Calculation data_acq->lc50_calc

Caption: Workflow for determining the in vitro cytotoxicity of arsinothricin.

G Hypothesized Mechanism of Arsinothricin-Induced Cytotoxicity in Human Cells cluster_cell Human Cell ast Arsinothricin glutamine_synthetase Glutamine Synthetase (Human Isoform) ast->glutamine_synthetase Inhibition glutamine_depletion Glutamine Depletion glutamine_synthetase->glutamine_depletion metabolic_stress Metabolic Stress glutamine_depletion->metabolic_stress ros_production Increased ROS Production metabolic_stress->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Postulated pathway of arsinothricin cytotoxicity in human cells.

Discussion and Future Directions

The available in vitro data indicates that arsinothricin exhibits selective cytotoxicity, with the Caco-2 intestinal cell line being the most sensitive among those tested. The LC50 values for other cell lines were greater than 250 µM, suggesting a lower cytotoxic potential in those tissues. The heightened sensitivity of Caco-2 cells may suggest potential for gastrointestinal toxicity.

The proposed mechanism of cytotoxicity in human cells is the inhibition of glutamine synthetase. As a glutamate (B1630785) analog, arsinothricin likely competes with glutamate for binding to the active site of human glutamine synthetase.[2] Inhibition of this enzyme would lead to a depletion of glutamine, a critical amino acid for numerous cellular processes, including nucleotide synthesis, protein synthesis, and antioxidant defense. This metabolic disruption can induce oxidative stress and ultimately trigger apoptosis.

It is imperative that future research focuses on several key areas to build a comprehensive toxicity profile for arsinothricin:

  • In Vivo Acute Toxicity Studies: Determining the LD50 (median lethal dose) and MTD (maximum tolerated dose) in animal models is a critical next step.

  • Repeated Dose Toxicity Studies: Evaluating the effects of sub-chronic and chronic exposure to arsinothricin is necessary to identify potential target organs for toxicity.

  • ADME Studies: Understanding the absorption, distribution, metabolism, and excretion of arsinothricin is essential for predicting its behavior in the human body and for designing appropriate dosing regimens.

  • Mechanism of Toxicity Elucidation: Further studies are needed to confirm the inhibition of human glutamine synthetase by arsinothricin and to investigate other potential off-target effects and signaling pathways involved in its cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Arsinothricin from Hydroxyarsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsinothricin (AST), a potent broad-spectrum organoarsenical antibiotic, represents a promising candidate for novel antimicrobial drug development. Its chemical synthesis is crucial for enabling further research and preclinical studies. This document provides detailed protocols for the chemical synthesis of arsinothricin from its precursor, hydroxyarsinothricin (AST-OH), based on established scientific literature. The primary method involves a two-step chemical conversion: the reduction of an N-acetyl protected hydroxyarsinothricin intermediate followed by methylation. A semi-synthetic enzymatic approach is also described. These protocols are intended to provide researchers with the necessary information to produce arsinothricin in a laboratory setting.

Introduction

Arsinothricin [2-amino-4-(hydroxymethylarsinoyl)butanoic acid] is a naturally occurring antibiotic produced by the bacterium Burkholderia gladioli.[1][2] Its unique structure, featuring a carbon-arsenic bond, and its mode of action as a glutamine synthetase inhibitor, make it an attractive target for addressing antibiotic resistance.[3] However, isolation from natural sources often yields limited quantities. Therefore, robust chemical synthesis routes are essential for producing the quantities of arsinothricin needed for extensive biological evaluation.[2][4]

This application note details a key chemical transformation in the synthesis of arsinothricin: the conversion from a protected form of its precursor, hydroxyarsinothricin.

Chemical Synthesis Pathway

The primary chemical synthesis route from a hydroxyarsinothricin derivative to arsinothricin involves two main steps:

  • Reduction of N-acetyl-hydroxyarsinothricin: The pentavalent arsenic in N-acetyl-hydroxyarsinothricin is reduced to a trivalent state.

  • Methylation: The resulting trivalent arsenic intermediate is methylated to yield the N-acetylated arsinothricin, which is subsequently deprotected.

This process is a crucial part of a larger synthetic strategy and offers a reliable method for obtaining arsinothricin.[2][4][5][6][7]

chemical_synthesis cluster_0 Chemical Synthesis of Arsinothricin from N-acetyl-hydroxyarsinothricin AST_OH_N_acetyl N-acetyl-hydroxyarsinothricin (11) Trivalent_Intermediate Trivalent Arsenic Intermediate (12) AST_OH_N_acetyl->Trivalent_Intermediate Reduction (SO2, HCl, KI) Protected_AST N-acetyl-arsinothricin (8) Trivalent_Intermediate->Protected_AST Methylation (MeI) AST Arsinothricin (1) Protected_AST->AST Deprotection (6 M HCl)

Caption: Chemical synthesis pathway from N-acetyl-hydroxyarsinothricin to Arsinothricin.

Experimental Protocols

Protocol 1: Chemical Synthesis of Arsinothricin from N-acetyl-hydroxyarsinothricin

This protocol is adapted from the method described by Nadar et al. (2021).[2][4][5][6][7]

Step 1: Reduction of N-acetyl-hydroxyarsinothricin (11)

  • Dissolve 500 mg (1.35 mmol) of N-acetyl-hydroxyarsinothricin (11) in a 1:1 mixture of concentrated hydrochloric acid and water (14 mL).[5]

  • Add a catalytic amount of potassium iodide (KI) (13.5 mg, 0.08 mmol).[5]

  • Pass sulfur dioxide (SO2) gas into the solution for 15 minutes at ambient temperature with continuous stirring.[5]

  • Under a nitrogen atmosphere, adjust the pH of the solution to approximately 11 using a 6 M aqueous sodium hydroxide (B78521) (NaOH) solution. This yields the crude trivalent arsenic intermediate (12), which is used directly in the next step.[5]

Step 2: Methylation and Deprotection

  • To the crude solution of the trivalent intermediate (12) from the previous step, add methyl iodide (MeI) (7 mL).[5]

  • Stir the mixture at 50 °C for 4 hours. The reaction progress can be monitored by HPLC-ICP-MS.[5] After 4 hours, the pH of the reaction mixture should be around 6.7.[5]

  • Evaporate the volatile components under reduced pressure.[5]

  • Suspend the resulting residue in methanol.[5]

  • Remove the off-white precipitate by vacuum filtration.[5]

  • Evaporate the volatiles from the filtrate under reduced pressure to obtain the crude protected pentavalent arsinothricin derivative (8) as a brown solid.[5]

  • For global deprotection and decarboxylation, reflux the crude product in 6 M HCl.[7]

  • Purify the final product, arsinothricin (1), using a Dowex (H+ form) column with 0.25 M NH4OH, followed by size-exclusion chromatography on Sephadex LH-20 with 70% (v/v) EtOH/H2O.[7]

experimental_workflow cluster_1 Experimental Workflow start Start: N-acetyl-hydroxyarsinothricin reduction Reduction: SO2, HCl, KI start->reduction ph_adjustment pH Adjustment: 6 M NaOH to pH ~11 reduction->ph_adjustment methylation Methylation: MeI, 50°C, 4h ph_adjustment->methylation evaporation1 Evaporation of Volatiles methylation->evaporation1 precipitation Suspension in Methanol & Filtration evaporation1->precipitation evaporation2 Evaporation of Filtrate precipitation->evaporation2 deprotection Deprotection: 6 M HCl, reflux evaporation2->deprotection purification Purification: Dowex & Sephadex deprotection->purification end End: Pure Arsinothricin purification->end

Caption: Experimental workflow for the synthesis of arsinothricin.

Quantitative Data

StepProductStarting MaterialYieldReference
Reduction and MethylationN-acetyl-arsinothricin (8)N-acetyl-hydroxyarsinothricin (11)Not explicitly stated for the intermediate[5]
Deprotection and PurificationArsinothricin (1)N-acetyl-hydroxyarsinothricin (11)65%[7]

Semi-Synthetic Approach

An alternative method for the conversion of hydroxyarsinothricin to arsinothricin involves an enzymatic methylation step.[8]

Protocol 2: Enzymatic Methylation of Hydroxyarsinothricin
  • Reduction of AST-OH: Chemically reduce hydroxyarsinothricin (AST-OH) to its trivalent form (As(III)T-OH).[9]

  • Neutralization: Adjust the pH of the reaction mixture to approximately 6 with NaOH.[1][9]

  • Enzymatic Methylation: Incubate the reduced trivalent hydroxyarsinothricin with an arsenite methyltransferase, such as CmArsM, and the methyl donor S-adenosylmethionine (SAM). The reaction is typically carried out at 40°C overnight.[1][8]

  • Oxidation and Purification: The resulting trivalent arsinothricin spontaneously oxidizes in air to its stable pentavalent form.[1] The final product can be purified using chromatography.[1]

Safety Precautions

Arsenic-containing compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste containing arsenic must be disposed of according to institutional and environmental regulations.

Conclusion

The chemical synthesis of arsinothricin from a protected hydroxyarsinothricin derivative is a feasible and scalable method for producing this promising antibiotic for research and development purposes. The detailed protocols and supporting data provided in this application note are intended to facilitate the successful synthesis of arsinothricin in a laboratory setting. Researchers should adhere to strict safety protocols when handling arsenic-containing compounds.

References

Application Note: Protocol for Trivalent Arsenic Intermediate Formation in Arsinothricin (AST) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arsinothricin (AST) is a novel organoarsenical antibiotic with a unique mechanism of action that involves the inhibition of bacterial glutamine synthetase, an essential enzyme.[1] This makes AST a promising candidate for a new class of antibiotics to combat antimicrobial resistance.[1][2] The chemical synthesis of AST is crucial for its further development and clinical investigation. A key step in one of the reported synthetic routes involves the formation of a reactive trivalent arsenic intermediate from a pentavalent precursor. This intermediate is then methylated to produce the final pentavalent AST.[1] This protocol details the method for generating this trivalent arsenic intermediate and its subsequent conversion in the synthesis of N-acetyl protected AST.

The toxicity and chemical behavior of arsenic are highly dependent on its oxidation state, with trivalent (As(III)) species generally being more reactive and toxic than their pentavalent (As(V)) counterparts.[3][4] In the context of AST synthesis, the transient formation of a nucleophilic trivalent arsenical is a critical transformation that enables the subsequent alkylation step. The protocol described herein is based on the reduction of an N-acetyl protected hydroxyarsinothricin (AST-OH) derivative.[1]

Experimental Protocols

Synthesis of N-acetyl Arsinothricin via a Trivalent Intermediate

This protocol describes the reduction of a pentavalent N-acetyl protected AST-OH derivative to a trivalent arsenic intermediate, followed by methylation to yield the pentavalent N-acetyl protected AST. The proposed mechanism involves an SN2 attack of the nucleophilic trivalent arsenic species on methyl iodide.[1]

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Procedure:

Step 1: Reduction of Pentavalent Arsenic Precursor

  • To a solution of the N-acetyl protected AST-OH derivative in a suitable solvent, add hypophosphorous acid (H₃PO₂) and a catalytic amount of iodine (I₂).

  • Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by techniques such as TLC or LC-MS if reference standards are available. This step generates the trivalent arsenic intermediate (Compound 12 ).[1]

Step 2: Methylation of the Trivalent Arsenic Intermediate

  • Once the reduction is complete, carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide (NaOH) solution until the pH is basic.

  • Add methyl iodide (MeI) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction involves the SN2 attack of the trivalent arsenic nucleophile on the methyl iodide, which concurrently oxidizes the arsenic back to the pentavalent state, forming the desired N-acetyl protected AST (Compound 8 ).[1]

Step 3: Work-up and Purification

  • After the reaction is complete (monitor by TLC), quench the reaction with a suitable aqueous solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to obtain the pure N-acetyl protected AST.

Data Presentation

The following table summarizes the key parameters and conditions for the synthesis of N-acetyl arsinothricin from its protected hydroxy-analogue, proceeding through a trivalent arsenic intermediate.

ParameterValue / ConditionSource
Starting Material N-acetyl protected AST-OH derivative[1]
Reducing Agent Hypophosphorous acid (H₃PO₂)[1]
Reduction Catalyst Iodine (I₂)[1]
Intermediate Trivalent Arsenic Species (nucleophilic)[1]
Methylating Agent Methyl iodide (MeI)[1]
Base for Methylation Sodium hydroxide (NaOH) solution[1]
Proposed Mechanism SN2 attack followed by concurrent oxidation[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical pathway for the formation of the trivalent arsenic intermediate and its subsequent reaction.

experimental_workflow cluster_reduction Step 1: Reduction to Trivalent Intermediate cluster_methylation Step 2: Methylation & Oxidation cluster_purification Step 3: Purification start N-acetyl protected AST-OH (Pentavalent As) reagents1 Add H₃PO₂ and catalytic I₂ start->reagents1 Reaction Setup intermediate Formation of Trivalent Arsenic Intermediate reagents1->intermediate Reduction reagents2 Add NaOH (basic pH) Add Methyl Iodide (MeI) intermediate->reagents2 Reaction Setup product N-acetyl protected AST (Pentavalent As) reagents2->product SN2 Attack & Oxidation workup Aqueous Work-up & Organic Extraction product->workup purify Silica Gel Column Chromatography workup->purify final_product Pure N-acetyl AST purify->final_product

Caption: Experimental workflow for AST synthesis via a trivalent intermediate.

reaction_mechanism Precursor R-As(=O)(OH) Reagents1 + H₃PO₂ / I₂ (Reduction) Intermediate R-As: Reagents2 + CH₃I / NaOH (SN2 Attack) Product R-As(=O)(CH₃) Reagents1->Intermediate Reagents2->Product I⁻, H₂O

Caption: Proposed mechanism of reduction and subsequent Sₙ2 methylation.

References

Application Notes and Protocols for the Quantification of Arsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsinothricin (AST) is a potent broad-spectrum organoarsenical antibiotic that functions as a non-proteinogenic analog of glutamate, inhibiting glutamine synthetase.[1][2][3][4][5] As a promising candidate for antimicrobial drug development, robust and reliable analytical methods for its quantification in various matrices are essential. These matrices may include fermentation broths for production monitoring, biological fluids (e.g., plasma, urine) for pharmacokinetic studies, and environmental samples for ecological impact assessment.

This document provides detailed application notes and protocols for three key analytical techniques for the quantification of arsinothricin:

  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the gold standard for sensitive and specific quantification of organoarsenicals, providing elemental specificity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A widely used technique in pharmaceutical analysis, offering high sensitivity and structural confirmation.

  • HPLC with UV Detection following Derivatization: A cost-effective method suitable for chiral purity analysis and quantification, particularly when coupled with a derivatizing agent like Marfey's reagent.

Data Presentation

Table 1: Quantitative Performance of HPLC-ICP-MS for Arsinothricin Quantification (Adapted from Glufosinate Method)

ParameterValue
Linearity Range0.1 - 50 µg/L
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 7%

Table 2: Estimated Quantitative Performance of LC-MS/MS for Arsinothricin Quantification

ParameterEstimated Value
Linearity Range0.5 - 200 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Accuracy (% Recovery)88 - 110%
Precision (% RSD)< 10%

Table 3: Estimated Quantitative Performance of HPLC-UV with Marfey's Reagent Derivatization

ParameterEstimated Value
Linearity Range0.1 - 50 mg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 mg/L
Limit of Quantification (LOQ)0.1 mg/L
Accuracy (% Recovery)90 - 105%
Precision (% RSD)< 8%

Experimental Protocols & Visualizations

Quantification of Arsinothricin by HPLC-ICP-MS

This method provides highly sensitive and specific quantification of arsinothricin by separating it from other arsenic species using HPLC and detecting the arsenic signal with ICP-MS. The protocol is adapted from a method for the analysis of glufosinate.[6]

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Filter Filtration (0.22 µm) Sample->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC Separation (Anion Exchange) Dilute->HPLC ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS Quant Quantification (External Calibration) ICPMS->Quant

HPLC-ICP-MS workflow for arsinothricin quantification.

a. Sample Preparation (Fermentation Broth)

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

b. HPLC-ICP-MS Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Anion-exchange column (e.g., Hamilton PRP-X100, 10 µm, 4.1 x 250 mm).

  • Mobile Phase: 70 mM Ammonium Acetate, pH 3.7 (adjust with acetic acid).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ICP-MS System: Agilent 7900 ICP-MS or equivalent.

  • Monitored m/z: 75 (As).

  • Gas: Argon.

  • Nebulizer: Micromist.

c. Quantification

  • Prepare a series of arsinothricin standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/L).

  • Generate a calibration curve by plotting the peak area of the arsinothricin signal against the concentration.

  • Quantify arsinothricin in the samples by interpolating their peak areas from the calibration curve.

Quantification of Arsinothricin by LC-MS/MS

This method offers high sensitivity and specificity, with structural confirmation based on the fragmentation of the parent ion. The following is a proposed protocol that would require optimization and validation.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC LC Separation (Reversed-Phase) Evaporate->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Quant Quantification (Internal Standard) MSMS->Quant

LC-MS/MS workflow for arsinothricin quantification.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled arsinothricin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Proposed):

    • Arsinothricin (MW: 227.04 g/mol ):

      • Precursor (Q1): m/z 228.0 [M+H]+

      • Product (Q3): To be determined empirically. Likely fragments would involve the loss of water (m/z 210.0), the carboxyl group (m/z 182.0), or cleavage of the C-As bond.

    • Internal Standard: To be determined based on the chosen standard.

c. Quantification

  • Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them alongside the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of arsinothricin to the peak area of the internal standard against the concentration.

  • Quantify arsinothricin in the samples using this calibration curve.

Chiral Quantification of Arsinothricin by HPLC-UV after Derivatization with Marfey's Reagent

This method is particularly useful for determining the enantiomeric purity of arsinothricin. It involves derivatizing the primary amine of arsinothricin with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated by reversed-phase HPLC and detected by UV.[7]

Derivatization_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Arsinothricin Sample Deriv Add Marfey's Reagent & NaHCO3 Sample->Deriv Incubate Incubate at 40°C Deriv->Incubate Quench Quench with HCl Incubate->Quench HPLC HPLC Separation (Reversed-Phase C18) Quench->HPLC UV UV Detection (340 nm) HPLC->UV Quant Quantification & Enantiomeric Purity Calculation UV->Quant

Workflow for chiral analysis of arsinothricin with Marfey's reagent.

a. Derivatization

  • Dissolve a sample of arsinothricin (approximately 5 µmol) in 100 µL of water.[7]

  • Prepare a 1% solution of Marfey's reagent in acetone (B3395972) (e.g., 2 mg in 200 µL).[7]

  • Add the Marfey's reagent solution to the arsinothricin sample.[7]

  • Add 40 µL of 1 M sodium bicarbonate (NaHCO3).[7]

  • Incubate the reaction mixture at 40°C for 1 hour.

  • Quench the reaction by adding 20 µL of 2 M hydrochloric acid (HCl).

b. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

c. Quantification and Enantiomeric Purity

  • Prepare standards of racemic and enantiopure (if available) arsinothricin and derivatize them in the same manner as the samples.

  • Generate a calibration curve for the total peak area (L- and D-diastereomers) versus concentration for quantification.

  • Determine the enantiomeric excess (e.e.) by calculating the relative peak areas of the two diastereomers:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion

The choice of analytical technique for arsinothricin quantification will depend on the specific requirements of the study, including the required sensitivity, the sample matrix, and the need for chiral information. HPLC-ICP-MS offers the highest sensitivity and elemental specificity, making it ideal for trace analysis. LC-MS/MS provides excellent sensitivity and structural confirmation, which is crucial in drug development. Derivatization with Marfey's reagent followed by HPLC-UV is a valuable and cost-effective method for assessing enantiomeric purity and can be used for quantification at higher concentrations. The protocols provided herein serve as a detailed starting point for the development and validation of robust analytical methods for this novel antibiotic.

References

Application Notes and Protocols for the Mass Spectrometry of Hydroxyarsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyarsinothricin (AST-OH), with the proposed structure 2-amino-4-(dihydroxyarsonoyl)butanoic acid, is a novel organoarsenical compound and a potential precursor in the biosynthesis of the antibiotic arsinothricin (AST).[1] As a polar, amino acid-like molecule containing an arsenic moiety, its characterization and quantification present unique analytical challenges. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the detailed analysis of such compounds. These application notes provide a comprehensive overview of the theoretical mass spectrometric behavior of hydroxyarsinothricin and protocols for its analysis.

Due to the novelty of hydroxyarsinothricin, specific experimental data on its mass spectrometric fragmentation is not widely available in published literature. The information presented here is based on the known fragmentation patterns of similar organoarsenic compounds and amino acids.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize hypothetical yet plausible quantitative data for the analysis of hydroxyarsinothricin by LC-MS/MS. These values are intended as a starting point for method development and will require experimental verification.

Table 1: Hypothetical Mass Spectrometry Parameters for Hydroxyarsinothricin

ParameterValueNotes
Chemical FormulaC4H10AsNO5
Molecular Weight227.05 g/mol
Precursor Ion (Positive Mode)m/z 228.058[M+H]+
Precursor Ion (Negative Mode)m/z 226.042[M-H]-
Ionization ModeElectrospray Ionization (ESI)Recommended for polar compounds.
PolarityPositive or NegativeBoth should be evaluated for optimal sensitivity.

Table 2: Predicted Product Ions for Tandem MS (MS/MS) Fragmentation of [M+H]+ at m/z 228.058

Product Ion (m/z)Proposed Neutral LossFragment Structure/Description
210.047H₂OLoss of a water molecule from the dihydroxyarsinoyl group.
182.052H₂O + COSubsequent loss of carbon monoxide from the carboxylic acid.
164.042H₂O + CO + H₂OAdditional water loss.
118.061C₄H₇NO₂Cleavage of the C-As bond.
109.957C₄H₈NO₄Loss of the amino and carboxyl groups.
74.024C₂H₄O₂Fragment containing the carboxylic acid and alpha-carbon.

Experimental Protocols

The following protocols are generalized for the analysis of a polar compound like hydroxyarsinothricin and should be optimized for specific instrumentation and sample matrices.

Protocol 1: Sample Preparation

This protocol is designed for the extraction of polar metabolites from a biological matrix (e.g., bacterial culture, cell lysate).[7][8][9]

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF or similar)

  • Autosampler vials

Procedure:

  • Extraction: For liquid samples (e.g., culture supernatant), perform a protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of sample. For solid samples (e.g., cell pellets), homogenize in a methanol/water (80:20, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.

  • Drying (Optional): For sample concentration, the supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method outlines a hydrophilic interaction liquid chromatography (HILIC) approach, which is well-suited for retaining and separating polar compounds.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

LC Conditions:

  • Column: HILIC column (e.g., Amide, Silica-based) with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

MS Conditions:

  • Ionization Mode: ESI (Positive and Negative).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 600 L/hr).

  • Scan Mode:

    • Full Scan (MS1): m/z 50-500 for initial identification of the precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 228.06 for positive mode) and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions (e.g., m/z 228.06 -> 210.05, m/z 228.06 -> 182.05).

Visualizations

Theoretical Fragmentation Pathway of Hydroxyarsinothricin

The following diagram illustrates a plausible fragmentation pathway for protonated hydroxyarsinothricin based on common fragmentation rules for amino acids and organoarsenic compounds.

Fragmentation_Pathway M_H [M+H]+ m/z 228.058 (Hydroxyarsinothricin) frag1 m/z 210.047 M_H->frag1 - H₂O frag3 m/z 118.061 M_H->frag3 - C₄H₇AsO₃ frag4 m/z 74.024 M_H->frag4 - C₂H₆AsO₃ frag2 m/z 182.052 frag1->frag2 - CO

Caption: Theoretical fragmentation of protonated hydroxyarsinothricin.

Experimental Workflow for Hydroxyarsinothricin Analysis

This diagram outlines the general workflow from sample collection to data analysis for the mass spectrometric analysis of hydroxyarsinothricin.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction with Organic Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Supernatant Collection Centrifugation->Collection Reconstitution Reconstitution Collection->Reconstitution Injection HILIC-LC Separation Reconstitution->Injection ESI Electrospray Ionization Injection->ESI MS1 MS1 Scan (Precursor ID) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Quant Quantification (MRM) MS2->Quant Struct Structural Elucidation MS2->Struct

Caption: General workflow for LC-MS/MS analysis of hydroxyarsinothricin.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Arsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsinothricin (AST) is a naturally occurring organoarsenical antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique mode of action and the emergence of specific resistance mechanisms make it a valuable tool for studying antibiotic resistance. AST is a non-proteinogenic amino acid analog of glutamate (B1630785) and exerts its antimicrobial effect by inhibiting glutamine synthetase, a critical enzyme in bacterial nitrogen metabolism.[3][4] This document provides detailed application notes and experimental protocols for utilizing arsinothricin to investigate antibiotic resistance mechanisms, focusing on its primary resistance determinant, the ArsN1 N-acetyltransferase.

Mechanism of Action and Resistance

Arsinothricin's primary molecular target is glutamine synthetase (GS), an essential enzyme for bacteria. By acting as a competitive inhibitor, AST disrupts the synthesis of glutamine, leading to a cascade of metabolic disturbances and ultimately, cell death.[3][4]

The most well-characterized mechanism of resistance to arsinothricin is enzymatic inactivation through acetylation. The arsN1 gene, often found in bacterial arsenic resistance (ars) operons, encodes an N-acetyltransferase (ArsN1) that specifically acetylates the α-amino group of arsinothricin.[1][2][5][6] This modification prevents AST from binding to glutamine synthetase, thereby rendering the antibiotic ineffective.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Arsinothricin (AST) against Various Bacterial Species
Bacterial SpeciesStrainResistance ProfileAST MIC (µg/mL)Reference(s)
Escherichia coliW3110Wild-type5.5[3]
Escherichia coliExpressing arsN1AST Resistant> 110[3]
Staphylococcus aureusATCC 29213MSSA11[3]
Enterococcus faecalisATCC 29212-11[3]
Pseudomonas aeruginosaPAO1Wild-type22[3]
Klebsiella pneumoniaeATCC 13883-11[3]
Acinetobacter baumanniiATCC 19606-22[3]
Mycobacterium bovisBCG-2.75[3]

Note: MIC values can vary depending on the specific strain and the testing conditions.

Table 2: Kinetic Parameters of Glutamine Synthetase Inhibition by Arsinothricin
Enzyme SourceSubstrateInhibitorKi (µM)Reference(s)
Escherichia coliL-glutamateArsinothricin (AST)0.3 ± 0.05[3]
Escherichia coliL-glutamateL-Phosphinothricin (PPT)0.4 ± 0.15[3]
Table 3: Kinetic Parameters of ArsN1 N-Acetyltransferase

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Arsinothricin

This protocol describes the determination of the MIC of arsinothricin using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Arsinothricin (AST) stock solution (sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or M9 minimal medium

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., E. coli, S. aureus)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB or M9 medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Arsinothricin Dilutions:

    • Prepare a 2-fold serial dilution of the AST stock solution in the appropriate broth directly in the 96-well plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Include a growth control well (no AST) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of arsinothricin that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Glutamine Synthetase Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of glutamine synthetase by arsinothricin.

Materials:

  • Purified glutamine synthetase (e.g., from E. coli)

  • Arsinothricin (AST)

  • L-glutamate

  • ATP

  • Hydroxylamine

  • Ferric chloride reagent (FeCl₃ in HCl)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM MgCl₂ and 10 mM 2-mercaptoethanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM 2-mercaptoethanol, 10 mM ATP, and 100 mM hydroxylamine.

    • Prepare different concentrations of arsinothricin to be tested.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction mixture, a fixed concentration of L-glutamate (e.g., at its Km value), and the desired concentration of arsinothricin.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified glutamine synthetase.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding an equal volume of ferric chloride reagent. This reagent will react with the product, γ-glutamyl hydroxamate, to form a colored complex.

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

  • Data Analysis:

    • Construct a standard curve using known concentrations of γ-glutamyl hydroxamate.

    • Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of arsinothricin.

Protocol 3: ArsN1 N-Acetyltransferase Activity Assay

This spectrophotometric assay measures the activity of ArsN1 by detecting the production of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified ArsN1 enzyme

  • Arsinothricin (AST)

  • Acetyl-CoA

  • DTNB (Ellman's reagent)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in the assay buffer containing a fixed concentration of DTNB (e.g., 0.2 mM) and varying concentrations of arsinothricin and acetyl-CoA to determine kinetic parameters.

  • Enzyme Reaction:

    • In a cuvette, combine the reaction mixture and the desired concentrations of arsinothricin and acetyl-CoA.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified ArsN1 enzyme.

  • Detection:

    • Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of CoA (produced upon acetylation of AST) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar extinction coefficient at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for arsinothricin and acetyl-CoA, perform the assay with varying concentrations of one substrate while keeping the other saturated.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Arsinothricin_Mechanism_of_Action cluster_bacterium Bacterial Cell AST_ext Arsinothricin (AST) (Extracellular) AST_int Arsinothricin (AST) (Intracellular) AST_ext->AST_int Uptake GS Glutamine Synthetase (GS) AST_int->GS Inhibition Metabolic_disruption Metabolic Disruption & Cell Death GS->Metabolic_disruption Leads to Glutamate Glutamate + NH4+ Glutamine Glutamine Glutamate->Glutamine Catalyzed by GS

Caption: Mechanism of action of arsinothricin.

Arsinothricin_Resistance_Mechanism cluster_resistant_bacterium Resistant Bacterial Cell AST_int Arsinothricin (AST) Acetylated_AST Acetylated AST (Inactive) AST_int->Acetylated_AST Acetylation ArsN1 ArsN1 (N-acetyltransferase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ArsN1 GS Glutamine Synthetase (GS) Acetylated_AST->GS No Inhibition

Caption: Arsinothricin resistance via enzymatic acetylation.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Arsinothricin in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

ArsN1_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, DTNB, AST, Acetyl-CoA) start->prep_reaction pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate initiate_reaction Initiate Reaction with Purified ArsN1 Enzyme pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 412 nm initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity and Kinetic Parameters monitor_absorbance->calculate_activity

Caption: Workflow for ArsN1 activity assay.

References

Protocol for In Vitro Efficacy Testing of Arsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Arsinothricin is a naturally occurring antibiotic produced by the soil bacterium Burkholderia gladioli.[1] It is a structural analog of glutamate (B1630785) and exerts its antimicrobial activity by targeting and inhibiting glutamine synthetase.[2][4][10] This novel mechanism of action makes it a promising candidate for combating antimicrobial resistance. The protocols described herein are designed to provide a robust framework for determining the in vitro potency and selectivity of arsinothricin.

Key Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The primary method for assessing the antimicrobial efficacy of arsinothricin is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12] This method allows for the quantitative assessment of the lowest concentration of arsinothricin that inhibits the visible growth of a specific bacterium.[11][12]

2.1.1. Materials

  • Arsinothricin (AST) stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

2.1.2. Protocol

  • Preparation of Arsinothricin Dilutions:

    • Perform serial two-fold dilutions of the arsinothricin stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

    • Include a positive control (broth with bacterial inoculum, no arsinothricin) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the arsinothricin dilutions, as well as the positive control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of arsinothricin at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

2.1.3. Data Presentation

BacteriumArsinothricin MIC (µg/mL)
Escherichia coli ATCC 25922
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Mycobacterium bovis BCG
Glutamine Synthetase Inhibition Assay

To confirm the mechanism of action of arsinothricin, an in vitro assay to measure the inhibition of purified bacterial glutamine synthetase can be performed.[8]

2.2.1. Materials

  • Purified bacterial glutamine synthetase (e.g., from E. coli)

  • Arsinothricin

  • L-glutamate

  • ATP

  • Hydroxylamine

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Ferric chloride reagent

  • 96-well microtiter plates

  • Spectrophotometer

2.2.2. Protocol

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the reaction buffer, L-glutamate, ATP, hydroxylamine, and varying concentrations of arsinothricin.

    • Include a control reaction with no arsinothricin.

  • Enzyme Addition:

    • Initiate the reaction by adding a fixed amount of purified glutamine synthetase to each well.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding ferric chloride reagent. This reagent reacts with the product, γ-glutamyl hydroxamate, to produce a colored complex.

  • Measurement:

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each arsinothricin concentration relative to the control without inhibitor.

    • Determine the IC₅₀ value, which is the concentration of arsinothricin required to inhibit 50% of the glutamine synthetase activity.

2.2.3. Data Presentation

CompoundGlutamine Synthetase IC₅₀ (µM)
Arsinothricin
L-MSO (Control Inhibitor)
Cytotoxicity Assay in Mammalian Cells

It is crucial to assess the potential toxicity of arsinothricin against mammalian cells to determine its therapeutic index. The Neutral Red Uptake (NRU) assay is a common method for evaluating cytotoxicity.[13]

2.3.1. Materials

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Arsinothricin

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Phase-contrast microscope

  • Microplate reader

2.3.2. Protocol

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of arsinothricin in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of arsinothricin.

    • Include a vehicle control (medium without arsinothricin).

  • Incubation:

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and add medium containing Neutral Red.

    • Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

  • Destaining and Measurement:

    • Remove the Neutral Red-containing medium, wash the cells, and add the destain solution to each well to extract the dye from the lysosomes of viable cells.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each arsinothricin concentration relative to the vehicle control.

    • Determine the CC₅₀ value, which is the concentration of arsinothricin that causes a 50% reduction in cell viability.

2.3.3. Data Presentation

Cell LineArsinothricin CC₅₀ (µM) at 24hArsinothricin CC₅₀ (µM) at 48h
HEK293
HepG2

Visualizations

Arsinothricin's Mechanism of Action

Arsinothricin_Mechanism Glutamate Glutamate GlutamineSynthetase Glutamine Synthetase Glutamate->GlutamineSynthetase ATP ATP ATP->GlutamineSynthetase Ammonia Ammonia Ammonia->GlutamineSynthetase Glutamine Glutamine GlutamineSynthetase->Glutamine ADP ADP + Pi GlutamineSynthetase->ADP Arsinothricin Arsinothricin Arsinothricin->GlutamineSynthetase Competitive Inhibition Inhibition Inhibition

Caption: Arsinothricin competitively inhibits glutamine synthetase.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AST_Dilution Prepare Arsinothricin Serial Dilutions Inoculation Inoculate Microtiter Plate AST_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement Measure OD600 Incubation->OD_Measurement MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_staining Staining & Measurement cluster_data Data Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plate Cell_Attachment Allow Cells to Attach (24h) Cell_Seeding->Cell_Attachment Compound_Treatment Treat Cells with Arsinothricin (24-72h) Cell_Attachment->Compound_Treatment NR_Staining Neutral Red Staining (3h) Compound_Treatment->NR_Staining Destain Destain and Measure Absorbance NR_Staining->Destain CC50_Calculation Calculate CC50 Value Destain->CC50_Calculation

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

References

Arsinothricin: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle Applications in Agriculture

Arsinothricin's ability to inhibit glutamine synthetase suggests two primary applications in the agricultural sector:

  • Herbicide: By inhibiting glutamine synthetase in plants, arsinothricin can disrupt their nitrogen metabolism, leading to a rapid accumulation of toxic ammonia (B1221849) and the cessation of photorespiration, ultimately causing plant death. This mechanism is analogous to that of the commercial herbicide glufosinate (B12851) (the active ingredient in products like Liberty®).

Data Presentation

Currently, there is a notable lack of publicly available quantitative data on the direct application of arsinothricin in agricultural research, such as its herbicidal efficacy on different weed species or its effectiveness against specific plant pathogens. The majority of existing research has focused on its potent antibiotic activity against human pathogens. However, based on its mechanism of action as a glutamine synthetase inhibitor, its herbicidal activity is expected to be comparable to or greater than that of phosphinothricin (B1261767).

Table 1: Comparative Inhibitory Activity of Arsinothricin (AST) and Phosphinothricin (PPT) on E. coli Glutamine Synthetase

CompoundIC50 (µM)
Arsinothricin (AST)0.3 ± 0.05
Phosphinothricin (PPT)4.8 ± 0.5

Source: Data extrapolated from studies on E. coli glutamine synthetase, highlighting AST's higher potency.[4]

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the potential of arsinothricin in agricultural applications. These are generalized protocols and may require optimization for specific plant species, bacterial strains, and experimental conditions.

Protocol 1: Determination of Herbicidal Activity (Phytotoxicity Assay)

Objective: To assess the herbicidal efficacy of arsinothricin on target plant species.

Materials:

  • Arsinothricin (AST) stock solution (concentration to be determined based on preliminary trials, e.g., 10 mM in a suitable solvent)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or a relevant crop/weed species)

  • Petri dishes or multi-well plates

  • Filter paper or solid growth medium (e.g., Murashige and Skoog medium)

  • Growth chamber with controlled light, temperature, and humidity

  • Control herbicide (e.g., phosphinothricin/glufosinate)

  • Negative control (solvent used for AST dissolution)

Procedure:

  • Preparation of Test Plates:

    • For petri dish assays, place a sterile filter paper in each dish.

    • Prepare a dilution series of arsinothricin in sterile water or growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Add a fixed volume of each arsinothricin dilution, the control herbicide, and the negative control to the filter paper or growth medium in triplicate.

  • Seed Plating:

    • Surface-sterilize the seeds according to standard protocols for the chosen plant species.

    • Place a predetermined number of seeds (e.g., 10-20) onto each prepared plate.

  • Incubation:

    • Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), assess the following parameters:

      • Germination rate (%): Count the number of germinated seeds in each treatment group.

      • Root length (mm): Measure the primary root length of each seedling.

      • Shoot length (mm): Measure the shoot length of each seedling.

      • Biomass (mg): Carefully harvest and weigh the seedlings from each plate.

      • Visual symptoms: Record any visual signs of phytotoxicity, such as chlorosis, necrosis, or growth inhibition.

    • Calculate the half-maximal inhibitory concentration (IC50) for each parameter to quantify the herbicidal potency of arsinothricin.

Protocol 2: In Vitro Inhibition of Plant Glutamine Synthetase

Objective: To determine the direct inhibitory effect of arsinothricin on glutamine synthetase activity from a plant source.

Materials:

  • Arsinothricin (AST) stock solution

  • Plant tissue (e.g., leaves of a target weed or crop)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgSO4, 1 mM DTT, and protease inhibitors)

  • Glutamine synthetase assay reagents:

    • L-glutamate

    • Hydroxylamine

    • ATP

    • MgCl2

  • Ferric chloride reagent for color development

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a reaction mixture containing the assay reagents and a fixed amount of the plant enzyme extract.

    • Add varying concentrations of arsinothricin to the reaction mixtures. Include a no-inhibitor control.

    • Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding the ferric chloride reagent. This reagent also reacts with the product (γ-glutamyl hydroxamate) to produce a colored compound.

  • Data Analysis:

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).

    • Calculate the percentage of glutamine synthetase inhibition for each arsinothricin concentration relative to the no-inhibitor control.

    • Determine the IC50 value of arsinothricin for the plant glutamine synthetase.

Protocol 3: Evaluation of Antimicrobial Activity Against Plant Pathogens

Objective: To assess the efficacy of arsinothricin in inhibiting the growth of bacterial plant pathogens.

Materials:

  • Arsinothricin (AST) stock solution

  • Cultures of relevant bacterial plant pathogens (e.g., Pseudomonas syringae, Xanthomonas campestris)

  • Bacterial growth medium (e.g., Nutrient Broth or Agar)

  • Sterile petri dishes or 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare a two-fold serial dilution of arsinothricin in a 96-well microplate containing liquid growth medium.

    • Inoculate each well with a standardized suspension of the target bacterial pathogen.

    • Include positive (bacteria, no AST) and negative (no bacteria, no AST) controls.

    • Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.

    • The MIC is the lowest concentration of arsinothricin that completely inhibits visible bacterial growth.

  • Disk Diffusion Assay:

    • Spread a lawn of the target bacterial pathogen on an agar (B569324) plate.

    • Place sterile paper disks impregnated with different concentrations of arsinothricin onto the agar surface.

    • Incubate the plates at the optimal growth temperature.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone is proportional to the antimicrobial activity.

Visualizations

Arsinothricin_Mode_of_Action cluster_plant_cell Plant Cell Glutamate (B1630785) Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS Glutamine Glutamine GS->Glutamine Normal Metabolism Toxic_Ammonia Toxic Ammonia Accumulation GS->Toxic_Ammonia AST Arsinothricin AST->GS Inhibition Plant_Death Plant Death Toxic_Ammonia->Plant_Death

Caption: Arsinothricin's herbicidal mode of action.

Experimental_Workflow_Herbicidal_Activity start Start: Prepare Arsinothricin Dilutions plate_prep Prepare Petri Dishes with Filter Paper/Growth Medium start->plate_prep add_ast Add Arsinothricin Dilutions, Controls to Plates plate_prep->add_ast seed_sterilization Surface Sterilize Seeds add_ast->seed_sterilization seed_plating Plate Seeds on Prepared Dishes seed_sterilization->seed_plating incubation Incubate in Growth Chamber (7-14 days) seed_plating->incubation data_collection Data Collection: - Germination Rate - Root/Shoot Length - Biomass - Visual Symptoms incubation->data_collection analysis Calculate IC50 Values data_collection->analysis

Caption: Workflow for assessing herbicidal activity.

Antimicrobial_Assay_Workflow cluster_mic MIC Determination cluster_disk Disk Diffusion Assay mic_start Prepare Serial Dilutions of Arsinothricin in 96-well Plate mic_inoculate Inoculate with Bacterial Pathogen mic_start->mic_inoculate mic_incubate Incubate (24-48 hours) mic_inoculate->mic_incubate mic_read Determine MIC (Lowest concentration with no growth) mic_incubate->mic_read disk_start Prepare Bacterial Lawn on Agar Plate disk_apply Apply Arsinothricin-impregnated Disks disk_start->disk_apply disk_incubate Incubate disk_apply->disk_incubate disk_read Measure Zone of Inhibition disk_incubate->disk_read

Caption: Workflow for antimicrobial activity assays.

References

Application Notes and Protocols for the Development of Arsinothricin-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vitro Antibacterial Activity of Arsinothricin (AST)
Bacterial SpeciesStrainMIC (µM)Reference
Escherichia coliDH5α~25[3]
Pseudomonas putidaKT2440>25 (Resistant)[3]
Bacillus gladioliGSRB05>25 (Producer)[3]
Mycobacterium bovisBCGGrowth inhibited by 25 µM[3]
Enterobacter cloacaeCarbapenem-resistantEffective inhibition[6]
Staphylococcus aureus-Data not available
Klebsiella pneumoniae-Data not available
Acinetobacter baumannii-Data not available

Note: The provided data is based on a single concentration study. It is highly recommended to perform detailed Minimum Inhibitory Concentration (MIC) testing using the protocol outlined in this document to determine the precise MIC values for a broader range of clinically relevant bacterial strains.

Table 2: Inhibitory Activity of Arsinothricin against Glutamine Synthetase
Enzyme SourceSubstrateK_m (mM)InhibitorK_i (µM)Reference
Escherichia coliL-glutamate2.7 ± 0.6Arsinothricin (AST)0.3 ± 0.05[3]
Table 3: Cytotoxicity of Arsinothricin (AST) against Human Cell Lines
Cell LineCell TypeCC50 (µM)Reference
HeLaHuman cervical carcinomaData not available
HepG2Human liver carcinomaData not available
HEK293Human embryonic kidneyData not available

Signaling Pathway

Arsinothricin_MoA AST Arsinothricin (AST) GS Glutamine Synthetase AST->GS Inhibition Glutamine Glutamine + ADP + Pi GS->Glutamine Catalysis Glutamate Glutamate + ATP + NH3 Glutamate->GS Substrates Metabolism Nitrogen Metabolism & Bacterial Growth Glutamine->Metabolism

Caption: Mechanism of action of Arsinothricin.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][3][11]

1. Materials:

  • 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Bacterial strains of interest
  • Arsinothricin (AST) stock solution
  • Sterile saline (0.85% NaCl)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Arsinothricin Dilutions: a. Prepare a serial two-fold dilution of the AST stock solution in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL. b. The final volume in each well should be 100 µL.

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the AST dilutions. This will bring the final volume to 200 µL and the final bacterial density to approximately 5 x 10^5 CFU/mL. b. Include a growth control well (bacteria in CAMHB without AST) and a sterility control well (CAMHB only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of AST that completely inhibits visible growth of the organism as detected by the unaided eye.[12][13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of Arsinothricin Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for MIC determination.

Protocol 2: Glutamine Synthetase Inhibition Assay

This protocol is adapted for screening inhibitors of glutamine synthetase.[14][15]

1. Materials:

  • Purified bacterial glutamine synthetase
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 20 mM MgCl2
  • Substrates: L-glutamate, ATP, Hydroxylamine (B1172632)
  • Stop Reagent: 0.37 M FeCl3, 0.2 M Trichloroacetic acid, 0.67 M HCl
  • Arsinothricin (AST) or other test inhibitors
  • 96-well microtiter plates
  • Spectrophotometer (540 nm)

2. Assay Procedure: a. Prepare a reaction mixture containing Assay Buffer, L-glutamate (final concentration, e.g., 50 mM), and ATP (final concentration, e.g., 10 mM). b. In a 96-well plate, add varying concentrations of AST (or test compound) to the wells. c. Add the purified glutamine synthetase to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding hydroxylamine (final concentration, e.g., 100 mM). e. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction by adding the Stop Reagent. This reagent also facilitates the color development of the γ-glutamyl hydroxamate product. g. Measure the absorbance at 540 nm.

3. Data Analysis: a. Calculate the percentage of inhibition for each AST concentration compared to a control without inhibitor. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-glutamate) and the inhibitor (AST) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

GS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrates, and Enzyme Mix Mix Reagents and Inhibitor in 96-well plate Reagents->Mix Inhibitor Prepare Serial Dilutions of Arsinothricin Inhibitor->Mix Preincubate Pre-incubate with Enzyme Mix->Preincubate Start Initiate Reaction with Hydroxylamine Preincubate->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction and Develop Color Incubate->Stop Read Measure Absorbance at 540 nm Stop->Read Calculate Calculate % Inhibition and IC50/Ki Read->Calculate

Caption: Workflow for Glutamine Synthetase Inhibition Assay.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on adherent human cell lines.[14][16][17][18]

1. Materials:

  • Human cell lines (e.g., HeLa, HepG2, HEK293)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well tissue culture plates
  • Arsinothricin (AST) stock solution
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Microplate reader (570 nm)

2. Cell Seeding: a. Culture the desired human cell lines to ~80% confluency. b. Trypsinize the cells and resuspend them in complete medium. c. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

3. Compound Treatment: a. Prepare serial dilutions of AST in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of AST. c. Include a vehicle control (medium with the same solvent concentration used for the AST stock). d. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the AST concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Adherent Cells in 96-well plate Incubate_attach Incubate for 24h for attachment Seed->Incubate_attach Treat Treat cells with Arsinothricin dilutions Incubate_attach->Treat Incubate_treat Incubate for 24-72h Treat->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability and CC50 Read->Calculate

Caption: Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Arsinothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsinothricin (AST) is a potent, broad-spectrum organoarsenical antibiotic naturally produced by the soil bacterium Burkholderia gladioli.[1][2] Structurally, it is a non-proteinogenic amino acid and an analog of L-glutamate.[3][4] Its unique mechanism of action, the inhibition of glutamine synthetase, makes it an effective agent against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[1][3][5] Unlike most toxic arsenicals which are trivalent, arsinothricin is a pentavalent arsenical, highlighting a novel class of potential antimicrobials.[1][4] The low yield from natural production has necessitated the development of robust enzymatic and semi-synthetic methods to produce L-arsinothricin for further research and drug development.[2][6]

Mechanism of Action

L-arsinothricin functions as a competitive inhibitor of glutamine synthetase, a crucial enzyme in bacterial nitrogen metabolism.[3][5][7] By mimicking the γ-glutamyl phosphate (B84403) intermediate of the glutamine synthetase catalytic pathway, L-arsinothricin binds to the enzyme's active site, leading to inhibition of glutamine synthesis and ultimately bacterial cell death.[5][8] This targeted action is distinct from the general toxicity of many other arsenic compounds.[7]

Enzymatic Synthesis Pathway

The biosynthesis of arsinothricin in B. gladioli is a remarkably concise process, governed by a three-gene cluster: arsL, arsM, and arsQ.[8][9] The pathway involves two core enzymatic steps followed by cellular export.[7][8]

  • C-As Bond Formation (ArsL): The synthesis is initiated by the enzyme ArsL, a non-canonical radical S-adenosylmethionine (SAM) enzyme.[9][10] ArsL catalyzes the formation of a carbon-arsenic bond by transferring the 3-amino-3-carboxypropyl (ACP) group from a SAM molecule to an inorganic arsenite (As(III)) substrate.[8][10][11] This reaction produces the trivalent intermediate, hydroxyarsinothricin (R-AST-OH).[7][11]

  • Methylation (ArsM): The second step is catalyzed by ArsM, an As(III) S-adenosylmethionine (SAM) methyltransferase.[6][9] ArsM methylates the arsenic atom of R-AST-OH to form the trivalent precursor of arsinothricin (R-AST).[7]

  • Oxidation and Export (ArsQ): The trivalent intermediates, R-AST-OH and R-AST, are transported out of the bacterial cell by the ArsQ efflux permease.[7][9] Once in the extracellular environment, these trivalent species are oxidized, likely by atmospheric oxygen, to their stable and biologically active pentavalent forms: hydroxyarsinothricin (AST-OH) and L-arsinothricin (AST).[6][7]

Data Summary for Enzymatic Methylation

While detailed kinetic data is sparse in the literature, the key components and conditions for the semi-synthetic enzymatic methylation of hydroxyarsinothricin (AST-OH) have been established.

ParameterDescriptionSource
Enzyme CmArsM, a thermostable As(III) S-adenosylmethionine (SAM) methyltransferase from the alga Cyanidioschyzon sp. 5508.[6][12]
Substrate 1 Chemically synthesized D,L-hydroxyarsinothricin (D,L-AST-OH). The trivalent form is the direct substrate.[6][7]
Substrate 2 S-adenosylmethionine (SAM) as the methyl group donor.[2][6]
Product D,L-Arsinothricin (D,L-AST).[6]
Reaction Temp. 40°C[2]
Reaction Time Overnight[2]
pH ~6.0[2]

Experimental Protocols

The following protocols describe a semi-synthetic approach to produce L-arsinothricin, which combines chemical synthesis of the precursor with an enzymatic methylation step.

Protocol 1: Chemical Synthesis of Precursor D,L-Hydroxyarsinothricin (AST-OH)

This protocol is a conceptual summary of published chemical synthesis routes. For detailed step-by-step instructions, reagents, and safety precautions, direct reference to the primary literature is critical.[12][13]

  • Synthesis of Key Intermediates: The synthesis often begins with the preparation of a suitable arsenic-containing building block, such as a (2-chloroethyl)arsenate ester.[12]

  • Condensation Reaction: This arsenic intermediate is then coupled with a protected amino acid synthon, like diethyl acetamidomalonate, in the presence of a base (e.g., sodium ethoxide).[2][12]

  • Deprotection and Decarboxylation: The resulting compound undergoes acid hydrolysis to remove protecting groups (e.g., N-acetyl) and induce decarboxylation, yielding the racemic D,L-hydroxyarsinothricin (D,L-AST-OH).[2]

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography (e.g., Dowex resin).[12]

Protocol 2: Enzymatic Methylation of D,L-AST-OH to D,L-Arsinothricin

This protocol utilizes the thermostable ArsM enzyme to convert the chemically synthesized precursor into arsinothricin.

  • Pre-Reaction Setup:

    • Prepare a reaction buffer (e.g., phosphate buffer) and adjust the pH to approximately 6.0.

    • Dissolve the chemically synthesized D,L-AST-OH in the buffer.

  • Reduction of Precursor:

    • The pentavalent D,L-AST-OH must be reduced to its trivalent form to act as a substrate for CmArsM. This can be achieved by adding a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]

  • Enzymatic Reaction:

    • To the solution containing the reduced D,L-AST-OH, add the purified CmArsM enzyme.

    • Initiate the reaction by adding the co-substrate S-adenosylmethionine (SAM).

    • Incubate the reaction mixture overnight at 40°C with gentle agitation.[2]

  • Reaction Quenching and Product Oxidation:

    • After incubation, the reaction can be stopped by heat inactivation or other protein denaturation methods.

    • The product, trivalent D,L-arsinothricin, will oxidize in the presence of air to its stable pentavalent form.[6]

  • Purification:

    • Purify the resulting D,L-arsinothricin from the reaction mixture using techniques like ion-exchange chromatography.[2]

Protocol 3: Resolution of L-Arsinothricin

The biologically active enantiomer is L-arsinothricin. Enzymatic resolution can be used to separate it from the racemic mixture.

  • Enzymatic Acetylation: Utilize an N-acetyltransferase enzyme (e.g., ArsN1) that selectively acetylates the L-enantiomer (L-AST) in the presence of Acetyl-CoA.[12][14]

  • Separation: The resulting mixture contains acetylated L-AST and unreacted D-AST. These two compounds can now be separated based on their different chemical properties using chromatography.

  • Deacetylation: The purified L-AcAST is then subjected to chemical deacetylation (e.g., acid hydrolysis) to yield pure L-arsinothricin.[12]

Visualizations

Enzymatic Synthesis Pathway of L-Arsinothricin As_III Inorganic Arsenite (As(III)) ArsL ArsL (Radical SAM Enzyme) As_III->ArsL SAM1 S-Adenosyl- methionine (SAM) SAM1->ArsL RAST_OH Trivalent Hydroxyarsinothricin (R-AST-OH) ArsL->RAST_OH C-As bond formation ArsM ArsM (Methyltransferase) RAST_OH->ArsM SAM2 S-Adenosyl- methionine (SAM) SAM2->ArsM RAST Trivalent Arsinothricin (R-AST) ArsM->RAST Methylation placeholder RAST->placeholder Oxidation Air Oxidation (Extracellular) AST L-Arsinothricin (AST) Oxidation->AST ArsQ ArsQ (Efflux Permease) ArsQ->Oxidation Export placeholder->ArsQ

Caption: Biosynthetic pathway of L-arsinothricin from inorganic arsenite.

Experimental Workflow for Semi-Synthesis of L-Arsinothricin start Start: Chemical Synthesis chem_synth Chemical Synthesis of D,L-Hydroxyarsinothricin (AST-OH) start->chem_synth reduction Reduction of AST-OH (Pentavalent -> Trivalent) chem_synth->reduction enzymatic Enzymatic Methylation (CmArsM + SAM) reduction->enzymatic oxidation Air Oxidation of Product (Trivalent -> Pentavalent) enzymatic->oxidation racemic_ast Purified Racemic D,L-Arsinothricin oxidation->racemic_ast resolution Enzymatic Resolution (Selective Acetylation of L-AST) racemic_ast->resolution separation Chromatographic Separation (D-AST vs L-AcAST) resolution->separation deacetylation Deacetylation of L-AcAST separation->deacetylation L-AcAST fraction final_product Final Product: Pure L-Arsinothricin deacetylation->final_product

Caption: Workflow for the semi-synthesis and purification of L-arsinothricin.

References

Troubleshooting & Optimization

Arsinothricin Chemical Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of organoarsenical compounds like arsinothricin involves hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures, including a certified fume hood and personal protective equipment. All procedures should be conducted following a thorough risk assessment.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the chemical synthesis of arsinothricin (AST).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial C-As bond formation reaction to produce 2-chloroethyl(methyl)arsinic acid or its precursors shows very low yield. What are common causes and solutions?

Low yields in the initial alkylation of an arsenic source are a known challenge. The reaction between sodium arsenite and 1,2-dichloroethane (B1671644), for instance, is reported to be inefficient.[1]

Common Causes:

  • Poor Reactivity: 1,2-dichloroethane is not highly susceptible to nucleophilic attack by sodium arsenite.[1]

  • Side Reactions: Elimination reactions can occur, forming vinyl derivatives.[1]

  • Incomplete Reaction: The reaction may require extended periods (e.g., 48 hours or more) to proceed.[2]

Troubleshooting Steps:

  • Verify Starting Materials: Ensure the arsenic trioxide is fully dissolved in NaOH to form sodium arsenite before adding the alkylating agent.[1]

  • Control Temperature: Maintain a consistent temperature (e.g., 60°C) as specified in protocols.[2]

  • Extend Reaction Time: Monitor the reaction progress and consider extending the reflux time if starting material is still present.

  • Alternative Routes: Consider synthetic routes that avoid this specific step if yields remain unacceptably low. Research has focused on developing more straightforward methods to reduce the complexity associated with these initial steps.[3]

Q2: I am observing significant N-methylation instead of the desired As-methylation when introducing the methyl group. How can I prevent this?

Unwanted methylation of the amino group is a common side reaction if it is not adequately protected.[4][5] This leads to the formation of a trimethylammonium salt byproduct, which can complicate purification and reduce the yield of arsinothricin.[4][5]

Solution:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before the methylation step. An N-acetyl group is commonly used.[4][6] This protected precursor can then be subjected to the reduction and methylation sequence. The N-acetyl group can be removed in the final step via acid hydrolysis (e.g., refluxing in 6 M HCl).[4]

Q3: My final product is difficult to purify and appears to be contaminated with glycine. What is the source of this contamination?

Glycine contamination is a known issue when using the diethyl acetamidomalonate condensation route.[4]

Cause:

  • This problem arises from impurities of unreacted diethyl acetamidomalonate in the penultimate intermediate. During the final acid hydrolysis and decarboxylation step, these impurities are converted to glycine, which is difficult to separate from the final arsinothricin product due to their similar properties.[4]

Prevention and Solution:

  • Purify the Intermediate: It is critical to thoroughly purify the malonate condensation product before proceeding to the final deprotection/decarboxylation step.[4]

  • Chromatography: If contamination is present in the final product, purification may be attempted using size-exclusion chromatography (e.g., Sephadex LH-20) or specialized ion-exchange resins, though separation remains challenging.[4]

Q4: During the methylation of the trivalent arsenic intermediate with methyl iodide, I've isolated an unexpected byproduct. What is it likely to be?

In the synthesis route involving the reduction of an N-acetylated AST-OH derivative, the subsequent methylation can produce byproducts.

Likely Byproduct:

  • Reduced As(III)T-OH: The formation of reduced trivalent hydroxyarsinothricin byproducts has been observed.[4][5] This suggests that the methylation/oxidation reaction is not fully efficient.

Troubleshooting:

  • Reaction Conditions: Ensure the pH is appropriately adjusted (e.g., to ~11 with NaOH) before adding methyl iodide to favor the nucleophilic attack by the trivalent arsenic.[4]

  • Monitor Reaction: Use analytical techniques like HPLC-ICP-MS to monitor the reaction progress and the formation of both the desired product and byproducts.[4][5]

  • Purification: The final product mixture will require careful purification, typically by chromatography, to isolate the desired pentavalent arsinothricin.[4]

Data Summary: Reaction Conditions

The following table summarizes typical conditions for a key step in one of the reported synthetic routes: the reduction of N-acetylated AST-OH and subsequent methylation.

ParameterConditionSource
Reduction Step
ReactantN-acetylated AST-OH derivative (e.g., compound 11 )[4]
ReagentsSO2 gas, catalytic KI, conc. HCl:H2O (1:1)[4]
TemperatureAmbient Temperature[4]
Duration15 minutes (for SO2 bubbling)[4]
Methylation Step
ReactantCrude trivalent intermediate (e.g., compound 12 )[4]
ReagentMethyl Iodide (MeI)[4][6]
Base6 M NaOH (to adjust pH to ~11)[4]
Temperature50 °C[4]
Duration4 hours[4]

Key Experimental Protocol

Synthesis of Arsinothricin from N-acetyl Protected AST-OH Derivative

This protocol is adapted from published literature and outlines the reduction and methylation sequence.[3][4]

a) Reduction of the Pentavalent Arsenic Precursor:

  • Dissolve the N-acetyl protected AST-OH derivative (500 mg, 1.35 mmol) in a 1:1 mixture of concentrated hydrochloric acid and water (14 mL).

  • Add a catalytic amount of potassium iodide (13.5 mg, 0.08 mmol).

  • Bubble sulfur dioxide (SO2) gas through the solution for 15 minutes at room temperature. The solution will contain the crude trivalent arsenic intermediate.

  • Under an inert atmosphere (N2), adjust the pH to approximately 11 using a 6 M aqueous NaOH solution. The resulting crude product is used directly in the next step.

b) Methylation of the Trivalent Intermediate:

  • To the basic solution from the previous step, add methyl iodide (7 mL) and stir the mixture at 50°C for 4 hours.

  • Monitor the reaction's progress using a suitable analytical method (e.g., HPLC-ICP-MS).

  • After 4 hours, cool the reaction mixture and remove volatile components under reduced pressure.

  • Suspend the resulting residue in methanol. Remove any off-white precipitate by vacuum filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-acetylated arsinothricin product.

c) Deprotection and Final Purification:

  • Reflux the crude product from the previous step in 6 M HCl to effect global deprotection and decarboxylation.

  • Purify the final racemic arsinothricin product using chromatography (e.g., cation exchange resin followed by size-exclusion chromatography).

Visualized Workflows and Logic

G cluster_0 Synthesis Strategies cluster_1 Route 1 cluster_2 Route 2 start Starting Materials (e.g., Arsenic Trioxide) r1_step1 Formation of 2-chloroethyl(methyl)arsinic acid start->r1_step1 r2_step1 Synthesis of N-acetyl AST-OH Derivative start->r2_step1 r1_step2 Condensation with Diethyl Acetamidomalonate r1_step1->r1_step2 r1_step3 Acid Hydrolysis & Decarboxylation r1_step2->r1_step3 final_product Racemic Arsinothricin (AST) r1_step3->final_product r2_step2 Reduction (AsV -> AsIII) r2_step1->r2_step2 r2_step3 Methylation with MeI r2_step2->r2_step3 r2_step4 Deprotection (Hydrolysis) r2_step3->r2_step4 r2_step4->final_product

Caption: Overview of two primary chemical synthesis routes to racemic arsinothricin.

G q1 Problem: Low Yield or Unexpected Side Product q2 Which major route are you using? q1->q2 route1 Route 1: Acetamidomalonate Condensation q2->route1 route2 Route 2: Reduction/Methylation q2->route2 q3_r1 Is the final product contaminated with Glycine? route1->q3_r1 q3_r2 Is N-methylation observed instead of As-methylation? route2->q3_r2 a3_r1 Cause: Impure malonate intermediate. Solution: Purify intermediate before final deprotection step. q3_r1->a3_r1 Yes a3_r2 Cause: Unprotected amino group. Solution: Use N-acetyl protection prior to methylation step. q3_r2->a3_r2 Yes q4_r2 Are other byproducts present after methylation? q3_r2->q4_r2 No a4_r2 Possible Cause: Incomplete reaction. Check for reduced As(III) species. Optimize reaction time/conditions. q4_r2->a4_r2 Yes

Caption: A logical decision tree for troubleshooting common arsinothricin synthesis issues.

References

Technical Support Center: Optimizing Hydroxyarsinothricin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of hydroxyarsinothricin (AST-OH) and its subsequent conversion to the antibiotic arsinothricin (AST).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain hydroxyarsinothricin (AST-OH)?

A1: There are two main approaches for the synthesis of arsinothricin (AST), with one route directly involving the synthesis of its precursor, hydroxyarsinothricin (AST-OH). The primary methods are a complete chemical synthesis and a semi-synthetic approach that combines chemical synthesis of AST-OH with an enzymatic methylation step to yield AST.[1][2]

Q2: What is the role of N-acetylation in the synthesis of arsinothricin?

A2: In one of the chemical synthesis routes for arsinothricin, the amino group of hydroxyarsinothricin is protected by N-acetylation. This prevents unwanted side reactions at the amino group during subsequent methylation of the arsenic atom. The N-acetyl protecting group is then removed in the final step to yield the desired product.[1][3]

Q3: What are the key challenges in handling organoarsenic compounds like hydroxyarsinothricin and its intermediates?

A3: Organoarsenic compounds, particularly trivalent arsenic intermediates (arsines), can be sensitive to air and moisture, leading to decomposition.[4] It is crucial to handle these materials under an inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox. Additionally, intermediates like cacodyl (B8556844) oxide are highly toxic and have a strong, unpleasant odor, necessitating the use of a well-ventilated fume hood.[4]

Q4: What are the common purification methods for hydroxyarsinothricin and related compounds?

A4: Common purification techniques for organoarsenic compounds include recrystallization, often from hot water.[3] For colored impurities, which can arise from side reactions, treatment with decolorizing carbon can be effective.[3][4] Chromatographic methods, such as ion-exchange chromatography, are also employed to achieve high purity.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of hydroxyarsinothricin and its derivatives, providing potential causes and recommended solutions.

Problem Statement Potential Cause(s) Recommended Solution(s)
Low Yield of Hydroxyarsinothricin Incomplete reaction during the condensation step.Ensure the reaction is heated sufficiently, as ambient temperatures may not be adequate to drive the reaction to completion. Use a stoichiometric excess of the coupling reagents to favor product formation.[3]
Decomposition of trivalent arsenic intermediates.Handle air- and moisture-sensitive trivalent arsenic intermediates under a strict inert atmosphere (argon or nitrogen).[4]
Formation of Colored Impurities Oxidation of starting materials or intermediates, a common issue in reactions analogous to the Béchamp reaction.Carefully control the reaction temperature to minimize oxidative side reactions. An oil bath is recommended for stable heating.[4]
Utilize a purification step with decolorizing carbon to remove colored byproducts. This is often done by dissolving the crude product in an alkaline solution, treating with activated carbon, filtering, and then re-precipitating the product by acidification.[3][4]
Presence of Diarylarsonic Acid Byproduct A potential side reaction in C-As bond formation.Optimize reaction conditions by carefully controlling stoichiometry and temperature to minimize the formation of this byproduct.[4]
Incomplete N-deacetylation Harsh deprotection conditions can lead to degradation of the product, while overly mild conditions may not fully remove the acetyl group.Employ optimized deacetylation conditions. For example, alcoholytic deacetylation using trifluoroacetic acid in methanol (B129727) at elevated temperatures has been shown to be effective.[1] Alternatively, mild and chemoselective N-deacetylation can be achieved using Schwartz's reagent.[2][6]
Difficulties in Product Purification Contamination with starting materials or side products with similar solubility.For purification, recrystallization from a minimal amount of hot water is a primary method.[4] If impurities persist, column chromatography, such as ion-exchange chromatography, can be employed for more effective separation.[5]

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of hydroxyarsinothricin synthesis, based on qualitative descriptions from the literature.

Parameter Condition Effect on Yield Reference
Reaction Temperature Too LowIncomplete reaction, leading to lower yields.[3]
OptimalDrives the reaction to completion, maximizing yield.[4]
Too HighPromotes side reactions and formation of impurities, reducing the yield of the desired product.[4]
Atmosphere Presence of Air/MoistureDecomposition of sensitive trivalent arsenic intermediates, resulting in lower yields.[4]
Inert (Argon/Nitrogen)Protects intermediates from degradation, preserving the yield.[4]
Purification Method RecrystallizationEffective for removing many impurities and improving final yield and purity.[3][4]
Decolorizing CarbonEssential for removing colored byproducts that can co-precipitate with the product, thereby improving purity.[3][4]
Column ChromatographyProvides high purity, which is critical for subsequent steps and final product quality.[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of Hydroxyarsinothricin (AST-OH)

This protocol is based on a reported chemical synthesis route.

Materials:

  • 2-chloroethyl(methyl)arsinic acid

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol (B145695)

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloroethyl(methyl)arsinic acid in anhydrous ethanol.

  • Add diethyl acetamidomalonate to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to hydrolyze the ester and acetamido groups and effect decarboxylation.

  • The crude hydroxyarsinothricin can be purified by recrystallization from hot water or by ion-exchange chromatography.

Protocol 2: Semi-synthesis of Arsinothricin (AST) via Enzymatic Methylation of AST-OH

This protocol describes the conversion of chemically synthesized AST-OH to AST.

Materials:

  • Hydroxyarsinothricin (AST-OH)

  • Reducing agent (e.g., SO2 in the presence of HCl and KI)

  • As(III) S-adenosylmethionine (SAM) methyltransferase (ArsM)

  • S-adenosylmethionine (SAM)

  • Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

  • Reduce the pentavalent arsenic of AST-OH to a trivalent state using a suitable reducing agent.

  • Neutralize the reaction mixture to an appropriate pH for the enzymatic reaction.

  • In a buffered solution, combine the reduced AST-OH, the methyltransferase enzyme (ArsM), and the methyl donor, S-adenosylmethionine (SAM).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of arsinothricin (AST) using a suitable analytical method (e.g., HPLC-ICP-MS).

  • Purify the resulting arsinothricin using chromatographic techniques.

Visualizations

Hydroxyarsinothricin_Synthesis_Workflow cluster_synthesis Chemical Synthesis of Hydroxyarsinothricin (AST-OH) cluster_purification Purification cluster_conversion Semi-synthetic Conversion to Arsinothricin (AST) start Starting Materials (e.g., 2-chloroethyl(methyl)arsinic acid, diethyl acetamidomalonate) condensation Condensation Reaction start->condensation Sodium Ethoxide, Ethanol, Reflux hydrolysis Hydrolysis and Decarboxylation condensation->hydrolysis HCl, Heat crude_ast_oh Crude AST-OH hydrolysis->crude_ast_oh recrystallization Recrystallization crude_ast_oh->recrystallization chromatography Ion-Exchange Chromatography recrystallization->chromatography pure_ast_oh Pure AST-OH chromatography->pure_ast_oh reduction Reduction of As(V) to As(III) pure_ast_oh->reduction Reducing Agent enzymatic_methylation Enzymatic Methylation (ArsM, SAM) reduction->enzymatic_methylation ast Arsinothricin (AST) enzymatic_methylation->ast

Caption: Workflow for the synthesis and conversion of hydroxyarsinothricin.

Troubleshooting_Logic start Low Product Yield? check_temp Check Reaction Temperature start->check_temp Yes check_impurities Colored Impurities Present? start->check_impurities No check_atmosphere Check for Inert Atmosphere check_temp->check_atmosphere Temp OK optimize_temp Optimize Temperature: - Avoid overheating - Ensure reaction goes to completion check_temp->optimize_temp use_inert Use Inert Atmosphere: - Argon or Nitrogen - Schlenk line or glovebox check_atmosphere->use_inert decolorize Purification Step: - Use decolorizing carbon - Recrystallize check_impurities->decolorize Yes

Caption: Troubleshooting logic for low yield in hydroxyarsinothricin synthesis.

References

"arsinothricin stability and degradation issues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arsinothricin (AST). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues that may be encountered during experimentation with this novel organoarsenical antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is arsinothricin and what is its mechanism of action?

Arsinothricin (AST) is a broad-spectrum antibiotic that contains arsenic. It is a non-proteinogenic amino acid that is an analog of glutamate.[1][2] Its primary mechanism of action is the inhibition of glutamine synthetase, an essential enzyme in bacteria for nitrogen metabolism.[1]

Q2: What is the recommended solvent for dissolving arsinothricin?

While specific solubility data is not widely published, arsinothricin has been dissolved in aqueous solutions such as Middlebrook 7H9 broth for bacterial resistance assays.[1] For analytical purposes, such as HPLC-ICP-MS, mobile phases consisting of aqueous solutions with buffers and organic modifiers (e.g., methanol) have been used.[3] The stability of organoarsenic compounds can be matrix-dependent, so it is advisable to prepare fresh solutions for critical experiments.[4]

Q3: How should arsinothricin be stored to ensure its stability?

To maintain the stability of organoarsenic compounds, it is generally recommended to store them at low temperatures.[4] For short-term storage, 4°C is advisable, and for long-term storage, -20°C or -80°C is recommended.[4][5] It is also prudent to protect the compound from light, as many pharmaceutical compounds are susceptible to photodegradation.[6][7]

Q4: Is arsinothricin stable across a wide pH range?

There is limited specific data on the pH stability of arsinothricin. However, the stability of other antibiotics can be significantly influenced by pH.[8][9] For instance, some antibiotics exhibit optimal stability in a neutral to slightly acidic pH range (pH 5-7).[8] It is recommended to evaluate the stability of arsinothricin in the specific buffer systems used for your experiments.

Q5: Are there any known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Loss of Antibacterial Activity

Symptom: A freshly prepared solution of arsinothricin shows expected antibacterial activity, but the activity decreases significantly upon storage.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Temperature-related Degradation Store stock solutions and working solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
pH Instability Ensure the pH of the solution is within a stable range for arsinothricin. If the experimental conditions require a pH outside of the optimal range, prepare fresh solutions immediately before use.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxidation While specific data on arsinothricin's oxidative stability is lacking, consider degassing solvents or adding antioxidants if oxidative degradation is suspected, especially for long-term storage.
Issue 2: Inconsistent Results in Cellular Assays

Symptom: High variability in experimental results when using arsinothricin.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solution Instability Prepare fresh working solutions of arsinothricin from a frozen stock for each experiment to ensure consistent potency.
Interaction with Media Components Some components of cell culture media could potentially interact with arsinothricin. If possible, perform a preliminary stability study of arsinothricin in the specific medium being used.
Adsorption to Labware Although not specifically documented for arsinothricin, some compounds can adsorb to plastic surfaces. If this is a concern, consider using low-protein-binding tubes and plates.

Experimental Protocols

Protocol 1: General Recommendations for Handling and Storage
  • Receiving and Initial Storage: Upon receipt, store the solid arsinothricin compound at -20°C or below, protected from light.

  • Preparation of Stock Solutions:

    • Use a high-purity, appropriate solvent (e.g., sterile water or a suitable buffer).

    • Prepare a concentrated stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or medium.

    • Use the working solution promptly after preparation.

Protocol 2: Forced Degradation Study to Evaluate Arsinothricin Stability

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13]

  • Acid Hydrolysis:

    • Incubate a solution of arsinothricin in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[14]

  • Base Hydrolysis:

    • Incubate a solution of arsinothricin in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.[14]

  • Oxidative Degradation:

    • Treat a solution of arsinothricin with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation:

    • Expose a solid sample of arsinothricin to dry heat (e.g., 70°C) for an extended period.

    • Expose a solution of arsinothricin to elevated temperatures (e.g., 60°C).

  • Photodegradation:

    • Expose a solution of arsinothricin to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[15][16] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC-ICP-MS, to separate and identify any degradation products.[17][18]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working Dilute cell_assay Cell-Based Assay prep_working->cell_assay biochem_assay Biochemical Assay prep_working->biochem_assay data_acq Data Acquisition cell_assay->data_acq biochem_assay->data_acq data_int Data Interpretation data_acq->data_int

Caption: A general experimental workflow for using arsinothricin.

degradation_pathway cluster_stress Stress Conditions arsinothricin Arsinothricin degradation_products Degradation Products arsinothricin->degradation_products degrades to acid Acid acid->arsinothricin base Base base->arsinothricin heat Heat heat->arsinothricin light Light light->arsinothricin oxidant Oxidant oxidant->arsinothricin loss_of_activity Loss of Activity degradation_products->loss_of_activity

Caption: Potential degradation pathways of arsinothricin under stress.

References

Technical Support Center: Arsinothricin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsinothricin (AST) bioassays.

Troubleshooting Guides

This section addresses common problems encountered during arsinothricin bioassays in a question-and-answer format.

Issue: Inconsistent or No Inhibition of Bacterial Growth

  • Question: My arsinothricin is not inhibiting bacterial growth, or the results are highly variable between experiments. What could be the cause?

  • Answer: Several factors can lead to inconsistent or a complete lack of antimicrobial activity in your arsinothricin bioassay. Here are some potential causes and solutions:

    • Improper Arsinothricin Stock Solution Preparation and Storage: Arsinothricin's stability in solution can affect its potency.

      • Solution: Prepare stock solutions in an appropriate solvent like sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).[1] For DMSO stocks, ensure the final concentration in your assay does not exceed 0.5% to avoid solvent toxicity to the bacteria.[1] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]

    • Degradation of Arsinothricin in Media: The stability of arsinothricin in culture media at 37°C during the assay can be a factor.

      • Solution: Verify the susceptibility of your bacterial strain to arsinothricin using a known sensitive control strain. If you suspect resistance, you may need to investigate the genetic basis of this resistance.

    • Incorrect Inoculum Density: The concentration of bacteria used in the assay is critical.

      • Solution: Standardize your bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density in your minimum inhibitory concentration (MIC) assays.[5]

Issue: High Background or False Positives in Glutamine Synthetase Inhibition Assay

  • Question: I'm observing high background signal or what appear to be false positives in my in vitro glutamine synthetase (GS) inhibition assay. What are the possible reasons?

  • Answer: High background in an enzyme inhibition assay can obscure your results. Consider the following:

    • Contaminating Glutamine in Reagents: Reagents may contain trace amounts of glutamine, leading to a background reaction.

      • Solution: Use high-purity reagents and consider running a blank reaction without the enzyme to determine the level of background signal.

    • Non-specific Binding: Arsinothricin might interact non-specifically with other components in the assay.

      • Solution: While specific data on arsinothricin's non-specific binding is limited, ensure proper mixing and consider using control wells with all components except the enzyme to assess non-specific effects. The choice of assay plates (e.g., low-binding plates) can also be a factor.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of arsinothricin?

2. How should I prepare a stock solution of arsinothricin?

For powdered arsinothricin, it is recommended to prepare a stock solution in a suitable solvent such as sterile distilled water or DMSO.[1][8] Store stock solutions in small aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1] When using a DMSO stock for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced toxicity.[1]

3. What are the key parameters to consider when performing a Minimum Inhibitory Concentration (MIC) assay with arsinothricin?

Key parameters for a reliable MIC assay include:

  • Standardized Inoculum: Use a bacterial suspension adjusted to a 0.5 McFarland standard.[5]

  • Appropriate Growth Medium: Mueller-Hinton Broth is a commonly used medium for antibiotic susceptibility testing.

  • Serial Dilutions: Perform accurate serial dilutions of arsinothricin to determine the lowest concentration that inhibits visible bacterial growth.

  • Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration.

  • Controls: Include a positive control (bacteria with no antibiotic), a negative control (broth only), and a known susceptible bacterial strain as a control.

4. How do I interpret variable MIC results for arsinothricin?

Variability in MIC results can be due to several factors, including slight differences in inoculum size, media composition, or the age of the antibiotic solution.[5] To address this:

  • Ensure Consistency: Strictly adhere to your standardized protocol.

  • Repeat Experiments: Perform multiple independent experiments to confirm your findings.

  • Use Controls: Consistently use quality control strains with known MIC values for arsinothricin.

Quantitative Data Summary

ParameterValueOrganism/EnzymeReference
K_m of Glutamine Synthetase for L-glutamate2.7 ± 0.6 mME. coli[3]
K_i of Arsinothricin for Glutamine Synthetase0.3 ± 0.05 µME. coli[3]
Effective Inhibitory Concentration of Arsinothricin25 µMGram-negative and Gram-positive bacteria[3]

Experimental Protocols & Workflows

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare Arsinothricin Dilutions:

    • Prepare a stock solution of arsinothricin in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the arsinothricin stock solution in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the arsinothricin dilutions.

    • Include a positive control well (inoculum without arsinothricin) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of arsinothricin that completely inhibits visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AST_stock Prepare Arsinothricin Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate AST_stock->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol: Glutamine Synthetase (GS) Inhibition Assay

This protocol is a general guideline and may need optimization for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • L-glutamate solution

    • ATP solution

    • MgCl₂ solution

    • Hydroxylamine solution

    • Arsinothricin solutions at various concentrations

    • Stopping Reagent (e.g., a mixture of ferric chloride, trichloroacetic acid, and hydrochloric acid)

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microtiter plate, combine the assay buffer, L-glutamate, ATP, and MgCl₂.

    • Add the desired concentration of arsinothricin or a vehicle control.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the reaction by adding a purified glutamine synthetase enzyme.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the stopping reagent. This reagent also reacts with the product (γ-glutamyl hydroxamate) to produce a colored compound.

  • Detection:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of GS activity for each arsinothricin concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of arsinothricin that inhibits 50% of the enzyme's activity.

Arsinothricin's Mechanism of Action

Arsinothricin_MOA cluster_pathway Glutamine Synthesis Pathway Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia NH3 Ammonia->GS Glutamine Glutamine GS->Glutamine Arsinothricin Arsinothricin Arsinothricin->GS

Arsinothricin inhibits glutamine synthetase.

References

Arsinothricin (AST) Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of arsinothricin (AST).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of arsinothricin.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of AST after chemical synthesis. Incomplete reaction during condensation or hydrolysis steps.Ensure precise stoichiometry of reactants. Monitor reaction progress using appropriate analytical techniques (e.g., HPLC-ICP-MS). Extend reaction time if necessary.[1]
Suboptimal pH during reaction steps.Calibrate the pH meter before use. Adjust the pH carefully as specified in the protocol, for instance, to ~6 with NaOH before enzymatic methylation.[2]
Degradation of intermediates or final product.Handle trivalent arsenic intermediates under an inert atmosphere (e.g., N2) to prevent oxidation.[3] Store purified AST at appropriate temperatures and pH to minimize degradation.
Difficulty in separating AST from impurities. Presence of structurally similar impurities, such as glycine (B1666218), which can be formed from unreacted starting materials like diethyl acetamidomalonate.[4]Ensure the purity of starting materials. Use a multi-step purification approach, such as sequential cation exchange chromatography and size-exclusion chromatography (e.g., Dowex and Sephadex columns).[2][4]
Co-elution of AST with other reaction byproducts.Optimize chromatography conditions (e.g., mobile phase composition, pH, gradient). Consider using a different type of chromatography resin with higher selectivity.
Poor separation of L-AST and D-AST enantiomers. Inefficient enzymatic acetylation by ArsN1.Confirm the activity of the PpArsN1 enzyme. Ensure the presence of the co-factor Acetyl-CoA. Optimize incubation time and temperature for the enzymatic reaction.[3]
Ineffective chromatographic separation of D-AST and L-AcAST.Use size-exclusion chromatography on Sephadex LH-20 with an appropriate solvent system (e.g., 70% (v/v) of EtOH/H2O) for separation.[3][4]
Spontaneous oxidation of trivalent arsinothricin. Exposure of the trivalent intermediate to air.While the final pentavalent form is stable, if the trivalent form is desired for specific experiments, all steps following reduction must be performed under anaerobic conditions.[2] For the synthesis of the stable pentavalent AST, spontaneous oxidation in the air is the desired final step.[2]

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: What are the primary methods for producing arsinothricin for research purposes?

A1: Due to low yields from bacterial cultures of Burkholderia gladioli GSRB05, chemical and semi-synthetic methods are more common for obtaining scalable quantities of AST.[2] The main approaches include:

  • Chemical Synthesis: Two primary routes have been developed:

    • Condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate.[3][5][6]

    • Reduction of an N-acetyl protected derivative of hydroxyarsinothricin (AST-OH), followed by methylation of the trivalent arsenic intermediate with methyl iodide.[3][5][6]

  • Semi-synthetic Approach: This method involves the chemical synthesis of the precursor, hydroxyarsinothricin (AST-OH), which is then enzymatically methylated to AST using an As(III) S-adenosylmethionine (SAM) methyltransferase, such as ArsM.[2][7]

Q2: I am having trouble with impurities in my final AST product, specifically glycine. How can I avoid this?

A2: Glycine contamination can occur if impurities like diethyl acetamidomalonate are present in your starting materials, as these can be converted to glycine during the deprotection and decarboxylation steps.[4] It is critical to use highly pure N-acetyl protected AST-OH derivative (compound 11 in some synthesis schemes) that is free of diethyl acetamidomalonate impurities to prevent this issue.[4]

Q3: What is the best way to purify the final racemic AST product after synthesis?

A3: A common and effective method involves a two-step chromatographic process. First, use a cation exchange resin like Dowex (H+ form) with an ammonium (B1175870) hydroxide (B78521) gradient for initial purification. Follow this with size-exclusion chromatography on a Sephadex LH-20 column using a 70% (v/v) ethanol/water mixture to yield pure racemic AST.[4]

Q4: How can I separate the biologically active L-AST from the racemic mixture?

A4: Enzymatic resolution is a highly effective method. The enzyme AST N-acetyltransferase (ArsN1), specifically PpArsN1, can be used to selectively acetylate L-AST in the presence of Acetyl-CoA, forming L-AcAST.[3] The resulting mixture of D-AST and L-AcAST can then be separated using size-exclusion chromatography.[3] The L-AcAST can subsequently be deprotected by acid hydrolysis (e.g., reflux in 2 M HCl) to yield the pure L-AST.[3]

Analytical & Experimental Protocols

Q5: Which analytical techniques are recommended for monitoring the synthesis and purification of AST?

A5: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for arsenic speciation and can be used to monitor the progress of reactions and assess the purity of the final product.[1][8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also used to confirm the structure of intermediates and the final product.[4]

Q6: Can you provide a general protocol for the semi-synthesis of AST from AST-OH?

A6: Yes, a general workflow is as follows:

  • Reduction of AST-OH: Chemically synthesize and purify the precursor AST-OH. Reduce the pentavalent AST-OH to its trivalent form.

  • Enzymatic Methylation: Incubate the reduced AST-OH with a purified As(III) S-adenosylmethionine (SAM) methyltransferase (e.g., CmArsM) and the methyl donor SAM. The reaction is typically carried out overnight at 40°C.[2]

  • Oxidation: The resulting trivalent arsinothricin will spontaneously oxidize in the air to its stable pentavalent form.[2]

  • Purification: Purify the final AST product using sequential cation exchange and size-exclusion chromatography.[2]

Q7: What is the mechanism of action of Arsinothricin?

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic Arsinothricin (AST)

This protocol is based on the condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate.

  • Synthesis of Intermediate (8): Dissolve sodium ethoxide in ethanol. Add diethyl acetamidomalonate, followed by 2-chloroethyl(methyl)arsinic acid. Stir the mixture at 70°C for 4 hours. Evaporate the volatiles under reduced pressure to obtain the crude intermediate.[4]

  • Deprotection and Decarboxylation: Reflux the crude intermediate in 6 M HCl. This step removes the acetyl and ethyl protecting groups and results in decarboxylation to form crude AST.[4]

  • Purification:

    • Load the crude AST onto a Dowex (H+ form) cation exchange column. Elute with a gradient of ammonium hydroxide (e.g., 0.25 M).[4]

    • Pool the AST-containing fractions and further purify using size-exclusion chromatography on a Sephadex LH-20 column with 70% (v/v) ethanol/water as the mobile phase.[4]

    • Collect the pure fractions and evaporate the solvent to obtain racemic AST as a solid.

Protocol 2: Enzymatic Resolution of L-Arsinothricin (L-AST)

This protocol describes the separation of L-AST from a racemic mixture.

  • Enzymatic Acetylation: Incubate the racemic AST (e.g., 7 mg) with purified PpArsN1 enzyme and Acetyl-CoA in a suitable buffer overnight. This reaction will selectively convert L-AST to L-AcAST, leaving D-AST unreacted.[3]

  • Chromatographic Separation: Separate the resulting mixture of D-AST and L-AcAST using size-exclusion chromatography on a Sephadex LH-20 column.[3]

  • Deprotection of L-AcAST: Take the purified L-AcAST fraction and reflux in 2 M HCl to remove the acetyl group.[3]

  • Final Purification: Purify the resulting L-AST using a Sephadex LH-20 column with 70% (v/v) ethanol/water to obtain the pure L-enantiomer.[3]

  • Purity Analysis: The enantiomeric excess (ee) of the final L-AST can be established by derivatization with Marfey's reagent followed by HPLC analysis.[3]

Visualizations

Arsinothricin Biosynthesis Pathway in B. gladioli cluster_0 Step 1: C-As Bond Formation cluster_1 Step 2: Methylation cluster_2 Step 3: Oxidation Arsenite Inorganic Arsenite ArsL ArsL (Radical SAM enzyme) Arsenite->ArsL SAM1 S-adenosylmethionine (SAM) SAM1->ArsL RASTOH Reduced Trivalent Hydroxyarsinothricin (R-AST-OH) ArsL->RASTOH ArsM ArsM (SAM Methyltransferase) RASTOH->ArsM SAM2 S-adenosylmethionine (SAM) SAM2->ArsM RAST Reduced Trivalent Arsinothricin (R-AST) ArsM->RAST Air Spontaneous Oxidation (in air) RAST->Air AST Arsinothricin (AST) (Pentavalent) Air->AST General Workflow for Arsinothricin Purification start Crude Racemic AST (from chemical synthesis) purification1 Cation Exchange Chromatography (e.g., Dowex) start->purification1 purification2 Size-Exclusion Chromatography (e.g., Sephadex LH-20) purification1->purification2 racemic_ast Pure Racemic AST purification2->racemic_ast enzymatic_step Enzymatic Acetylation (PpArsN1 + AcCoA) racemic_ast->enzymatic_step mixture Mixture of D-AST and L-AcAST enzymatic_step->mixture separation Size-Exclusion Chromatography mixture->separation d_ast Pure D-AST separation->d_ast l_acast Pure L-AcAST separation->l_acast deprotection Acid Hydrolysis (e.g., 2M HCl) l_acast->deprotection final_purification Size-Exclusion Chromatography deprotection->final_purification l_ast Pure L-AST final_purification->l_ast

References

"improving the efficiency of trivalent arsenic intermediate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trivalent arsenic intermediate reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the efficiency and success of your synthetic procedures.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Reactions Involving Organometallic Reagents

Q1: My Grignard reaction with an arsenic trihalide (e.g., AsCl₃) is resulting in a low yield of the desired organoarsenic compound. What are the common causes and how can I improve it?

A1: Low yields in Grignard reactions with arsenic trihalides are a frequent challenge. The primary causes often revolve around the high reactivity of the Grignard reagent and the sensitive nature of the arsenic electrophile. Key factors to investigate include:

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, particularly water. Trace amounts of moisture in glassware, solvents, or starting materials will quench the Grignard reagent, reducing the effective stoichiometry.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous, and starting materials should be free of water.[1]

  • Quality of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and prevents reaction with the organic halide.[1]

    • Solution: Activate the magnesium surface prior to use. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction initiates, or by using mechanical stirring to break up the oxide layer.[1][2]

  • Side Reactions: Wurtz coupling, where the Grignard reagent couples with the starting organic halide, is a common side reaction that consumes starting material.[1] Over-alkylation of the arsenic center to form tertiary arsines (R₃As) when a mono- or di-substituted product is desired is also a significant issue.

    • Solution: Control the reaction temperature; lower temperatures often favor the desired reaction over side reactions.[1] The slow, dropwise addition of the Grignard reagent to the arsenic trihalide solution (inverse addition) can help minimize over-alkylation by maintaining a low concentration of the Grignard reagent.

  • Reaction Initiation: The formation of the Grignard reagent itself may not have initiated properly.

    • Solution: Look for signs of initiation, such as a gentle refluxing of the solvent or a change in color.[1] If the reaction does not start, gentle heating or the addition of an initiator like iodine may be necessary.[1]

Q2: I'm observing a complex mixture of products in my reaction of an organolithium reagent with AsCl₃. How can I improve the selectivity for my target mono- or di-substituted trivalent arsenic intermediate?

A2: Achieving high selectivity in organolithium reactions with poly-halogenated electrophiles like AsCl₃ can be challenging due to the high reactivity of organolithium reagents.

  • Stoichiometry Control: The ratio of the organolithium reagent to the arsenic trihalide is critical. Using a precise stoichiometric amount is essential.

    • Solution: Titrate the organolithium reagent immediately before use to determine its exact concentration. Add the organolithium reagent slowly and at a low temperature to the arsenic trihalide solution to prevent localized high concentrations that can lead to over-alkylation.

  • Temperature Management: These reactions are often highly exothermic. Poor temperature control can lead to a loss of selectivity and the formation of byproducts.

    • Solution: Conduct the reaction at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to moderate the reactivity. Maintain this temperature throughout the addition of the organolithium reagent.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent.

    • Solution: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. THF can enhance the reactivity of some organolithium reagents.[3] For less reactive systems, THF may be beneficial, but for highly reactive systems, diethyl ether might offer better control.

Issue 2: Stability and Handling of Trivalent Arsenic Intermediates

Q3: My purified trivalent arsenic intermediate seems to decompose or oxidize upon storage. What are the best practices for storing these compounds?

A3: Trivalent arsenicals, particularly methylated trivalent species, are susceptible to oxidation to their less reactive and often less toxic pentavalent counterparts, especially in oxygen-rich environments.[4][5]

  • Atmosphere: Exposure to air can lead to rapid oxidation.

    • Solution: Handle and store trivalent arsenic intermediates under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glove box for manipulations.

  • Temperature: Higher temperatures can accelerate decomposition and oxidation.

    • Solution: Store purified trivalent arsenic intermediates at low temperatures. For long-term storage, -80 °C is recommended, as studies have shown that trivalent methylated arsenicals are stable for at least three weeks under these conditions.[5][6][7] Storage at 0 °C may not be sufficient to prevent oxidation over time.[5][6]

  • Purity: Impurities can sometimes catalyze decomposition.

    • Solution: Ensure the compound is purified to a high degree before storage.

Q4: Are there any specific safety precautions I should take when working with volatile trivalent arsenic intermediates like dimethylarsine?

A4: Yes, extreme caution is necessary. Volatile arsines are highly toxic and can be pyrophoric (ignite spontaneously in air).

  • Ventilation: Always work in a well-ventilated fume hood.

  • Inert Atmosphere: Handle these compounds under an inert atmosphere to prevent both oxidation and potential ignition.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For highly volatile and toxic arsines, additional respiratory protection may be required.

  • Quenching: Have appropriate quenching agents readily available. A dilute solution of bleach or hydrogen peroxide can be used to oxidize and neutralize arsenic-containing waste.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Trivalent Arsenic Intermediates and Related Compounds

Reaction TypeReactantsSolventTemperatureKey ConsiderationsTypical YieldReference
Grignard Reaction R-MgX + AsX₃Diethyl Ether or THF-30 °C to RTAnhydrous conditions are critical; magnesium activation may be needed.[1][2]Variable (5-70%)[2][8]
Organolithium Reaction R-Li + AsX₃Diethyl Ether or THF-78 °C to RTPrecise stoichiometry and low temperature are crucial for selectivity.[3][9]Variable[3][9]
Reduction of Cacodylic Acid (CH₃)₂AsO₂H + Zn/HClAqueousNot specifiedProduces dimethylarsine, a versatile but highly toxic intermediate.[6]Not specified[6]
Arsinothricin Intermediate Synthesis N-acetyl AST-OH derivative + reducing agent, then CH₃INot specified50 °C for methylationA multi-step synthesis where a trivalent intermediate is generated in situ.[10][11]~65% from intermediate[10]
Béchamp Reaction (Arsanilic Acid) Aniline (B41778) + Arsenic AcidNone (neat)150-200 °CHigh temperatures can lead to oxidation of aniline and tar formation.Variable
Bart Reaction (Phenylarsonic Acid) Benzenediazonium (B1195382) chloride + Sodium arseniteWater0-5 °CCopper catalyst is used; tarry byproducts are common.39-45%[12]

Experimental Protocols

Protocol 1: Synthesis of Dimethylarsine from Cacodylic Acid (Reduction)

This protocol outlines the reduction of a pentavalent organoarsenic compound to a trivalent intermediate.

Materials:

  • Cacodylic acid ((CH₃)₂AsO₂H)

  • Zinc (Zn) dust

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (N₂ or Ar).

  • To the round-bottom flask, add cacodylic acid.

  • Add zinc dust to the flask.

  • Slowly add concentrated HCl to the stirred mixture via the addition funnel. The reaction is exothermic.

  • The product, dimethylarsine ((CH₃)₂AsH), is a volatile and highly toxic gas/liquid. It can be collected in a cold trap or used in situ for subsequent reactions.

  • All waste should be quenched with an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) solution.

(Based on the reaction described in[6])

Protocol 2: Synthesis and Purification of Phenylarsonic Acid (Bart Reaction)

This protocol details the synthesis of an arylarsonic acid, which can be a precursor to trivalent arsenic intermediates through subsequent reduction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Arsenious Oxide (As₂O₃)

  • Sodium Carbonate (Na₂CO₃)

  • Copper Sulfate (CuSO₄)

  • Activated Charcoal (Norite)

  • Beakers, flasks, mechanical stirrer, Büchner funnel

Procedure:

  • Preparation of Sodium Arsenite Solution: In a large flask with mechanical stirring, dissolve sodium carbonate in boiling water. Then, add arsenious oxide and copper sulfate, stirring until all solids dissolve. Cool the solution to 15 °C.[12]

  • Preparation of Benzenediazonium Chloride: In a separate beaker, dissolve aniline in HCl and water, then cool with crushed ice. Slowly add a solution of sodium nitrite while keeping the temperature below 5 °C.[12]

  • Coupling Reaction: Slowly add the benzenediazonium chloride solution to the vigorously stirred sodium arsenite solution, maintaining the temperature below 5 °C. Control frothing with small additions of benzene.[12]

  • Initial Workup: After the addition is complete, stir for another hour and then filter the mixture. Concentrate the filtrate by heating.[12]

  • Purification from Tarry Byproducts: Add concentrated HCl to the hot, concentrated solution until tarry material no longer separates. Filter the hot solution to remove the tar. Repeat HCl addition to the filtrate until the solution is a clear, pale yellow.[13]

  • Crystallization: Add more HCl to the clear filtrate to precipitate the crude phenylarsonic acid. Allow the mixture to cool overnight.[13]

  • Recrystallization: Filter the crude product. Dissolve the light-yellow crystals in boiling water, add activated charcoal, and filter the hot solution. Allow the filtrate to cool to induce crystallization of white phenylarsonic acid crystals.[13]

Visualizations

experimental_workflow_grignard cluster_prep Preparation (Anhydrous) cluster_formation Grignard Formation cluster_reaction Reaction with As(III) cluster_workup Workup & Purification start Start: Dry Glassware & Solvents reactants Organic Halide (R-X) + Activated Mg start->reactants Combine in Anhydrous Ether/THF initiation Initiate Reaction (Iodine/Heating) reactants->initiation formation Formation of R-MgX initiation->formation Observe Reflux/ Color Change add_ascl3 Cool to -30°C to 0°C formation->add_ascl3 addition Slowly Add AsCl₃ to Grignard Reagent add_ascl3->addition reaction Reaction Mixture (RₙAsCl₃₋ₙ) addition->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Organic Solvent quench->extract purify Purify (Distillation/Chromatography) extract->purify product Isolated RₙAsCl₃₋ₙ purify->product logical_workflow_troubleshooting cluster_reagents Reagent & Condition Issues cluster_reaction_params Reaction Parameter Issues cluster_solutions Potential Solutions start Low Yield in Trivalent Arsenic Synthesis q_moisture Is everything anhydrous? start->q_moisture q_mg_quality Is Mg surface activated? start->q_mg_quality q_stoichiometry Is organometallic titrated? start->q_stoichiometry q_temp Is temperature controlled? start->q_temp q_addition Is addition rate slow? start->q_addition q_initiation Did the reaction initiate? start->q_initiation sol_dry Flame/oven dry glassware. Use anhydrous solvents. q_moisture->sol_dry sol_activate Use iodine crystal or mechanical activation. q_mg_quality->sol_activate sol_titrate Titrate R-Li/R-MgX before use. q_stoichiometry->sol_titrate sol_temp Use low temperatures (e.g., -78°C for R-Li). q_temp->sol_temp sol_addition Use an addition funnel for slow, dropwise addition. q_addition->sol_addition sol_initiate Use initiator (I₂), apply gentle heat. q_initiation->sol_initiate

References

Arsinothricin Solubility Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsinothricin (AST). The focus is on optimizing solubility for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is arsinothricin and what is its primary mechanism of action?

Arsinothricin (AST) is a naturally occurring organoarsenical broad-spectrum antibiotic.[1] Structurally, it is an analog of glutamate (B1630785) and functions by inhibiting bacterial glutamine synthetase, an essential enzyme for nitrogen metabolism in bacteria.[1] This mode of action makes it effective against a variety of Gram-positive and Gram-negative bacteria.[2][3]

Q2: What are the recommended storage conditions for arsinothricin powder?

Solid arsinothricin should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4] For long-term stability, storage at 2-8°C is recommended, and the compound should be protected from moisture as it may be hygroscopic.

Q3: In which solvents is arsinothricin soluble?

While specific quantitative solubility data for arsinothricin is not widely published, information from chemical synthesis and experimental papers indicates its solubility in several common laboratory solvents. The table below summarizes the available information.

SolventSolubility InformationPrimary Use in Protocols
Water / Aqueous Buffers (e.g., PBS) Soluble. Used for biological assays and as a solvent in final purification steps.Preparation of working solutions for cell-based assays.
Dimethyl Sulfoxide (DMSO) Soluble. Mentioned as a solvent for related compounds and used in NMR analysis of precursors.[1]Preparation of high-concentration stock solutions.
Ethanol (B145695) (EtOH) Soluble. Used in the synthesis and purification of arsinothricin and its precursors.[1]Can be used for stock solution preparation, particularly when aqueous solutions are not suitable.
Methanol (MeOH) Mentioned as a solvent for suspending residues during synthesis.[5]Less common for biological experiments compared to water, PBS, or DMSO.

Q4: How should I prepare a stock solution of arsinothricin?

A general protocol for preparing an antibiotic stock solution can be adapted for arsinothricin.

Experimental Protocol: Preparation of Arsinothricin Stock Solution

Materials:

  • Arsinothricin powder

  • Sterile, high-purity solvent (e.g., sterile water, PBS, or DMSO)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of arsinothricin powder in a sterile conical tube. Perform this in a fume hood or a designated area for handling potent compounds.

  • Dissolving: Add the appropriate volume of your chosen solvent to the conical tube. For example, to prepare a 10 mM stock solution of arsinothricin (MW: 225.07 g/mol ), you would dissolve 2.25 mg in 1 mL of solvent.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may assist in solubilization, but the effect of temperature on arsinothricin stability is not well-documented.

  • Sterilization: If using an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Solutions prepared in DMSO or 100% ethanol generally do not require filter sterilization.

  • Aliquoting and Storage: Dispense the stock solution into smaller, sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Arsinothricin powder is not dissolving. - Insufficient solvent volume: The concentration may be too high for the chosen solvent.- Inappropriate solvent: The solvent may not be optimal for arsinothricin.- Low temperature: Solubility can be temperature-dependent.- Increase solvent volume: Add more solvent to dilute the concentration.- Try a different solvent: If insoluble in an aqueous buffer, try preparing a stock solution in DMSO.- Gentle warming: Briefly warm the solution in a water bath (e.g., 37°C) and vortex. However, be mindful of potential degradation with prolonged heat exposure.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. - Poor mixing: Rapid addition of the DMSO stock to the aqueous buffer can cause localized high concentrations and precipitation.- Final DMSO concentration is too low: The compound may not be soluble in the final aqueous solution with a low percentage of DMSO.- Gradual addition and mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring.- Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Test different final DMSO concentrations to maintain solubility without inducing cellular toxicity.
Inconsistent experimental results. - Degradation of arsinothricin in solution: Arsinothricin stability in solution may be affected by pH, temperature, and light exposure.- Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.- Prepare fresh working solutions: For each experiment, dilute your stock solution to the final working concentration immediately before use.- Store stock solutions as single-use aliquots: This will avoid repeated freeze-thaw cycles.- Monitor pH: The stability of many antibiotics can be pH-dependent. Ensure the pH of your experimental media is within a stable range for arsinothricin.[6][7]

Visualizing Experimental Workflows and Pathways

Arsinothricin Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation weigh Weigh Arsinothricin Powder add_solvent Add Sterile Solvent (e.g., Water, PBS, DMSO) weigh->add_solvent dissolve Vortex to Dissolve (Gentle warming if necessary) add_solvent->dissolve sterilize Filter Sterilize (0.22 µm filter for aqueous solutions) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile arsinothricin stock solution.

Troubleshooting Logic for Arsinothricin Solubility Issues

G cluster_troubleshooting Solubility Troubleshooting start Powder Not Dissolving increase_solvent Increase Solvent Volume start->increase_solvent change_solvent Try Alternative Solvent (e.g., DMSO) start->change_solvent gentle_warming Apply Gentle Heat (e.g., 37°C Water Bath) start->gentle_warming precipitate Precipitate Forms on Dilution (DMSO stock in aqueous buffer) slow_addition Add Stock Dropwise with Vortexing precipitate->slow_addition optimize_dmso Optimize Final DMSO Concentration (e.g., <0.5%) precipitate->optimize_dmso inconsistent_results Inconsistent Experimental Results fresh_solutions Prepare Fresh Working Solutions inconsistent_results->fresh_solutions single_use_aliquots Use Single-Use Aliquots inconsistent_results->single_use_aliquots check_ph Monitor and Control pH inconsistent_results->check_ph

Caption: Troubleshooting guide for common arsinothricin solubility problems.

Proposed Mechanism of Action of Arsinothricin

G cluster_moa Arsinothricin Mechanism of Action ast Arsinothricin (AST) (Glutamate Analog) inhibition Inhibition ast->inhibition gs Glutamine Synthetase gs->inhibition glutamine_synthesis Glutamine Synthesis inhibition->glutamine_synthesis Blocks no_glutamine No Glutamine Production inhibition->no_glutamine bacterial_growth Bacterial Growth glutamine_synthesis->bacterial_growth Essential for no_growth Inhibition of Bacterial Growth no_glutamine->no_growth

Caption: Arsinothricin inhibits glutamine synthetase, blocking bacterial growth.

References

"minimizing byproducts in hydroxyarsinothricin synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroxyarsinothricin Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts during the synthesis of hydroxyarsinothricin and its derivatives, such as arsinothricin (AST).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for arsinothricin (AST), which involves a hydroxyarsinothricin precursor?

A1: There are two main chemical synthesis routes reported for arsinothricin (AST). One key method involves the reduction of an N-acetyl protected derivative of hydroxyarsinothricin (AST-OH), followed by methylation of the resulting trivalent arsenic intermediate with methyl iodide.[1][2][3][4] A second route involves the condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate.[1][2][3][4]

Q2: What is the role of the N-acetyl protecting group in the synthesis involving the hydroxyarsinothricin derivative?

A2: The N-acetyl group serves to protect the amino group of the hydroxyarsinothricin derivative during the reduction and methylation steps. This prevents unwanted side reactions involving the amino functionality and ensures that the desired transformations occur at the arsenic center. The protecting group is typically removed in a final deprotection step.[3]

Q3: Are there any enzymatic methods that can be used in conjunction with the chemical synthesis?

A3: Yes, the enzyme AST N-acetyltransferase (ArsN1) has been utilized to purify L-AST from a racemic mixture of AST.[1][2][3] This enzymatic separation by enantioselective acetylation is a valuable tool for obtaining the desired stereoisomer of the final product.[2][3]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A4: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly effective for monitoring the progress of the methylation reaction and detecting arsenic-containing species.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the final product and any isolated byproducts.

Troubleshooting Guide

Issue 1: Presence of reduced As(III) byproducts in the final product.

  • Q: I am observing significant amounts of reduced As(III) byproducts after the methylation step. What could be the cause?

    • A: The formation of reduced As(III)-OH byproducts can occur during the synthesis.[4] This is likely due to incomplete methylation of the trivalent arsenic intermediate. The trivalent arsenic species is an intermediate in the reaction pathway, and if the methylation is not efficient, it can persist or be converted to other reduced byproducts.

  • Q: How can I minimize the formation of these reduced byproducts?

    • A: To minimize the formation of reduced byproducts, ensure that the methylation reaction goes to completion. This can be achieved by:

      • Optimizing Reaction Time: Monitor the reaction closely using techniques like HPLC-ICP-MS to ensure all the trivalent intermediate has been consumed.

      • Reagent Stoichiometry: Ensure an adequate amount of the methylating agent (e.g., methyl iodide) is used. A slight excess may be beneficial, but large excesses should be avoided to prevent other side reactions.

      • Temperature Control: Maintain the optimal reaction temperature to ensure a sufficient reaction rate without promoting decomposition or side reactions.

Issue 2: Low yield of the desired pentavalent arsenic product.

  • Q: My overall yield of arsinothricin is lower than expected. What are the potential causes?

    • A: Low yields can be attributed to several factors, including incomplete reactions at various stages, product degradation, or inefficient purification. The initial conversion of precursor compounds can sometimes be inefficient; for instance, the synthesis of 2-chloroethyl(methyl)arsinic acid from its precursor can result in a mixture of product and starting material.[1][2]

  • Q: What steps can I take to improve the overall yield?

    • A: To improve the yield:

      • Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step. For example, using an iodide-free sodium salt of the precursor for the synthesis of 2-chloroethyl(methyl)arsinic acid is recommended.[1][2]

      • Reaction Conditions: Optimize the reaction conditions (temperature, solvent, pH) for each step. For instance, the methylation of the trivalent arsenic intermediate is typically performed in a basic solution.[4]

      • Purification Methods: Employ appropriate purification techniques to minimize product loss. A combination of ion-exchange chromatography (e.g., Dowex H+ form) and size-exclusion chromatography (e.g., Sephadex LH-20) has been shown to be effective for purifying the final AST product.[4]

Issue 3: Difficulty in purifying the final product.

  • Q: I am having trouble separating my desired product from the reaction mixture. What purification strategies are recommended?

    • A: The purification of arsinothricin and its precursors can be challenging. A multi-step purification protocol is often necessary. For the final product, a common strategy involves:

      • Ion-Exchange Chromatography: Using a resin like Dowex (H+ form) with a suitable eluent such as ammonium (B1175870) hydroxide.[4]

      • Size-Exclusion Chromatography: Further purification using a resin like Sephadex LH-20 with an ethanol/water mixture.[4]

Data on Byproduct Formation

The following table summarizes the byproducts mentioned in the synthesis of arsinothricin from an N-acetyl protected hydroxyarsinothricin derivative.

Byproduct/Side ProductSynthesis StepMethod of ObservationReported Abundance
Reduced As(III)T-OH byproduct(s)Methylation of trivalent arsenic intermediateHPLC-ICP-MSObserved[4]
Dimethylated productMethylation of trivalent arsenic intermediateHPLC-ICP-MSNot detected[4]
RAs(O)Me(OMe)Methylation of trivalent arsenic intermediateNot specifiedNot observed[4]

Experimental Protocols

Protocol 1: Synthesis of Arsinothricin (AST) from N-acetyl protected AST-OH derivative

This protocol is based on the reduction of an N-acetyl protected hydroxyarsinothricin (AST-OH) derivative followed by methylation.[3][4]

  • Reduction of N-acetyl protected AST-OH:

    • The N-acetyl protected pentavalent AST-OH derivative is reduced to the corresponding trivalent arsenic compound. This can be achieved using a reducing agent such as SO2/HCl with a catalytic amount of KI.

    • After reduction, the pH is adjusted to approximately 11 with 6 M NaOH to obtain the sodium salt of the trivalent arsenic intermediate.

  • Methylation of the Trivalent Arsenic Intermediate:

    • The resulting trivalent arsenic compound is methylated using methyl iodide (MeI) in a basic solution.

    • The reaction progress should be monitored by HPLC-ICP-MS to track the consumption of the trivalent intermediate and the formation of the pentavalent AST derivative.[3]

  • Deprotection and Decarboxylation:

    • The N-acetyl protected pentavalent AST derivative is subjected to global deprotection and decarboxylation by refluxing in 6 M HCl.[3][4]

  • Purification of Arsinothricin (AST):

    • The crude AST is purified using a Dowex (H+ form) column with 0.25 M NH4OH as the eluent.

    • Further purification is achieved through size-exclusion chromatography on Sephadex LH-20 with a 70% (v/v) solution of EtOH/H2O.[4]

Visualizations

Synthesis_Workflow cluster_reduction Reduction cluster_methylation Methylation cluster_deprotection Deprotection cluster_purification Purification NAcetyl_AST_OH N-acetyl protected AST-OH (Pentavalent As) Trivalent_Intermediate Trivalent Arsenic Intermediate NAcetyl_AST_OH->Trivalent_Intermediate SO2/HCl, KI Methylated_Product N-acetyl protected AST (Pentavalent As) Trivalent_Intermediate->Methylated_Product MeI, basic solution Crude_AST Crude AST Methylated_Product->Crude_AST 6 M HCl, reflux Pure_AST Pure Arsinothricin (AST) Crude_AST->Pure_AST 1. Dowex (H+) 2. Sephadex LH-20

Caption: Workflow for the synthesis of Arsinothricin (AST).

Byproduct_Formation cluster_pathways Reaction Pathways Trivalent_Intermediate Trivalent Arsenic Intermediate Desired_Product Desired Product: N-acetyl protected AST Trivalent_Intermediate->Desired_Product Complete Methylation (MeI) Byproduct Byproduct: Reduced As(III)T-OH Trivalent_Intermediate->Byproduct Incomplete Methylation

Caption: Potential byproduct formation during methylation.

References

Technical Support Center: Optimization of Arsinothricin (AST) Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsinothricin (AST). The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of arsinothricin?

A1: Arsinothricin is a broad-spectrum organoarsenical antibiotic.[1][2][3][4][5] It is a non-proteinogenic amino acid analog of glutamate.[1][3][5] AST exerts its antimicrobial effect by inhibiting bacterial glutamine synthetase, a crucial enzyme for nitrogen metabolism.[1][3][4] This inhibition is highly effective, with a Ki value of 0.3 ± 0.05 µM against E. coli glutamine synthetase.[6]

Q2: What are the different forms of arsinothricin, and which is best for in vivo studies?

A2: Arsinothricin exists in a pentavalent form (AST) and a reduced trivalent form (R-AST). While the pentavalent form is the active inhibitor of glutamine synthetase, studies on the transport of AST suggest that the trivalent form may be more readily taken up by cells via permeases like ArsQ.[7] The choice of which form to use for in vivo studies may depend on the formulation and delivery route, and may require empirical testing.

Q3: What is the known mechanism of resistance to arsinothricin?

Q4: What is the known in vivo toxicity profile of arsinothricin?

A4: Specific in vivo toxicity studies for arsinothricin are not extensively published. However, in vitro studies have shown that AST is significantly less cytotoxic to human monocytes compared to inorganic arsenite, which suggests a potentially favorable therapeutic window.[8] General information on arsenic toxicity indicates that trivalent arsenicals are often more toxic than pentavalent forms.[6] Given that AST is a pentavalent arsenical, this may contribute to its reduced cytotoxicity against mammalian cells. Researchers should still conduct thorough dose-ranging toxicity studies in their chosen animal model.

Q5: Are there any known in vivo efficacy studies for arsinothricin?

A5: While detailed in vivo efficacy studies in animal models of bacterial infection are not widely available in the reviewed literature, the related glutamine synthetase inhibitor, L-methionine S-sulfoximine (L-MSO), has been shown to be effective in vivo against Mycobacterium tuberculosis.[6] This provides a strong rationale for the potential in vivo efficacy of AST.

Troubleshooting Guides

Issue 1: Lower than expected efficacy in an in vivo infection model.

  • Possible Cause 1: Poor Pharmacokinetics/Bioavailability.

    • Troubleshooting Steps:

      • Analyze Pharmacokinetics: If not already done, perform a pharmacokinetic study to determine the Cmax, T1/2, and AUC of arsinothricin in your animal model.

      • Optimize Formulation: The solubility and stability of AST in your chosen vehicle are critical. Consider alternative formulations to improve absorption and distribution.

      • Modify Route of Administration: If using oral administration, consider intravenous or intraperitoneal injection to bypass first-pass metabolism and increase systemic exposure.

      • Adjust Dosing Regimen: Based on pharmacokinetic data, adjust the dose and frequency of administration to maintain the drug concentration above the minimum inhibitory concentration (MIC) at the site of infection.

  • Possible Cause 2: In Vivo Instability.

    • Troubleshooting Steps:

      • Assess Plasma Stability: Determine the stability of arsinothricin in plasma from your animal model at 37°C.

      • Consider Metabolic Inactivation: Arsinothricin could be metabolized to a less active form in vivo. Analyze plasma and tissue samples for the presence of metabolites.

  • Possible Cause 3: Host Factors.

    • Troubleshooting Steps:

      • Consider Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the pathogen. Measure the extent of plasma protein binding of arsinothricin.

      • Evaluate Tissue Distribution: The drug may not be reaching the site of infection in sufficient concentrations. Perform a biodistribution study to determine the concentration of arsinothricin in target tissues.

Issue 2: Unexpected toxicity or mortality in the animal model.

  • Possible Cause 1: Vehicle Toxicity.

    • Troubleshooting Steps:

      • Run Vehicle-Only Controls: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[10]

      • Use Well-Tolerated Vehicles: If the vehicle is found to be toxic, switch to a more biocompatible vehicle such as saline, PBS, or a low percentage of a solubilizing agent like DMSO.

  • Possible Cause 2: Acute Toxicity from High Cmax.

    • Troubleshooting Steps:

      • Slow Down Administration: For intravenous injections, infuse the drug more slowly to avoid a rapid spike in plasma concentration.

      • Change Route of Administration: Consider subcutaneous or intraperitoneal injection, which may result in a slower absorption rate and a lower Cmax compared to IV administration.

      • Fractionate the Dose: Administer the total daily dose in two or more smaller doses.

  • Possible Cause 3: Off-Target Effects.

    • Troubleshooting Steps:

      • Perform Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs) to identify any signs of organ damage.

      • Monitor Clinical Chemistry: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

      • Dose De-escalation: If toxicity is observed, reduce the dose to determine a maximum tolerated dose (MTD).

Data Presentation

Table 1: In Vitro Activity of Arsinothricin

ParameterValueOrganism/SystemReference
Ki (Glutamine Synthetase) 0.3 ± 0.05 µME. coli[6]
MIC50 ~25 µMVarious Gram-positive and Gram-negative bacteria[6]
Cytotoxicity Much less cytotoxic than inorganic arseniteHuman monocytes[8]

Table 2: Template for In Vivo Pharmacokinetic Data Collection (Example)

ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)T1/2 (h)AUC (µg·h/mL)
Arsinothricin IVe.g., 10Data to be collectedData to be collectedData to be collectedData to be collected
Arsinothricin POe.g., 50Data to be collectedData to be collectedData to be collectedData to be collected

Table 3: Template for In Vivo Acute Toxicity Data Collection (Example)

Animal ModelRoute of AdministrationLD50 (mg/kg) (95% CI)Observed Adverse Effects
Mouse (CD-1) IVData to be collectede.g., lethargy, weight loss
Mouse (CD-1) POData to be collectede.g., gastrointestinal distress

Experimental Protocols

Protocol 1: Example Protocol for Acute Toxicity Study of Arsinothricin in Mice

  • Objective: To determine the median lethal dose (LD50) of arsinothricin following a single administration.

  • Methodology:

    • Animal Model: Use a standardized strain of mice (e.g., CD-1), 6-8 weeks old, with equal numbers of males and females.

    • Dose Groups: Administer arsinothricin at a range of doses (e.g., 10, 50, 100, 250, 500 mg/kg) to different groups of animals (n=5-10 per group). A control group should receive only the vehicle.

    • Formulation: Dissolve arsinothricin in a sterile, well-tolerated vehicle (e.g., 0.9% saline). The final volume for administration should be consistent across all groups (e.g., 10 mL/kg).

    • Administration: Deliver the compound via the intended clinical route (e.g., intravenous injection via the tail vein or oral gavage).

    • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects at regular intervals for at least 14 days.

    • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Protocol 2: Example Protocol for In Vivo Efficacy of Arsinothricin in a Mouse Systemic Infection Model

  • Objective: To evaluate the efficacy of arsinothricin in treating a systemic bacterial infection.

  • Methodology:

    • Animal Model: Use an appropriate strain of mice (e.g., BALB/c), 6-8 weeks old.

    • Infection: Induce a systemic infection by intraperitoneal injection of a clinically relevant bacterial strain (e.g., carbapenem-resistant Enterobacter cloacae) at a predetermined lethal or sub-lethal dose.[4][6]

    • Treatment Groups:

      • Vehicle control

      • Arsinothricin at various doses (e.g., 10, 25, 50 mg/kg)

      • Positive control antibiotic (if available)

    • Administration: Begin treatment at a specified time post-infection (e.g., 1-2 hours). Administer the treatment via the desired route (e.g., intravenous or intraperitoneal) at set intervals (e.g., every 12 hours for 3 days).

    • Efficacy Endpoints:

      • Survival: Monitor animal survival for a defined period (e.g., 7-14 days).

      • Bacterial Load: At set time points, euthanize a subset of animals from each group and determine the bacterial load (CFU/g) in target organs (e.g., spleen, liver, blood).

    • Data Analysis: Compare survival curves between groups using the log-rank test. Compare bacterial loads using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Arsinothricin_Mechanism_of_Action cluster_bacterium Bacterial Cell Glutamate Glutamate Glutamine_Synthetase Glutamine_Synthetase Glutamate->Glutamine_Synthetase Substrate Glutamine Glutamine Glutamine_Synthetase->Glutamine Product Nitrogen_Metabolism Nitrogen_Metabolism Glutamine->Nitrogen_Metabolism Arsinothricin Arsinothricin Arsinothricin->Glutamine_Synthetase Inhibits

Caption: Mechanism of action of Arsinothricin.

InVivo_Efficacy_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice, 7 days) Infection Induce Infection (e.g., IP injection of bacteria) Animal_Acclimatization->Infection Randomization Randomize into Treatment Groups Infection->Randomization Treatment Administer Treatment (Vehicle, AST, Positive Control) Randomization->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Bacterial load in organs) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_InVivo_Efficacy node_action node_action Start Low In Vivo Efficacy? Check_PK Pharmacokinetics Known? Start->Check_PK Perform_PK Perform PK Study Check_PK->Perform_PK No Check_Formulation Formulation Optimized? Check_PK->Check_Formulation Yes Optimize_Dose Optimize Dosing Regimen Perform_PK->Optimize_Dose Improve_Formulation Test Alternative Vehicles Check_Formulation->Improve_Formulation No Check_Route Route of Administration Optimal? Check_Formulation->Check_Route Yes Improve_Formulation->Optimize_Dose Change_Route Test IV/IP Administration Check_Route->Change_Route No Change_Route->Optimize_Dose

Caption: Troubleshooting low in vivo efficacy.

References

Validation & Comparative

Arsinothricin and Phosphinothricin: A Comparative Guide to their Mechanisms of Action as Glutamine Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of arsinothricin (AST) and phosphinothricin (B1261767) (PPT), two potent inhibitors of glutamine synthetase. Both compounds are structural analogs of glutamate (B1630785) and exert their biological effects by disrupting nitrogen metabolism through the inhibition of this essential enzyme. While phosphinothricin is widely known as a broad-spectrum herbicide, the arsenic-containing compound arsinothricin has emerged as a promising broad-spectrum antibiotic. This guide will delve into their comparative inhibitory activities, the biochemical consequences of their actions, and the experimental methodologies used to characterize them.

At a Glance: Key Performance Indicators

To facilitate a direct comparison of the inhibitory potential of arsinothricin and phosphinothricin against their primary target, glutamine synthetase (GS), the following table summarizes key quantitative data from published studies.

ParameterArsinothricin (AST)L-Phosphinothricin (L-PPT)Target Enzyme Source
Inhibition Constant (Ki) 0.3 ± 0.05 µM[1]Not explicitly stated in the same study, but implied to be in a similar micromolar range[1][2]E. coli glutamine synthetase[1]
Inhibition Constant (Ki) Not Reported6.5 µM[3]Asparagus glutamine synthetase[3]
IC50 Not Reported163 µM (GS2) and 178 µM (GS1)[4]Lotus corniculatus glutamine synthetase[4]
Antibiotic Activity Effective against Gram-positive and Gram-negative bacteria[5][6]Limited antibacterial application[2]Various bacterial species[5][6]
Herbicidal Activity Not a primary applicationBroad-spectrum herbicide[2]Various plant species[2]

Mechanism of Action: A Tale of Two Analogs

Both arsinothricin and L-phosphinothricin are glutamate analogs that competitively inhibit glutamine synthetase, an enzyme crucial for the assimilation of ammonia (B1221849) into amino acids.[2][5] This inhibition leads to a cascade of metabolic disruptions that are cytotoxic to the target organisms.

Phosphinothricin (Glufosinate):

L-phosphinothricin, the active ingredient in the herbicide glufosinate, acts as a competitive inhibitor of glutamine synthetase.[7] The enzyme mistakes L-PPT for its natural substrate, glutamate, and proceeds to phosphorylate it. However, the subsequent step of ammonia incorporation is blocked, leading to an irreversible inhibition of the enzyme.[7] This blockage results in the rapid accumulation of intracellular ammonia and the depletion of glutamine.[4] The buildup of ammonia is highly toxic, leading to the uncoupling of photophosphorylation, the production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death in plants.[7]

Arsinothricin:

Visualizing the Inhibition: Signaling Pathways

The following diagrams illustrate the mechanism of glutamine synthetase inhibition by both phosphinothricin and arsinothricin.

Phosphinothricin_Mechanism_of_Action cluster_0 Normal Glutamine Synthetase Activity cluster_1 Inhibition by Phosphinothricin Glutamate Glutamate Glutamine_Synthetase Glutamine_Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia Ammonia->Glutamine_Synthetase ATP ATP ATP->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine ADP_Pi ADP_Pi Glutamine_Synthetase->ADP_Pi Inhibited_GS Inhibited Glutamine Synthetase Phosphinothricin Phosphinothricin Phosphinothricin->Glutamine_Synthetase Competitive Inhibition Ammonia_Accumulation Ammonia_Accumulation Inhibited_GS->Ammonia_Accumulation Blockage of Ammonia Assimilation Cell_Death Cell_Death Ammonia_Accumulation->Cell_Death Toxicity

Caption: Mechanism of Glutamine Synthetase Inhibition by Phosphinothricin.

Arsinothricin_Mechanism_of_Action cluster_0 Normal Bacterial Glutamine Synthetase Activity cluster_1 Inhibition by Arsinothricin Bacterial_Glutamate Glutamate Bacterial_GS Glutamine Synthetase Bacterial_Glutamate->Bacterial_GS Bacterial_Ammonia Ammonia Bacterial_Ammonia->Bacterial_GS Bacterial_ATP ATP Bacterial_ATP->Bacterial_GS Bacterial_Glutamine Glutamine Bacterial_GS->Bacterial_Glutamine Bacterial_ADP_Pi ADP + Pi Bacterial_GS->Bacterial_ADP_Pi Inhibited_Bacterial_GS Inhibited Glutamine Synthetase Arsinothricin Arsinothricin Arsinothricin->Bacterial_GS Competitive Inhibition Glutamine_Depletion Glutamine_Depletion Inhibited_Bacterial_GS->Glutamine_Depletion Inhibition of Glutamine Synthesis Ammonia_Buildup Ammonia_Buildup Inhibited_Bacterial_GS->Ammonia_Buildup Disrupted Ammonia Detoxification Bacterial_Cell_Death Bacterial Cell Death Glutamine_Depletion->Bacterial_Cell_Death Ammonia_Buildup->Bacterial_Cell_Death

Caption: Mechanism of Bacterial Glutamine Synthetase Inhibition by Arsinothricin.

Experimental Protocols

The following section details a generalized protocol for determining the inhibitory activity of compounds like arsinothricin and phosphinothricin against glutamine synthetase. This protocol is a composite based on methodologies described in the cited literature.[9][10]

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of an inhibitor against glutamine synthetase.

Materials:

  • Purified glutamine synthetase

  • L-glutamate solution

  • ATP solution

  • Hydroxylamine solution (for transferase assay)

  • Ammonium chloride solution (for synthetase assay)

  • Magnesium chloride or Manganese chloride solution

  • Buffer solution (e.g., Imidazole-HCl, Tris-HCl)

  • Inhibitor stock solutions (Arsinothricin or Phosphinothricin)

  • For spectrophotometric detection (transferase assay): Ferric chloride reagent

  • For spectrophotometric detection (synthetase assay): Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and NADH

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Assay (γ-Glutamyltransferase Activity): This is a common method for measuring GS activity.

    • Prepare a reaction mixture containing buffer, L-glutamine, hydroxylamine, ADP, and MnCl2.

    • Add varying concentrations of the inhibitor (arsinothricin or phosphinothricin) to the reaction mixture.

    • Initiate the reaction by adding purified glutamine synthetase.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a ferric chloride reagent. This reagent forms a colored complex with the γ-glutamylhydroxamate product.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).

    • A blank reaction without the enzyme or substrate should be included to correct for any non-enzymatic reactions.

  • Enzyme Assay (Synthetase Activity): This assay measures the forward reaction of glutamine synthesis.

    • Prepare a reaction mixture containing buffer, L-glutamate, NH4Cl, ATP, and MgCl2.

    • Include a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) and NADH in the reaction mixture. The ADP produced by glutamine synthetase is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+.

    • Add varying concentrations of the inhibitor.

    • Initiate the reaction by adding glutamine synthetase.

    • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • Data Analysis:

    • For IC50 Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For Ki Determination: Perform the enzyme assay at different substrate (glutamate) concentrations in the presence of various fixed inhibitor concentrations. The data can be analyzed using a Lineweaver-Burk plot or non-linear regression analysis to determine the type of inhibition and the Ki value.

Experimental Workflow Diagram:

Experimental_Workflow_GS_Inhibition Start Start Prepare_Reagents Prepare Assay Buffer, Substrates (Glutamate, ATP), and Inhibitor Solutions Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures with Varying Inhibitor and Substrate Concentrations Prepare_Reagents->Setup_Reaction Initiate_Reaction Add Purified Glutamine Synthetase Setup_Reaction->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction_Measure Stop Reaction and/or Measure Product Formation (Spectrophotometry) Incubate->Stop_Reaction_Measure Data_Analysis Analyze Data to Determine IC50 or Ki Stop_Reaction_Measure->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for determining glutamine synthetase inhibition.

Conclusion

Arsinothricin and phosphinothricin, despite their elemental differences, converge on the same molecular target, glutamine synthetase. Phosphinothricin's potent and irreversible inhibition has made it a successful herbicide, while arsinothricin's efficacy against a broad spectrum of bacteria positions it as a promising lead for the development of new antibiotics. The comparative data presented in this guide highlights the potent inhibitory activity of both compounds. Understanding their distinct biological activities and the experimental methods used to characterize them is crucial for researchers in the fields of drug discovery, agricultural science, and molecular biology. The provided protocols and diagrams serve as a foundational resource for further investigation into these and other glutamine synthetase inhibitors.

References

A Comparative Analysis of Arsinothricin and Other Arsenicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of arsinothricin (AST) with other arsenicals and related compounds. This analysis focuses on their mechanisms of action, efficacy, and the underlying experimental data.

Arsinothricin, a naturally occurring organoarsenical, has emerged as a potent broad-spectrum antibiotic.[1] Its unique properties as a pentavalent arsenical with a specific mode of action distinguish it from both traditional trivalent arsenicals and its structural analog, phosphinothricin. This guide delves into a comparative analysis to elucidate its potential in drug development.

Performance and Efficacy: A Quantitative Comparison

The efficacy of arsinothricin and its comparators can be quantitatively assessed through their inhibition of target enzymes and their antimicrobial activity.

Table 1: Comparative Inhibitory Activity against E. coli Glutamine Synthetase

CompoundInhibition Constant (K_i) (µM)
Arsinothricin (AST)0.3 ± 0.05[1]
L-Phosphinothricin (L-PPT)0.4 ± 0.15[1]

Table 2: Comparative Antibacterial Activity

CompoundConcentration for Bacterial Growth Inhibition
Arsinothricin (AST)25 µM[1]
L-Phosphinothricin (L-PPT)400 µM[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of Inorganic Arsenicals against Yersinia enterocolitica biovar 1A

CompoundMIC Range (mM)
Arsenite (As³⁺)0.625 - 20[2]
Arsenate (As⁵⁺)10 - 80[2]

Mechanisms of Action: A Tale of Two Pathways

The arsenicals discussed herein exhibit distinct mechanisms of action, targeting different cellular processes.

Arsinothricin and Phosphinothricin: Inhibition of Glutamine Synthetase

Arsinothricin and its structural analog, phosphinothricin, act as potent inhibitors of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][3] This inhibition leads to a depletion of glutamine and a toxic accumulation of ammonia (B1221849) within the cell, ultimately causing cell death.[4]

G Mechanism of Arsinothricin/Phosphinothricin AST_PPT Arsinothricin (AST) or Phosphinothricin (PPT) Inhibition Inhibition AST_PPT->Inhibition GS Glutamine Synthetase (GS) Glutamine Glutamine GS->Glutamine Product Inhibition->GS Ammonia_Accumulation Ammonia Accumulation Inhibition->Ammonia_Accumulation Leads to Glutamate Glutamate + NH3 Glutamate->GS Substrate Cell_Death Cell Death Ammonia_Accumulation->Cell_Death

Caption: Inhibition of Glutamine Synthetase by Arsinothricin/Phosphinothricin.

Arsenic Trioxide: A Multi-Faceted Approach in Cancer Therapy

Arsenic trioxide (ATO), a trivalent arsenical, has a long history in medicine and is notably used in the treatment of acute promyelocytic leukemia (APL).[5][6] Its mechanism is complex and dose-dependent, involving the induction of apoptosis (programmed cell death) and cellular differentiation.[7] In APL, ATO specifically targets the PML-RARα fusion protein, a key driver of the disease.[7]

G Mechanism of Arsenic Trioxide in APL ATO Arsenic Trioxide (ATO) Degradation Degradation ATO->Degradation Apoptosis Apoptosis Induction ATO->Apoptosis Differentiation Cellular Differentiation ATO->Differentiation PML_RARa PML-RARα Fusion Protein Degradation->PML_RARa APL_Cell APL Cell Apoptosis->APL_Cell Acts on Differentiation->APL_Cell Acts on

Caption: Multifaceted Mechanism of Arsenic Trioxide in APL.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

Glutamine Synthetase Inhibition Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of glutamine synthetase.

G Workflow for Glutamine Synthetase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified GS enzyme - Substrates (Glutamate, ATP, NH3) - Inhibitor (e.g., AST) - Assay Buffer Start->Prepare_Reagents Incubation Incubate enzyme with varying concentrations of the inhibitor Prepare_Reagents->Incubation Add_Substrates Initiate reaction by adding substrates Incubation->Add_Substrates Measure_Activity Measure enzyme activity (e.g., spectrophotometrically) Add_Substrates->Measure_Activity Data_Analysis Analyze data to determine Ki Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a glutamine synthetase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified glutamine synthetase, substrates (L-glutamate, ATP, and an ammonium (B1175870) source), and the test inhibitor (e.g., arsinothricin) in a suitable buffer (e.g., Tris-HCl).

  • Enzyme-Inhibitor Incubation: Pre-incubate the glutamine synthetase enzyme with various concentrations of the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates to the enzyme-inhibitor mixture.

  • Activity Measurement: Monitor the reaction progress over time. A common method is a coupled spectrophotometric assay that measures the rate of ADP production.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the type of inhibition and calculate the inhibition constant (K_i).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform serial dilutions of the antimicrobial agent in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no antimicrobial) and negative (no bacteria) controls.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

Arsinothricin demonstrates significant potential as a novel antibiotic, exhibiting potent and specific inhibition of bacterial glutamine synthetase. Its efficacy, particularly when compared to its structural analog phosphinothricin, highlights the unique contribution of the arsenic moiety to its biological activity. The mechanism of action of arsinothricin is distinct from that of historically significant arsenicals like arsenic trioxide, which have found a niche in cancer therapy through different cellular pathways. Further research into the optimization and development of arsinothricin and its derivatives could pave the way for a new class of antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Arsinothricin: A Comparative Analysis of a Novel Arsenical Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MIAMI, FL – December 6, 2025 – In the ongoing battle against antimicrobial resistance, a novel organoarsenical antibiotic, Arsinothricin (AST), has emerged as a promising broad-spectrum agent. This guide provides a comprehensive comparison of the efficacy of arsinothricin with traditional antibiotics, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibiotic discovery.

Arsinothricin, a naturally occurring compound produced by the soil bacterium Burkholderia gladioli, exhibits a unique mechanism of action by inhibiting glutamine synthetase, an essential enzyme in bacterial nitrogen metabolism.[1] This mode of action differs from many conventional antibiotics, suggesting a potential role in combating multidrug-resistant pathogens.

Comparative Efficacy: Arsinothricin vs. Traditional Antibiotics

Limited but significant data from preclinical studies demonstrate the potent activity of arsinothricin against a range of both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of arsinothricin and commonly used antibiotics against selected bacterial strains. A lower MIC value indicates greater potency.

Data Presentation

Bacterial Strain Arsinothricin (AST) Ciprofloxacin Gentamicin Carbapenem (Imipenem)
Escherichia coli5.6 µg/mL0.015 - 128 µg/mL0.12 - 128 µg/mL0.12 - 8 µg/mL
Staphylococcus aureus5.6 µg/mL0.12 - 256 µg/mL0.06 - >128 µg/mL≤0.06 - >32 µg/mL
Pseudomonas aeruginosa5.6 µg/mL0.06 - >256 µg/mL0.12 - >128 µg/mL0.5 - >512 µg/mL
Enterobacter cloacae5.6 µg/mL0.015 - >32 µg/mL0.25 - >64 µg/mL0.06 - >32 µg/mL
Mycobacterium bovis BCG< 1.4 - 5.6 µg/mL0.25 - 4 µg/mL0.5 - 8 µg/mL2 - 16 µg/mL

Note: The MIC for Arsinothricin was converted from the reported 25 µM based on its molar mass of 225.076 g/mol .[2] MIC ranges for traditional antibiotics are compiled from various studies and databases to show the typical spectrum of activity and resistance.

Mechanism of Action: Glutamine Synthetase Inhibition

Arsinothricin functions as a competitive inhibitor of glutamine synthetase (GS).[1] GS is a crucial enzyme that catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine, an essential amino acid for the synthesis of proteins, nucleic acids, and other nitrogen-containing macromolecules. By blocking this pathway, arsinothricin deprives the bacterial cell of a vital nutrient, leading to the cessation of growth and eventual cell death.

GlutamineSynthetaseInhibition cluster_bacterium Bacterial Cell cluster_products Essential Biomolecules Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS ADP_Pi ADP + Pi Glutamine Glutamine Proteins Proteins Glutamine->Proteins NucleicAcids Nucleic Acids Glutamine->NucleicAcids OtherMetabolites Other Nitrogenous Metabolites Glutamine->OtherMetabolites GS->ADP_Pi GS->Glutamine Arsinothricin Arsinothricin Arsinothricin->GS Inhibits

Caption: Inhibition of Glutamine Synthetase by Arsinothricin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for arsinothricin is a critical step in assessing its antimicrobial efficacy. The following is a detailed methodology based on standardized broth microdilution protocols.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis start Start prep_antibiotic Prepare Arsinothricin Stock Solution start->prep_antibiotic prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Arsinothricin in a 96-well Microtiter Plate prep_antibiotic->serial_dilution prep_media->serial_dilution inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Methodology

  • Preparation of Materials:

    • Arsinothricin Stock Solution: Prepare a stock solution of arsinothricin in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

    • Bacterial Strains: Use pure, overnight cultures of the desired bacterial strains grown on appropriate agar (B569324) plates.

    • Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Inoculum Preparation:

    • Aseptically transfer several colonies of the test bacterium into a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Procedure:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the arsinothricin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.

    • Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.

  • Incubation and Interpretation:

    • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of arsinothricin at which there is no visible growth of the bacteria.

Conclusion

Arsinothricin represents a novel class of antibiotics with a distinct mechanism of action and demonstrated broad-spectrum activity. The available data suggests its potential as a therapeutic agent, particularly against challenging multidrug-resistant infections. Further research, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the clinical potential of this promising new antibiotic. This guide provides a foundational comparison to aid researchers in the continued exploration and development of arsinothricin and other novel antimicrobial agents.

References

Comparative Analysis of Arsinothricin: A Novel Broad-Spectrum Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of arsinothricin (AST), a novel organoarsenical antibiotic, with its structural analog, phosphinothricin (B1261767) (PPT). The following sections detail their comparative antimicrobial efficacy, mechanism of action, and the basis of bacterial resistance, supported by experimental data and protocols.

Overview and Mechanism of Action

Arsinothricin is a naturally occurring, broad-spectrum antibiotic produced by the soil bacterium Burkholderia gladioli.[1] Structurally, it is a non-proteinogenic amino acid analog of glutamate.[1][2] Its mechanism of action involves the inhibition of glutamine synthetase, a crucial enzyme in bacterial nitrogen metabolism.[3][4] This mode of action is shared with its phosphorus-containing analog, phosphinothricin (L-PPT), which is widely known as the herbicide glufosinate.[3][5] Despite their similar structures and targets, arsinothricin exhibits distinct and, in some cases, more potent antimicrobial properties.

Comparative Antimicrobial Activity

Studies have demonstrated that arsinothricin is a potent inhibitor of a wide range of bacteria. A direct comparison with phosphinothricin reveals that arsinothricin is often effective at significantly lower concentrations.

Table 1: Comparative Bacterial Growth Inhibition
Bacterial SpeciesArsinothricin (AST) Concentration for InhibitionPhosphinothricin (L-PPT) Concentration for Inhibition
Escherichia coli25 µM400 µM
Bacillus megaterium25 µM400 µM
Salmonella enterica25 µM400 µM
Staphylococcus aureus25 µM400 µM
Mycobacterium bovis BCGMore effective than L-PPTLess effective than AST
Carbapenem-resistant Enterobacter cloacaeEffectiveNo effect

Data sourced from Nadar et al., 2019.[1]

Inhibition of Glutamine Synthetase

The primary target for both arsinothricin and phosphinothricin is glutamine synthetase. In vitro enzymatic assays confirm that both compounds are potent inhibitors of this enzyme.

Table 2: Inhibition of E. coli Glutamine Synthetase
InhibitorInhibition Constant (Ki)
Arsinothricin (AST)0.3 ± 0.05 µM
Phosphinothricin (L-PPT)0.4 ± 0.15 µM

Data sourced from Nadar et al., 2019.[1] The similar Ki values indicate that both compounds are equally effective at inhibiting the purified enzyme.[3]

Mechanisms of Resistance: A Point of "Cross-Reactivity"

Bacterial resistance to phosphinothricin is often conferred by phosphinothricin N-acetyltransferases (PATs), which inactivate the antibiotic.[1] A similar resistance mechanism exists for arsinothricin, mediated by the arsN1 gene, which encodes an arsinothricin N-acetyltransferase.[1] Interestingly, these enzymes exhibit selectivity, a form of biochemical "cross-reactivity," for their respective substrates.

Table 3: Kinetic Parameters of N-Acetyltransferases
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PpArsN1 Arsinothricin (AST)8 ± 118 ± 0.42.3 x 106
Phosphinothricin (L-PPT)800 ± 100120 ± 41.5 x 105
SvPAT Arsinothricin (AST)20 ± 1.511 ± 0.15.5 x 105
Phosphinothricin (L-PPT)15 ± 110 ± 0.16.7 x 105

Data sourced from Nadar et al., 2019.[1]

PpArsN1 shows a significantly higher affinity (lower Km) and catalytic efficiency for arsinothricin compared to phosphinothricin, indicating it is an AST-selective enzyme.[1] In contrast, SvPAT demonstrates similar affinity and efficiency for both antibiotics.[1]

Experimental Protocols

Bacterial Growth Inhibition Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Media Preparation: Bacterial strains are cultured in M9 minimal medium. For specific strains like P. putida, the medium is supplemented with 0.2% (w/v) citrate (B86180) and 20 µg/ml uracil. For other strains, 0.2% (w/v) glucose is used.[1]

  • Inoculation: Cultures are grown to a specific optical density, and then diluted to a standardized inoculum size.

  • Assay Setup: A serial dilution of the test compounds (arsinothricin and phosphinothricin) is prepared in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at the optimal temperature for each bacterial strain (e.g., 37°C for E. coli and B. megaterium, 30°C for others).[1]

  • Data Analysis: After 24 hours, the absorbance at 600 nm (A600nm) is measured to determine bacterial growth. The MIC is the lowest concentration of the compound that prevents visible growth.[1]

Glutamine Synthetase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzymatic activity of glutamine synthetase.

  • Enzyme Purification: Glutamine synthetase is purified from a bacterial source, such as E. coli.

  • Reaction Mixture: A coupled assay is used that measures the formation of ADP, which is linked to the oxidation of NADH. The 1 ml reaction mixture contains 34 mM imidazole, 9 mM ATP, 1 mM phosphoenolpyruvate, 60 mM magnesium chloride, 19 mM potassium chloride, 45 mM ammonium (B1175870) chloride, 0.25 mM NADH, 13 to 20 units of L-lactic dehydrogenase, and 8–14 units of pyruvate (B1213749) kinase.[1]

  • Reaction Initiation: The reaction is started by the addition of a final concentration of 0.2 nM glutamine synthetase.[1]

  • Data Acquisition: The decrease in absorbance at 340 nm is monitored at 37°C. The rate of NADH oxidation is quantified using an extinction coefficient of 6230 M-1cm-1.[1]

  • Data Analysis: Inhibition constants (Ki) are determined by measuring the apparent Km of glutamine synthetase at different inhibitor concentrations.[1]

Visualized Pathways and Workflows

Arsinothricin_Mechanism_of_Action Mechanism of Action of Arsinothricin and Phosphinothricin AST Arsinothricin (AST) Inhibition Inhibition AST->Inhibition PPT Phosphinothricin (PPT) PPT->Inhibition GS Glutamine Synthetase Metabolism Nitrogen Metabolism Disruption GS->Metabolism Catalyzes Inhibition->GS Death Bacterial Cell Death Metabolism->Death Leads to

Caption: Inhibition of Glutamine Synthetase by Arsinothricin and Phosphinothricin.

Bacterial_Resistance_Mechanism Comparative Resistance Mechanisms cluster_AST Arsinothricin Resistance cluster_PPT Phosphinothricin Resistance AST_in Arsinothricin (AST) ArsN1 ArsN1 (N-acetyltransferase) AST_in->ArsN1 Substrate AST_acetylated Acetylated AST (Inactive) ArsN1->AST_acetylated Produces PPT_in Phosphinothricin (PPT) PAT PAT (N-acetyltransferase) PPT_in->PAT Substrate PPT_acetylated Acetylated PPT (Inactive) PAT->PPT_acetylated Produces

Caption: Enzymatic Inactivation of Arsinothricin and Phosphinothricin.

Experimental_Workflow_MIC Workflow for Minimum Inhibitory Concentration (MIC) Determination start Start prep_media Prepare Bacterial Culture in M9 Medium start->prep_media inoculate Inoculate Microtiter Plate prep_media->inoculate prep_compounds Prepare Serial Dilutions of AST and PPT prep_compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure A600nm incubate->measure analyze Determine MIC measure->analyze end End analyze->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Comparative Toxicity Analysis: Arsinothricin vs. Inorganic Arsenic

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of the novel organoarsenical antibiotic, arsinothricin, and traditional inorganic arsenic compounds.

This guide provides a comprehensive comparison of the toxicity of arsinothricin (AST), a naturally occurring organoarsenical with antibiotic properties, and inorganic arsenic (iAs), a well-documented environmental toxin and human carcinogen. The information presented herein is intended to support research and development efforts by providing a clear overview of their known toxicological endpoints, mechanisms of action, and the experimental approaches used for their evaluation.

Executive Summary

Arsinothricin and inorganic arsenic, while both containing the element arsenic, exhibit markedly different toxicological profiles. Inorganic arsenic is a potent, multi-organ toxin and a class 1 human carcinogen, with toxicity varying between its trivalent (arsenite, As³⁺) and pentavalent (arsenate, As⁵⁺) forms, with the trivalent form being generally more toxic.[1][2] Its mechanisms of toxicity are complex, involving the disruption of cellular respiration and the induction of oxidative stress. In contrast, arsinothricin is a recently discovered organoarsenical antibiotic that functions through a specific molecular mechanism: the inhibition of glutamine synthetase.[3][4][5] Preliminary evidence suggests that despite its arsenic content, arsinothricin may have a more favorable safety profile in mammalian cells compared to the broad and severe toxicity of inorganic arsenic. However, comprehensive quantitative toxicity data for arsinothricin in mammalian systems is still limited.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for arsinothricin and inorganic arsenic. It is important to note the scarcity of publicly available LD50 and IC50 values for arsinothricin in mammalian systems, reflecting its relatively recent discovery and focus on its antibiotic properties.

CompoundTest SystemEndpointValueReference
Arsinothricin (AST) Human blood cells in tissue cultureCytotoxicityDoes not kill human cells[6]
Escherichia coliInhibitionMore inhibitory than inorganic As(III)[4][7]
Inorganic Arsenic (as Arsenic Trioxide) Mouse (oral)LD5020 mg/kg[8]
Rat (oral)LD5010 mg/kg[8]
Inorganic Arsenic (elemental) Rat (oral)LD50763 mg/kg[9]
Mouse (oral)LD50145 mg/kg[10]
Inorganic Arsenic (as Arsenate and Arsenite) Rats and mice (oral)LD5015 to 175 mg As/kg[11]

Mechanisms of Toxicity and Signaling Pathways

The fundamental difference in the toxicity of arsinothricin and inorganic arsenic lies in their primary molecular targets and the subsequent cellular responses.

Arsinothricin: Targeted Enzyme Inhibition

Arsinothricin is a structural analog of L-glutamate and exerts its biological effects, including its antibiotic activity, through the targeted inhibition of glutamine synthetase.[3][4][5] This enzyme is crucial for nitrogen metabolism in both prokaryotes and eukaryotes. In mammals, glutamine synthetase plays a vital role in ammonia (B1221849) detoxification and the regulation of neurotransmitter levels in the brain.[12] While AST is a potent inhibitor of bacterial glutamine synthetase, its effect on the mammalian counterpart is less characterized. The specificity of this interaction suggests a more targeted and potentially less broadly cytotoxic effect compared to inorganic arsenic.

Arsinothricin_MoA Mechanism of Action of Arsinothricin AST Arsinothricin (AST) GS Glutamine Synthetase AST->GS Inhibits Glutamine Glutamine + ADP + Pi GS->Glutamine Catalyzes Cellular_Effects Inhibition of Nitrogen Metabolism Ammonia Accumulation GS->Cellular_Effects Glutamate Glutamate + NH3 + ATP Glutamate->GS Substrate

Arsinothricin's targeted inhibition of glutamine synthetase.
Inorganic Arsenic: Multi-Pathways Disruption

Inorganic arsenic is a promiscuous toxin that affects multiple cellular processes. Its trivalent form, arsenite, readily reacts with sulfhydryl groups in proteins, leading to the inactivation of numerous enzymes.[1] A key signaling pathway disrupted by inorganic arsenic is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[13] Arsenic-induced oxidative stress leads to the activation of Nrf2 and the transcription of antioxidant genes. However, chronic activation of this pathway can also contribute to carcinogenesis.[12] Additionally, inorganic arsenic has been shown to interfere with other critical signaling cascades, such as the JAK-STAT pathway, which is involved in immunity and hematopoiesis.[3]

Inorganic_Arsenic_Pathway Inorganic Arsenic's Effect on the Keap1-Nrf2 Pathway iAs Inorganic Arsenic (iAs) ROS Reactive Oxygen Species (ROS) iAs->ROS Induces Carcinogenesis Carcinogenesis (Chronic Exposure) iAs->Carcinogenesis Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Culture Culture and Seed Mammalian Cells Start->Cell_Culture Treatment Expose Cells to Test Compound (e.g., AST or iAs) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Arsinothricin and Vancomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to modern medicine. Vancomycin (B549263) has long been a cornerstone in the treatment of serious Gram-positive infections. However, its efficacy is increasingly compromised by the emergence of resistant strains.[1][2][3][4][5][6] This guide provides a comparative overview of vancomycin and a novel broad-spectrum antibiotic, arsinothricin, evaluating their efficacy, mechanisms of action, and the experimental methodologies used to assess their antibacterial properties.

Executive Summary

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall, a mechanism distinct from that of many other antibiotic classes.[2] It has been a reliable treatment for infections caused by a range of Gram-positive bacteria.

Quantitative Efficacy: A Comparative Look

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the available quantitative data for both arsinothricin and vancomycin against common Gram-positive pathogens. It is important to note that the data for arsinothricin is currently limited to a single concentration from a key proof-of-concept study.

AntibioticTest Concentration (µM)Test Concentration (µg/mL)Bacterial Species InhibitedReference
Arsinothricin255.63*Gram-positive and Gram-negative bacteria[12]

*Calculated based on a molar mass of 225.076 g/mol .

AntibioticTarget OrganismMIC Range (µg/mL)Reference
VancomycinStaphylococcus aureus0.5 - 2.0[14]
VancomycinMethicillin-resistant Staphylococcus aureus (MRSA)1.0 - 4.0[14]
VancomycinEnterococcus faecalis1.0 - 4.0[4]
VancomycinStreptococcus pneumoniae0.12 - 1.0[2]

Mechanisms of Action: Different Strategies to Inhibit Bacterial Growth

The distinct mechanisms of action of arsinothricin and vancomycin are a critical consideration in the context of antibiotic resistance.

Arsinothricin acts as a competitive inhibitor of glutamine synthetase. This enzyme is vital for the synthesis of glutamine, an essential amino acid for protein synthesis and nitrogen metabolism in bacteria. By blocking this enzyme, arsinothricin effectively halts bacterial growth.[12][13]

Arsinothricin Mechanism of Action Glutamate Glutamate + ATP GS Glutamine Synthetase Glutamate->GS Intermediate γ-Glutamyl Phosphate GS->Intermediate binds Glutamine Glutamine Intermediate->Glutamine + Ammonia Ammonia Ammonia Arsinothricin Arsinothricin Arsinothricin->GS inhibits

Arsinothricin inhibits glutamine synthetase.

Vancomycin targets the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding prevents the transglycosylation and transpeptidation steps in cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[2]

Vancomycin Mechanism of Action Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Binding Binding Precursor->Binding Vancomycin Vancomycin Vancomycin->Binding Binding->Inhibition inhibits Transglycosylase Transglycosylase CellWall Cell Wall Synthesis Transglycosylase->CellWall Transpeptidase Transpeptidase Transpeptidase->CellWall Inhibition->Transglycosylase Inhibition->Transpeptidase

Vancomycin blocks cell wall synthesis.

Experimental Protocols: Assessing Antibacterial Efficacy

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antibiotic. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[15][16][17]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution Workflow A Prepare serial dilutions of antibiotic in microtiter plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Read plates for visible bacterial growth C->D E Determine MIC (lowest concentration with no growth) D->E

A standard workflow for MIC determination.

Key Steps in the Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration.

  • Serial Dilutions: Twofold serial dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

Vancomycin remains a critical tool in the fight against Gram-positive infections, but its utility is threatened by rising resistance. Arsinothricin, with its novel mechanism of action, represents a promising area of research for the development of new antibiotics. While the currently available data on arsinothricin's efficacy is preliminary, its broad-spectrum activity warrants further investigation, including comprehensive MIC testing against a wide range of clinical isolates. For drug development professionals, the unique target of arsinothricin offers a potential avenue to circumvent existing resistance mechanisms. Continued research into arsinothricin and other novel compounds is essential to address the ongoing challenge of antimicrobial resistance.

References

Confirming the Structure of Synthetic Arsinothricin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic arsinothricin with its natural counterpart, focusing on the experimental data and protocols used to verify its chemical structure. Arsinothricin (AST), a potent organoarsenical antibiotic, is a promising candidate for combating multidrug-resistant pathogens.[1] As low yields from its natural producer, the bacterium Burkholderia gladioli, have necessitated chemical synthesis, rigorous structural confirmation is paramount for its development as a therapeutic agent.[1][2]

Structural and Biological Equivalence of Natural and Synthetic Arsinothricin

Arsinothricin is a non-proteinogenic amino acid analog of glutamate.[3][4] Its unique structure, featuring a methylarsenate moiety in place of the γ-carboxyl group of glutamate, is responsible for its antibiotic activity through the inhibition of glutamine synthetase.[1][3] The successful chemical synthesis of arsinothricin has been a critical step in making this novel antibiotic available for further research and development.[2][5]

Multiple synthetic routes have been established, including the condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate and the reduction and subsequent methylation of an N-acetyl protected derivative of hydroxyarsinothricin (AST-OH).[2][5] A more recent development is a one-pot chemoenzymatic synthesis.[6] The structural integrity of arsinothricin produced through these synthetic methods has been rigorously confirmed to be identical to the natural product using a suite of analytical techniques.

Comparative Spectroscopic and Biological Data

The following tables summarize the key analytical and biological data confirming the structural identity and activity of synthetic arsinothricin.

Table 1: Physicochemical and Spectroscopic Data for Arsinothricin

PropertyNatural ArsinothricinSynthetic ArsinothricinReference
Molecular Formula C₅H₁₂AsNO₄C₅H₁₂AsNO₄[7]
Molar Mass 225.076 g·mol⁻¹225.07 g/mol [3][7]
¹H NMR (400 MHz, D₂O) Consistent with reported spectraδ 4.79 (reference), other chemical shifts consistent with natural AST[8]
¹³C NMR (100.6 MHz) Consistent with reported spectraChemical shifts consistent with natural AST[8]
High-Resolution Mass Spectrometry (HRMS) Detected and structurally confirmedDetected and structurally confirmed via tandem MS[9][10]

Table 2: Comparative Biological Activity

Test OrganismNatural L-bAST (MIC)Synthetic L-AST (MIC)Reference
E. coliGrowth inhibition observedAs effective as natural L-bAST[2]
Enterobacter cloacae (carbapenem-resistant)Effective growth inhibitionEffective growth inhibition[2]
Mycobacterium bovisEffective growth inhibitionEffective growth inhibition[2]

Experimental Protocols for Structure Confirmation

The structural elucidation of synthetic arsinothricin relies on standard and advanced analytical techniques. The detailed methodologies are crucial for the reproducible verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of synthetic arsinothricin are dissolved in deuterium (B1214612) oxide (D₂O) for analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak of D₂O (4.79 ppm for ¹H NMR). Coupling constants (J) are reported in Hertz (Hz).

  • Analysis: The obtained spectra are compared with those of natural arsinothricin to ensure the identity of the chemical structure, including the stereochemistry of the molecule.[8]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, often after chromatographic separation (e.g., HPLC).

  • Instrumentation: Time-of-Flight (TOF) mass spectrometers with Electrospray Ionization (ESI) in both positive and negative modes are commonly used.

  • Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion and obtain a characteristic fragmentation pattern.

  • Analysis: The exact mass measurement confirms the elemental composition of the molecule. The fragmentation pattern provides definitive structural information, which is compared to that of the natural product to confirm the identity of the synthetic compound.[9][10]

X-ray Crystallography

While a crystal structure of synthetic arsinothricin itself is not detailed in the provided results, the crystal structure of the ArsN1 N-acetyltransferase enzyme in complex with arsinothricin has been solved.[11] This provides crucial information about the three-dimensional structure of arsinothricin when bound to its target, further confirming its molecular conformation.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of arsinothricin.

cluster_synthesis Chemical Synthesis Routes Route_1 Condensation of 2-chloroethyl(methyl)arsinic acid with acetamidomalonate Synthetic_AST Synthetic Arsinothricin (Racemic or Enantiomerically Pure) Route_1->Synthetic_AST Route_2 Reduction and Methylation of N-acetyl protected AST-OH Route_2->Synthetic_AST Route_3 One-Pot Chemoenzymatic Synthesis Route_3->Synthetic_AST

Caption: Overview of the primary chemical synthesis routes for arsinothricin.

Synthetic_AST Synthetic Arsinothricin Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthetic_AST->NMR HRMS High-Resolution Mass Spectrometry (HRMS, MS/MS) Synthetic_AST->HRMS X-ray X-ray Crystallography (of enzyme-ligand complex) Synthetic_AST->X-ray Biological_Assay Biological Activity Assays (e.g., MIC determination) Synthetic_AST->Biological_Assay Structural_Confirmation Structural Confirmation and Biological Equivalence NMR->Structural_Confirmation HRMS->Structural_Confirmation X-ray->Structural_Confirmation Biological_Assay->Structural_Confirmation

Caption: Experimental workflow for the structural confirmation of synthetic arsinothricin.

Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase (Enzyme Target) Glutamate->Glutamine_Synthetase Natural Substrate Arsinothricin Arsinothricin (AST) Arsinothricin->Glutamine_Synthetase Inhibition Phosphinothricin Phosphinothricin (PPT) Phosphinothricin->Glutamine_Synthetase Inhibition

Caption: Signaling pathway showing arsinothricin's mechanism of action.

References

Comparative Genomics of Arsinothricin-Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bacteria known or predicted to produce the broad-spectrum organoarsenical antibiotic, arsinothricin (AST). This analysis is based on available genomic data and highlights the key genetic determinants for AST biosynthesis.

Overview of Arsinothricin and its Biosynthesis

Arsinothricin [2-amino-4-(hydroxymethylarsinoyl) butanoate] is a potent, broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its biosynthesis is remarkably concise, encoded by a small, three-gene cluster, arsQML, which stands in stark contrast to the complex, multi-gene pathways of other antibiotics like phosphinothricin.[3][4][5] The known producer of arsinothricin is the soil bacterium Burkholderia gladioli GSRB05.[3][4]

The biosynthesis of arsinothricin from inorganic arsenite is a two-step enzymatic process followed by cellular export:

  • Hydroxyarsinothricin (AST-OH) formation: The radical S-adenosylmethionine (SAM) enzyme, ArsL , catalyzes the transfer of the 3-amino-3-carboxypropyl (ACP) group from SAM to inorganic arsenite, forming the intermediate AST-OH.[3][4]

  • Methylation: The SAM methyltransferase, ArsM , then methylates AST-OH to produce arsinothricin (AST).[3][4]

  • Export: The permease, ArsQ , facilitates the efflux of AST from the bacterial cell.[3][4]

Comparative Genomic Analysis of Potential Arsinothricin Producers

While Burkholderia gladioli GSRB05 is the only experimentally confirmed producer of arsinothricin, genomic analyses have identified putative arsQML biosynthetic gene clusters in a range of other bacteria, primarily within the Proteobacteria phylum.[3] The presence of this gene cluster suggests the potential for arsinothricin production in these organisms, although experimental verification is pending.

Table 1: Genomic Features of Bacteria with Putative Arsinothricin Biosynthetic Gene Clusters

Bacterial SpeciesPhylumClassPutative arsQML BGC PresentGenBank Accession (for strain with putative BGC)
Burkholderia gladioli GSRB05 Proteobacteria Betaproteobacteria Yes (Experimentally Confirmed) JAGSIB000000000 [3]
Burkholderia oklahomensisProteobacteriaBetaproteobacteriaYesNZ_UFUH01000001[3]
Burkholderia cepaciaProteobacteriaBetaproteobacteriaYesNZ_CADEUO010000007[3]
Pseudomonas aeruginosaProteobacteriaGammaproteobacteriaYesNZ_CACPET010000007[3]
Pseudomonas fluorescensProteobacteriaGammaproteobacteriaYesNZ_LVEJ01000018[3]
Pseudomonas amygdaliProteobacteriaGammaproteobacteriaYesNZ_LGLI01000031[3]
Actinobacterium sp.ActinobacteriaActinobacteriaYesNZ_JAFEUL010000009[3]
Rhodobacter sp.ProteobacteriaAlphaproteobacteriaYesNVUP01000011[3]

Note: The functional expression of the arsQML gene cluster and subsequent production of arsinothricin have not been experimentally confirmed in the listed species other than Burkholderia gladioli GSRB05.

Quantitative Data on Arsinothricin Production

To date, quantitative data on arsinothricin production is primarily available for Burkholderia gladioli GSRB05. Time-course analysis of B. gladioli GSRB05 cultures has shown the production of both the precursor, hydroxyarsinothricin (AST-OH), and the final product, arsinothricin (AST).[3] After a lag phase of approximately 10 hours, both trivalent and pentavalent forms of AST-OH, along with pentavalent AST, are detected.[3] As the culture progresses, the concentration of the precursor decreases while the concentration of AST increases, confirming the product-precursor relationship.[3]

Table 2: Arsinothricin Production Profile in Burkholderia gladioli GSRB05

Time PointPrecursor (AST-OH)Product (AST)
~10 hoursDetectedDetected
~15 hoursPeak concentration, then decreasesConcentration increases

Note: Specific quantitative values for production titers can vary depending on culture conditions. Currently, there is a lack of published comparative data on arsinothricin production levels in other bacterial species.

Experimental Protocols

Comparative Genomic Analysis Workflow

The identification of putative arsinothricin biosynthetic gene clusters in different bacterial genomes typically follows a standardized bioinformatics workflow.

cluster_0 Data Acquisition & QC cluster_1 Gene Prediction & Annotation cluster_2 Comparative Genomics Genome Sequencing Genome Sequencing Read Quality Control Read Quality Control Genome Sequencing->Read Quality Control Genome Assembly Genome Assembly Read Quality Control->Genome Assembly Gene Prediction Gene Prediction Genome Assembly->Gene Prediction Functional Annotation Functional Annotation Gene Prediction->Functional Annotation Pangenome Analysis Pangenome Analysis Functional Annotation->Pangenome Analysis BGC Identification (antiSMASH) BGC Identification (antiSMASH) Functional Annotation->BGC Identification (antiSMASH) Phylogenetic Analysis Phylogenetic Analysis Pangenome Analysis->Phylogenetic Analysis

Caption: A typical workflow for comparative bacterial genomics.

Methodology:

  • Genome Sequencing and Assembly: High-quality genomic DNA is extracted from the bacterial strain of interest. Whole-genome sequencing is performed using next-generation sequencing platforms. The resulting raw reads are subjected to quality control and assembled into a draft or complete genome sequence.

  • Gene Prediction and Annotation: Gene prediction algorithms are used to identify potential protein-coding sequences within the assembled genome. These genes are then functionally annotated by comparing their sequences to databases of known proteins and protein domains.

  • Identification of Biosynthetic Gene Clusters (BGCs): Specialized bioinformatics tools like antiSMASH are used to screen the annotated genome for the presence of biosynthetic gene clusters, including those for non-ribosomal peptides, polyketides, and other natural products. The arsQML cluster can be identified through homology to the known cluster in B. gladioli GSRB05.

  • Pangenome and Phylogenetic Analysis: To understand the evolutionary relationships between different potential arsinothricin producers, a pangenome analysis is conducted to identify the core and accessory genes. Phylogenetic trees are then constructed based on the core genome to visualize the evolutionary distances between the strains.

Quantification of Arsinothricin by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the standard method for the speciation and quantification of arsenic compounds, including arsinothricin and its precursors.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Bacterial Culture Supernatant Bacterial Culture Supernatant Filtration Filtration Bacterial Culture Supernatant->Filtration HPLC System HPLC System Filtration->HPLC System Anion-Exchange Column Anion-Exchange Column HPLC System->Anion-Exchange Column ICP-MS Detector ICP-MS Detector Anion-Exchange Column->ICP-MS Detector Data Analysis Data Analysis ICP-MS Detector->Data Analysis cluster_0 ArsR Regulation As(III) As(III) ArsR ArsR As(III)->ArsR binds & inactivates ars_promoter ars Promoter ArsR->ars_promoter represses arsQML_operon arsQML Genes ars_promoter->arsQML_operon initiates transcription AST Biosynthesis AST Biosynthesis arsQML_operon->AST Biosynthesis

References

Safety Operating Guide

Proper Disposal of Trivalent Hydroxyarsinothricin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Trivalent Hydroxyarsinothricin. As no specific Safety Data Sheet (SDS) is readily available for this compound, it must be handled as a substance with unknown toxicological properties, following the most stringent safety protocols for hazardous chemical waste. The procedures outlined below are based on best practices for the management of highly toxic and arsenic-containing research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding.

Immediate Safety and Handling Precautions

Given the presence of arsenic, Trivalent Hydroxyarsinothricin should be presumed to be highly toxic and carcinogenic. All handling and disposal preparation must be conducted in a designated area, clearly marked with hazard warnings such as "Toxic Chemical in Use" or "Carcinogen Hazard".[1][2][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent any potential exposure.

EquipmentSpecification
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Inspect gloves for any signs of degradation before and during use.[1]
Eye Protection Chemical splash goggles and a face shield must be worn.[2]
Lab Coat A chemically resistant lab coat or apron must be worn.
Respiratory Protection All manipulations of the compound, especially if it is a powder or if aerosols could be generated, must be performed within a certified chemical fume hood.[2] If there is a risk of inhalation exposure, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with your institution's respiratory protection program.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the safe disposal of Trivalent Hydroxyarsinothricin.

1. Waste Identification and Segregation:

  • Waste Characterization: Trivalent Hydroxyarsinothricin waste is classified as acutely hazardous due to its arsenic content.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS office.[4] Incompatible materials can lead to dangerous reactions. Store in a designated, secure area away from incompatible chemicals.[1]

2. Waste Collection and Containment:

  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original reagent bottle is often the best choice.[1][5] The container must have a tight-fitting screw cap.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled as "Hazardous Waste".[3][5] The label must include:

    • The full chemical name: "Trivalent Hydroxyarsinothricin" (avoid abbreviations).

    • The words "Hazardous Waste" and "Acutely Toxic".

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][5]

3. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[1][4]

  • Storage Limits: Do not accumulate more than one quart of acutely hazardous waste in the laboratory at any given time.[5]

4. Request for Waste Pickup:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.[1]

  • Provide all necessary documentation to the EHS office, including any available information about the compound.

5. Decontamination and Spill Response:

  • Decontamination: All non-disposable equipment that has come into contact with Trivalent Hydroxyarsinothricin must be decontaminated. The rinsate from decontamination must be collected and disposed of as hazardous waste.[1] For containers that held the pure compound, the first three rinses must be collected as hazardous waste.[4]

  • Spill Response: In the event of a spill, evacuate the immediate area and notify your laboratory supervisor and EHS office immediately.[3] Only trained personnel with appropriate PPE should clean up the spill. All spill cleanup materials must be collected and disposed of as hazardous waste.[3]

Logical Workflow for Disposal

G start Start: Generation of Trivalent Hydroxyarsinothricin Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste Stream (Do Not Mix with Incompatibles) ppe->segregate collect Collect Waste in a Dedicated, Labeled Container segregate->collect store Store in Secondary Containment in a Designated SAA collect->store decontaminate Decontaminate Equipment and Work Area collect->decontaminate request Contact EHS for Waste Pickup store->request end End: Waste Removed by EHS request->end decontaminate->store Collect Rinsate as Waste

Caption: Workflow for the safe disposal of Trivalent Hydroxyarsinothricin.

Properties of Related Organoarsenic Compounds

Due to the lack of specific data for Trivalent Hydroxyarsinothricin, the following table presents information on related organoarsenic compounds to provide a general understanding of their chemical nature.

PropertyPhenylarsonic AcidCacodylic Acid (Dimethylarsinic Acid)Roxarsone
CAS Number 98-05-575-60-5121-19-7
Molecular Formula C₆H₇AsO₃C₂H₇AsO₂C₆H₆AsNO₆
Molecular Weight 202.04 g/mol 138.00 g/mol 263.04 g/mol
Appearance White crystalline powderColorless to white crystalline solidYellow crystalline powder
Solubility in Water Slightly solubleSolubleSlightly soluble

This data is for illustrative purposes only and may not reflect the exact properties of Trivalent Hydroxyarsinothricin.

General Experimental Protocol for Waste Preparation

This protocol describes the general steps for preparing a small quantity of Trivalent Hydroxyarsinothricin waste for disposal.

  • Preparation: Ensure the designated work area within the chemical fume hood is clean and uncluttered. Assemble all necessary materials, including the primary waste container, secondary containment, and appropriate PPE.

  • Waste Transfer: Carefully transfer the Trivalent Hydroxyarsinothricin waste into the designated hazardous waste container. If the waste is a solid, use a dedicated spatula. If it is a liquid, use a funnel to avoid spills.

  • Container Sealing and Labeling: Securely cap the waste container. Ensure the hazardous waste label is complete and accurate, including the full chemical name and the date.

  • Decontamination of Tools: Thoroughly decontaminate any tools used for the transfer. Collect the rinsate in the hazardous waste container.

  • Storage: Place the sealed and labeled primary container into the secondary containment in the designated Satellite Accumulation Area.

  • PPE Removal and Hand Washing: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water after the procedure is complete.[3]

References

Personal protective equipment for handling Trivalent hydroxyarsinothricn

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Trivalent hydroxyarsinothricn" does not correspond to a recognized chemical substance. The following guidance is based on the general safety protocols for handling highly toxic organoarsenic compounds, to which the queried substance may belong. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the exact compound being used before commencing any work. This document provides essential, immediate safety and logistical information for operational planning and is intended to supplement, not replace, the material-specific SDS.

Hazard Identification and Risk Assessment

Organoarsenic compounds are highly toxic and may be carcinogenic. Exposure can occur through inhalation, ingestion, or skin contact, leading to severe health effects, including damage to the nervous system, liver, and kidneys. A thorough risk assessment must be conducted before any handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling organoarsenic compounds.

Body Part Personal Protective Equipment Standard Notes
Respiratory Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100/OV)NIOSH approvedRequired for handling powders or volatile compounds outside of a certified chemical fume hood.
Hands Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., heavyweight nitrile or neoprene)ASTM F739Check glove manufacturer's compatibility chart for the specific solvent being used. Change gloves frequently.
Eyes Chemical splash goggles and a face shieldANSI Z87.1A full-face respirator provides combined eye and face protection.
Body Chemical-resistant disposable lab coat or suitShould be buttoned and have tight-fitting cuffs.
Feet Closed-toe shoes and disposable shoe coversLeather shoes should be avoided as they can absorb chemicals.

Engineering Controls

All work with organoarsenic compounds must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. A designated area within the lab should be clearly marked for this work.

Handling and Storage Procedures

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before introducing the organoarsenic compound.

  • Prepare a waste container for all contaminated materials.

Weighing and Transfer:

  • Handle solid compounds with extreme care to avoid generating dust.

  • If possible, use a solution of the compound to avoid handling powders.

  • Use dedicated spatulas and glassware.

  • Clean all equipment thoroughly after use.

Storage:

  • Store in a well-ventilated, locked cabinet, segregated from incompatible materials.

  • The container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is outside the fume hood, evacuate the entire lab and call emergency services.

  • For small spills within the fume hood:

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solution (e.g., 10% sodium hypochlorite), followed by a soap and water wash.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste contaminated with organoarsenic compounds is considered hazardous waste.

Waste Type Disposal Procedure
Solid Waste Includes contaminated gloves, bench paper, and disposable lab coats. Place in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste Includes reaction mixtures and cleaning solutions. Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps Includes contaminated needles and pipette tips. Place in a puncture-resistant sharps container labeled as hazardous waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling organoarsenic compounds.

prep 1. Preparation - Verify Fume Hood - Don PPE - Prepare Workspace handle 2. Handling - Weighing & Transfer - Perform Experiment prep->handle cleanup 3. Cleanup - Decontaminate Glassware - Clean Workspace handle->cleanup emergency Emergency Event (Spill or Exposure) handle->emergency dispose 4. Waste Disposal - Segregate Waste - Label Containers cleanup->dispose end End of Procedure dispose->end emergency_proc Follow Emergency Procedures emergency->emergency_proc emergency_proc->cleanup

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.